Product packaging for Mertansine-13CD3(Cat. No.:)

Mertansine-13CD3

Cat. No.: B1151134
M. Wt: 742.3
Attention: For research use only. Not for human or veterinary use.
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Description

Mertansine-13CD3, also known as DM1-13CD3, is an isotopically labeled analog of the potent maytansinoid cytotoxin Mertansine (DM1). With a molecular formula of C₃₄¹³CH₄₅D₃ClN₃O₁₀S and a molecular weight of 742.3 g/mol, this stable isotope-labeled compound is specifically designed for use in advanced research and development, particularly in the field of antibody-drug conjugates (ADCs) . The compound features a 13CD3 label on the N-methyl group of its side chain, introduced via sophisticated synthetic strategies involving labeled precursors like iodomethane-13CD3 . This labeling makes this compound an indispensable internal standard for the quantitative bioanalysis of Mertansine and its metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Its use significantly improves assay accuracy by compensating for matrix effects and variability during sample preparation, enabling precise pharmacokinetic and toxicokinetic studies . Like its unlabeled counterpart, this compound operates through a potent mechanism of action, binding to tubulin at the rhizoxin binding site on β-tubulin. This interaction inhibits microtubule assembly, suppresses dynamic instability, and leads to cell cycle arrest and apoptosis in rapidly dividing cells . The chemical purity and high isotopic enrichment of the product are rigorously verified using a combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry, ensuring reliability for sensitive research applications . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C₃₄¹³CH₄₅D₃ClN₃O₁₀S

Molecular Weight

742.3

Synonyms

N2’-Deacetyl-N2’-(3-mercapto-1-oxopropyl)-maytansine-13CD3;  DM 1-13CD3;  Maytansinoid DM 1-13CD3;  N2’-Deacetyl-N2’-(3-mercapto-1-oxopropyl)maytansine-13CD3

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Mertansine (DM1) in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the molecular mechanism of Mertansine, a potent cytotoxic agent, and its isotopically labeled analogue, Mertansine-13CD3. Mertansine, also known as DM1, is a derivative of maytansine and a key component in several antibody-drug conjugates (ADCs) used in oncology.[1][2] The inclusion of the stable isotope label (-13CD3) does not alter the biological mechanism of action but serves as a crucial tool for pharmacokinetic and metabolic studies, allowing for precise quantification and tracing of the drug and its metabolites. This guide will detail its core antimitotic activity, its function as an ADC payload, relevant quantitative efficacy data, and the experimental protocols used for its characterization.

Core Intracellular Mechanism of Action

The primary cytotoxic effect of Mertansine stems from its potent activity as a tubulin inhibitor.[3] Once inside the cancer cell, it disrupts the dynamics of microtubules, which are essential for various cellular functions, most critically for cell division.

1.1. Interaction with Tubulin and Microtubule Disruption Mertansine binds to tubulin at the maytansine site, which is distinct from the binding sites of other microtubule-targeting agents like taxanes and vinca alkaloids.[2][3] This binding inhibits the assembly of tubulin monomers into microtubules.[2][4] Specifically, Mertansine prevents the elongation of microtubules by interfering with the addition of new tubulin subunits.[2] This leads to a net depolymerization and suppression of the dynamic instability of microtubules, which is the constant switching between phases of growth and shortening.[5][6] The disruption of these finely tuned dynamics is catastrophic for the cell.

1.2. Induction of Mitotic Arrest and Apoptosis The interference with microtubule function has profound consequences during mitosis. Microtubules form the mitotic spindle, the cellular machinery responsible for segregating chromosomes into daughter cells. By disrupting microtubule dynamics, Mertansine prevents the formation of a functional mitotic spindle.[2] This failure activates the mitotic checkpoint, a crucial cell cycle surveillance mechanism, leading to a sustained arrest of the cell cycle in the G2/M phase.[6][7]

Prolonged mitotic arrest ultimately triggers programmed cell death, or apoptosis.[2][7] In some cases, cells may undergo mitotic catastrophe, a form of cell death characterized by aberrant mitosis, leading to the formation of giant, multinucleated cells before they eventually die.[7]

cluster_0 Intracellular Space DM1 Mertansine (DM1) Tubulin Tubulin Monomers DM1->Tubulin Binds to MT Microtubules DM1->MT Inhibits Polymerization & Suppresses Dynamics Tubulin->MT Polymerization Spindle Mitotic Spindle Formation MT->Spindle Required for Arrest G2/M Phase Arrest Spindle->Arrest Disruption leads to Apoptosis Apoptosis / Mitotic Catastrophe Arrest->Apoptosis Induces

Caption: Core intracellular mechanism of Mertansine (DM1).

Mertansine in the Context of an Antibody-Drug Conjugate (ADC)

While highly potent, the systemic toxicity of free maytansinoids limited their clinical use.[2] ADCs were developed to deliver these cytotoxic agents selectively to tumor cells, thereby increasing the therapeutic window.[8] In this context, Mertansine (DM1) is the "payload" attached to a monoclonal antibody via a chemical linker.[9]

2.1. Targeted Binding and Internalization The ADC, such as Trastuzumab emtansine (T-DM1), first binds to a specific antigen (e.g., HER2) that is overexpressed on the surface of cancer cells.[7][10] Following this binding, the entire ADC-antigen complex is internalized into the cell through a process called receptor-mediated endocytosis.[8][10]

2.2. Lysosomal Trafficking and Payload Release Once inside the cell within an endosome, the complex is trafficked to the lysosome.[7] The acidic environment and proteolytic enzymes within the lysosome degrade the antibody component of the ADC.[7][10] This degradation cleaves the linker, releasing the active DM1 payload into the cytoplasm where it can exert its cytotoxic effects by binding to tubulin as described above.[7][10] The type of linker is critical; for instance, the non-reducible thioether linker used in T-DM1 is designed to be stable in circulation and release the payload only after lysosomal degradation.[7]

cluster_out Extracellular Space cluster_in Intracellular Space ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen (e.g., HER2) ADC->Receptor 1. Binds Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Degradation 3. Antibody Degradation Lysosome->Degradation DM1_Released 4. Free DM1 Released Degradation->DM1_Released MOA 5. Binds to Tubulin (See Core Mechanism) DM1_Released->MOA

Caption: Mechanism of action of a Mertansine-based ADC.

Quantitative Efficacy Data

The potency of Mertansine and its conjugates is typically quantified by its binding affinity to tubulin and its cytotoxic effect (IC50) on cancer cell lines.

Table 1: Tubulin Binding Affinity

Compound Dissociation Constant (KD) Method/Comment
S-methyl-DM1 0.1 µmol/L High-affinity binding to microtubule tips.[5]
S-methyl-DM1 0.93 ± 0.22 µmol/L Binding to purified tubulin.[11]

| Maytansine | 0.86 ± 0.23 µmol/L | Binding to purified tubulin, for comparison.[11] |

Table 2: In Vitro Cytotoxicity (IC50 Values)

Compound Cell Line IC50 Value Notes
DM1 MDA-MB-231 ~1 nM Human breast cancer.[12]
DM1 SKBR3 ~1 nM Human breast cancer (HER2+).[12]
DM1 U87MG ~1 nM Human glioblastoma.[12]
B-MPA-DM1 MDA-MB-231 7.6-fold > DM1 Biotin-conjugated DM1.[12]
B-Hz-DM1 MDA-MB-231 16-fold > DM1 Biotin-conjugated DM1.[12]

| Maytansinoids | KB | Sub-nanomolar | Human head and neck cancer.[13] |

IC50 values can vary significantly based on the assay conditions and duration of exposure.

Key Experimental Protocols

The characterization of Mertansine's mechanism of action relies on a suite of established in vitro assays.

4.1. Protocol: In Vitro Cytotoxicity Assay (MTT Assay) This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and is commonly used to determine the IC50 value of a cytotoxic compound.[14][15]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing the various drug concentrations. Include vehicle-only controls.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration ~0.5 mg/mL) and incubate for 3-4 hours.[14] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[15]

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.[15]

  • Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the drug concentration and use a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value.

start Start seed 1. Seed Cells in 96-well Plate start->seed treat 2. Add Serial Dilutions of Mertansine seed->treat incubate 3. Incubate (e.g., 72 hours) treat->incubate reagent 4. Add MTT Reagent & Incubate (3-4h) incubate->reagent solubilize 5. Solubilize Formazan Crystals reagent->solubilize read 6. Read Absorbance (~570 nm) solubilize->read analyze 7. Calculate IC50 Value read->analyze end End analyze->end

Caption: Standard workflow for an in vitro MTT cytotoxicity assay.

4.2. Protocol: Tubulin Polymerization Assay This biochemical assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules in a cell-free system.

  • Reagent Preparation: Prepare a reaction buffer (e.g., PIPES buffer with GTP and MgCl2). Reconstitute lyophilized, purified tubulin (>99% pure) on ice. Prepare dilutions of Mertansine.

  • Reaction Setup: In a 96-well plate, combine the reaction buffer and the desired concentration of Mertansine.

  • Initiation: Add the purified tubulin to each well to initiate the reaction. The final mixture is quickly transferred to a spectrophotometer equipped with temperature control set to 37°C.

  • Measurement: Monitor the change in absorbance (optical density) at 340 nm over time (e.g., for 60 minutes). An increase in absorbance indicates microtubule polymerization.

  • Data Analysis: Plot absorbance versus time. Compare the polymerization curves of samples treated with Mertansine to the positive (no drug) and negative (e.g., colchicine, an inhibitor) controls. Inhibition is observed as a suppression of the rate and extent of the absorbance increase.

4.3. Protocol: Cell Cycle Analysis by Flow Cytometry This technique is used to determine the distribution of cells in the different phases (G1, S, G2/M) of the cell cycle, revealing drug-induced arrest.

  • Cell Culture and Treatment: Culture cells to ~60-70% confluency and treat them with Mertansine at various concentrations (e.g., 1x and 10x the IC50 value) for a set time (e.g., 24 hours). Include a vehicle control.

  • Cell Harvesting: Harvest the cells by trypsinization, collecting both adherent and floating cells to include apoptotic populations. Centrifuge to pellet the cells and wash with PBS.

  • Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the pellet in a staining solution containing a DNA-binding fluorescent dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the fluorescence from the DNA-binding dye is proportional to the amount of DNA in each cell.

  • Data Analysis: Use cell cycle analysis software to generate a histogram of cell count versus fluorescence intensity. Deconvolute the histogram to quantify the percentage of cells in the G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n DNA content) phases. An accumulation of cells in the G2/M peak indicates mitotic arrest.[16]

References

Synthesis and Isotopic Labeling of Mertansine-¹³CD₃: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of Mertansine (DM1) and its isotopically labeled analog, Mertansine-¹³CD₃. This document details the necessary experimental protocols, summarizes quantitative data, and includes visualizations of the synthetic pathways and experimental workflows to support researchers and professionals in the field of drug development and antibody-drug conjugates (ADCs).

Introduction

Mertansine, a potent microtubule-targeting agent, is a key component in several antibody-drug conjugates. Its efficacy and toxicity profile necessitate detailed study, often involving the use of isotopically labeled internal standards for pharmacokinetic and metabolic analyses. The synthesis of Mertansine-¹³CD₃, where the N-methyl group is replaced with a ¹³C-labeled and deuterated methyl group, provides a valuable tool for such quantitative bioanalytical studies. This guide outlines the semi-synthetic approach to Mertansine, starting from the natural product maytansinol, and details the incorporation of the isotopic label.

Synthetic Strategy

The synthesis of Mertansine and its isotopically labeled analog is a convergent semi-synthesis that involves two main stages:

  • Synthesis of the C3 side chain: This involves the preparation of N-methyl-N-(3-methyldithiopropanoyl)-L-alanine. For the labeled analog, N-(¹³CD₃)-methyl-L-alanine is used as a starting material.

  • Esterification: The synthesized C3 side chain is coupled with maytansinol at the C3 hydroxyl group to yield the final Mertansine product.

The overall synthetic workflow is depicted below.

Synthesis_Workflow cluster_side_chain Side Chain Synthesis cluster_final_coupling Final Product Formation A 3-(Methyldithio)propanoic Acid C N-methyl-N-(3-methyldithiopropanoyl)-L-alanine (or labeled analogue) A->C B N-Methyl-L-alanine (or N-(¹³CD₃)-methyl-L-alanine) B->C E Mertansine (DM1) (or Mertansine-¹³CD₃) C->E C->E Esterification D Maytansinol D->E

Caption: Overall workflow for the synthesis of Mertansine and its isotopically labeled analog.

Experimental Protocols

Synthesis of N-methyl-N-(3-methyldithiopropanoyl)-L-alanine (C3 Side Chain)

This protocol describes the synthesis of the non-labeled C3 side chain. The same procedure can be followed using N-(¹³CD₃)-methyl-L-alanine to obtain the isotopically labeled side chain.

Materials:

  • 3-(Methyldithio)propanoic acid

  • N-Methyl-L-alanine (or N-(¹³CD₃)-methyl-L-alanine)

  • Isobutyl chloroformate

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Water, deionized

  • Ethyl acetate

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium sulfate, anhydrous

  • Silica gel for column chromatography

Procedure:

  • Dissolve 3-(methyldithio)propanoic acid (1.0 eq) in anhydrous THF in a round-bottom flask under an argon atmosphere and cool the solution to -10 °C.

  • Add triethylamine (1.0 eq) followed by the dropwise addition of isobutyl chloroformate (1.0 eq). Stir the reaction mixture at -10 °C for 15 minutes to form the mixed anhydride.

  • In a separate flask, prepare a solution of N-methyl-L-alanine (1.0 eq) and triethylamine (2.0 eq) in water.

  • Add the aqueous solution of N-methyl-L-alanine to the mixed anhydride solution at -10 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Dilute the reaction mixture with water and acidify with aqueous HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield N-methyl-N-(3-methyldithiopropanoyl)-L-alanine as a white solid.

Synthesis of Mertansine (DM1) via Esterification

This protocol details the coupling of the C3 side chain with maytansinol.

Materials:

  • Maytansinol

  • N-methyl-N-(3-methyldithiopropanoyl)-L-alanine (or its ¹³CD₃ analog)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Zinc chloride (ZnCl₂), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of maytansinol (1.0 eq) and N-methyl-N-(3-methyldithiopropanoyl)-L-alanine (1.5 eq) in anhydrous dichloromethane under an argon atmosphere, add a catalytic amount of DMAP (0.1 eq) and anhydrous zinc chloride (1.5 eq).

  • Cool the mixture to 0 °C and add a solution of DCC (1.5 eq) in anhydrous dichloromethane.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or HPLC. The reaction is typically complete within 3-4 hours.

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford Mertansine as a white solid.

Quantitative Data Summary

The following tables summarize the expected yields and key analytical data for the synthesis of Mertansine.

Table 1: Synthesis of N-methyl-N-(3-methyldithiopropanoyl)-L-alanine

StepReactantsProductTypical Yield (%)
Side Chain Formation3-(Methyldithio)propanoic acid, N-Methyl-L-alanineN-methyl-N-(3-methyldithiopropanoyl)-L-alanine30-40

Table 2: Synthesis of Mertansine (DM1)

StepReactantsProductTypical Yield (%)
EsterificationMaytansinol, N-methyl-N-(3-methyldithiopropanoyl)-L-alanine, DCC, DMAP, ZnCl₂Mertansine (DM1)60-70

Table 3: Analytical Data for Mertansine

PropertyValue
Molecular FormulaC₃₅H₄₈ClN₃O₁₀S
Molecular Weight738.3 g/mol
AppearanceWhite to off-white solid
¹H NMR (CDCl₃, δ)Consistent with the structure of Mertansine, showing characteristic peaks for the macrocycle and side chain.
Mass Spectrometry (ESI-MS)m/z [M+H]⁺ calculated for C₃₅H₄₉ClN₃O₁₀S⁺: 738.2827; Found: 738.2820.[1]

Visualization of Synthetic Pathway

The detailed synthetic pathway for Mertansine is illustrated below.

Mertansine_Synthesis cluster_side_chain_synthesis Side Chain Synthesis cluster_mertansine_synthesis Mertansine Formation PropanoicAcid 3-(Methyldithio)propanoic Acid MixedAnhydride Mixed Anhydride Intermediate PropanoicAcid->MixedAnhydride Isobutyl chloroformate, TEA, THF, -10°C NMeAla N-Methyl-L-alanine (or N-(¹³CD₃)-methyl-L-alanine) SideChain N-methyl-N-(3-methyldithiopropanoyl)-L-alanine (Side Chain) NMeAla->SideChain MixedAnhydride->SideChain Addition of NMeAla solution Mertansine Mertansine (DM1) (or Mertansine-¹³CD₃) SideChain->Mertansine SideChain->Mertansine DCC, DMAP, ZnCl₂, DCM, RT Maytansinol Maytansinol Maytansinol->Mertansine

Caption: Detailed synthetic pathway for Mertansine (DM1).

Conclusion

This technical guide provides a detailed framework for the synthesis and isotopic labeling of Mertansine. The described protocols, supported by quantitative data and visual diagrams, offer a valuable resource for researchers and professionals engaged in the development of antibody-drug conjugates and related cancer therapeutics. The availability of isotopically labeled Mertansine is crucial for the accurate quantification and understanding of its pharmacological properties, ultimately contributing to the advancement of targeted cancer therapies.

References

In-Depth Technical Guide to the Physicochemical Properties of Mertansine-13CD3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of Mertansine-13CD3, a stable isotope-labeled analog of the potent microtubule-disrupting agent, Mertansine (DM1). This document is intended to be a valuable resource for researchers and drug development professionals utilizing this compound as an internal standard in bioanalytical studies or in other research applications.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized below. These parameters are critical for understanding the compound's behavior in various experimental settings.

PropertyValueSource
Molecular Formula C₃₄¹³CH₄₅D₃ClN₃O₁₀S[1][2][3]
Molecular Weight 742.3 g/mol [1][2][3]
CAS Number 139504-50-0 (Unlabeled)[1][4]
Appearance White to Off-White Solid[1]

Solubility Profile

The solubility of a compound is a critical determinant of its handling, formulation, and bioavailability. The solubility of Mertansine and its isotopically labeled form has been determined in various common laboratory solvents.

SolventSolubility
ChloroformSlightly soluble[3][5]
MethanolSlightly soluble[3][5]
Dimethylformamide (DMF)33 mg/mL[4]
Dimethyl sulfoxide (DMSO)20 mg/mL[4]
Ethanol0.25 mg/mL[4]
DMF:PBS (pH 7.2) (1:30)0.03 mg/mL[4]

Experimental Protocols

Detailed methodologies for determining key physicochemical parameters are outlined below. These protocols are based on established methods and can be adapted for the specific analysis of this compound.

Determination of Aqueous Solubility (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of a compound in an aqueous medium.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Small glass vials with screw caps

  • Orbital shaker/incubator

  • Centrifuge

  • High-performance liquid chromatography (HPLC) system with UV detector

Procedure:

  • Add an excess amount of this compound to a glass vial.

  • Add a known volume of PBS (pH 7.4) to the vial.

  • Seal the vial and place it on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C).

  • Shake the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the suspension to pellet the undissolved solid.

  • Carefully collect a sample of the supernatant.

  • Analyze the concentration of this compound in the supernatant using a validated HPLC-UV method against a standard curve of known concentrations.

Determination of the Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is the traditional approach.

Materials:

  • This compound

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Glass vials with screw caps

  • Vortex mixer

  • Centrifuge

  • HPLC-UV system

Procedure:

  • Prepare a stock solution of this compound in either water or n-octanol.

  • Add equal volumes of the n-octanol and water phases to a vial.

  • Add a small, known amount of the this compound stock solution to the vial.

  • Seal the vial and vortex vigorously for several minutes to ensure thorough mixing.

  • Allow the vial to stand undisturbed or centrifuge to facilitate phase separation.

  • Carefully sample both the aqueous and n-octanol layers.

  • Determine the concentration of this compound in each phase using HPLC-UV.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • The logP is the logarithm of this value.

Determination of the Acid Dissociation Constant (pKa) by Potentiometric Titration

This method determines the pKa of an ionizable group by measuring the pH of a solution as a titrant is added.

Materials:

  • This compound

  • Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (e.g., 0.1 M)

  • pH meter with a calibrated electrode

  • Stir plate and stir bar

  • Burette

Procedure:

  • Dissolve a known amount of this compound in a suitable solvent (e.g., a co-solvent system if aqueous solubility is low).

  • Place the solution in a beaker with a stir bar and the pH electrode.

  • Slowly titrate the solution with the standardized acid or base from the burette.

  • Record the pH of the solution after each incremental addition of the titrant.

  • Plot the pH versus the volume of titrant added to generate a titration curve.

  • The pKa can be determined from the pH at the half-equivalence point of the titration curve.

Visualizations

Signaling Pathway of Mertansine

Mertansine, the active component of this compound, exerts its cytotoxic effects by disrupting microtubule dynamics. This leads to cell cycle arrest and ultimately apoptosis.

Mertansine_Signaling_Pathway Mertansine Mechanism of Action cluster_cell Cancer Cell Mertansine Mertansine Tubulin Tubulin Dimers Mertansine->Tubulin Binds to Microtubule Microtubule Polymer Tubulin->Microtubule Inhibits Polymerization Mitotic_Spindle Mitotic Spindle Disruption Microtubule->Mitotic_Spindle Leads to Cell_Cycle_Arrest G2/M Phase Arrest Mitotic_Spindle->Cell_Cycle_Arrest Causes Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

Caption: Mechanism of action of Mertansine leading to apoptosis.

Experimental Workflow for Quantification using this compound

This compound is primarily used as an internal standard for the accurate quantification of unlabeled Mertansine in biological matrices using liquid chromatography-mass spectrometry (LC-MS).

LCMS_Workflow LC-MS Quantification Workflow with this compound Sample Biological Sample (e.g., Plasma) IS_Spike Spike with this compound (Internal Standard) Sample->IS_Spike Extraction Protein Precipitation & Sample Extraction IS_Spike->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection Mass Spectrometry Detection (MRM) LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification Result Concentration of Mertansine Quantification->Result

Caption: Workflow for quantifying Mertansine using a stable isotope-labeled internal standard.

References

A Technical Guide to Mertansine and its Stable Isotope-Labeled Analogue, Mertansine-13CD3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delineates the critical differences and respective applications of Mertansine (DM1) and its stable isotope-labeled counterpart, Mertansine-13CD3. This document provides a comprehensive overview of their physicochemical properties, biological roles, and the analytical methodologies where they are employed, with a focus on empowering researchers in the fields of oncology, pharmacology, and bioanalytics.

Core Concepts: Understanding the Distinction

Mertansine is a potent microtubule-targeting agent, a synthetic maytansinoid that is too toxic for systemic administration on its own.[1] It is widely utilized as a cytotoxic payload in Antibody-Drug Conjugates (ADCs).[2][3][4] ADCs are a class of biopharmaceuticals designed for targeted cancer therapy, where a monoclonal antibody specific to a tumor antigen is linked to a cytotoxic agent like Mertansine, enabling precise delivery to cancer cells while minimizing off-target toxicity.[4]

This compound is a stable isotope-labeled version of Mertansine. It is chemically identical to Mertansine, with the exception that one carbon atom and three hydrogen atoms in the N-methyl-L-alanine side chain have been replaced with their heavier, non-radioactive isotopes, Carbon-13 (¹³C) and Deuterium (²H or D), respectively.[2][5] This subtle modification in mass does not alter its chemical reactivity but allows it to be distinguished from the unlabeled Mertansine by mass spectrometry. Consequently, this compound's primary and critical application is as an internal standard for the accurate quantification of Mertansine in complex biological matrices such as plasma or serum during preclinical and clinical studies.[2][3]

Comparative Physicochemical and Biological Properties

The fundamental physicochemical and biological properties of Mertansine and this compound are summarized below. The primary distinction lies in their molecular weight, a direct result of the isotopic labeling. Their biological activity is considered identical, as the isotopic substitution does not impact the molecule's interaction with its biological target.

PropertyMertansineThis compoundReference(s)
Chemical Formula C₃₅H₄₈ClN₃O₁₀SC₃₄[¹³C]H₄₅D₃ClN₃O₁₀S[2][6]
Molecular Weight 738.3 g/mol 742.3 g/mol [2][6]
Exact Mass 737.2748936 Da741.2938 Da (Calculated)[6]
Appearance White to Off-White SolidWhite to Off-White Solid[5]
Solubility Slightly soluble in Chloroform and MethanolSlightly soluble in Chloroform and Methanol[2][3]
Biological Activity Potent microtubule inhibitorFunctionally identical to Mertansine[2][3]
Primary Application Cytotoxic payload in Antibody-Drug ConjugatesInternal standard for quantification of Mertansine[2][3][4]

Mechanism of Action: Microtubule Disruption and Apoptosis

Mertansine exerts its potent cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division. Upon internalization into a target cancer cell (typically via an ADC), Mertansine is released from the antibody and binds to tubulin, the protein subunit of microtubules. This binding inhibits the polymerization of tubulin into microtubules and promotes their depolymerization. The disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately triggers programmed cell death, or apoptosis.

Mertansine_Mechanism_of_Action Mertansine's Mechanism of Action ADC Antibody-Drug Conjugate (e.g., T-DM1) TumorCell Tumor Cell ADC->TumorCell Binding to Tumor Antigen Internalization Internalization TumorCell->Internalization Lysosome Lysosome Internalization->Lysosome Mertansine Mertansine Lysosome->Mertansine Linker Cleavage Tubulin Tubulin Mertansine->Tubulin Binding Disruption Microtubule Disruption Mertansine->Disruption Microtubules Microtubules Tubulin->Microtubules Inhibits Polymerization Microtubules->Disruption Promotes Depolymerization CellCycleArrest G2/M Phase Cell Cycle Arrest Disruption->CellCycleArrest Apoptosis Apoptosis (Cell Death) CellCycleArrest->Apoptosis

Caption: Mertansine's mechanism of action leading to apoptosis.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a specialized process involving the introduction of stable isotopes into the Mertansine molecule. While detailed, proprietary synthesis protocols are not publicly available, the general approach involves the use of isotopically labeled precursors in the final steps of the synthesis of the N-methyl-L-alanine side chain. A plausible synthetic route would involve:

  • Synthesis of Labeled Precursor: A key step is the synthesis of N-(methyl-¹³C-d₃)-L-alanine. This would likely be achieved by the reductive amination of L-pyruvic acid with methylamine-¹³C-d₃ or the alkylation of L-alanine with a methyl-¹³C-d₃ halide.

  • Coupling to the Maytansinoid Core: The resulting N-(methyl-¹³C-d₃)-L-alanine is then coupled to the maytansinoid core structure.

  • Introduction of the Thiol Group: The final step involves the acylation of the secondary amine with 3-(acetylthio)propanoyl chloride, followed by deprotection of the thiol group to yield this compound.

Due to the complexity and the need for specialized labeled reagents, this compound is typically procured from specialized chemical suppliers.

Bioanalytical Quantification of Mertansine using LC-MS/MS with this compound as an Internal Standard

This protocol outlines a typical workflow for the quantification of Mertansine in human plasma.

Objective: To accurately measure the concentration of free Mertansine in plasma samples from subjects treated with a Mertansine-containing ADC.

Materials:

  • Human plasma samples

  • Mertansine analytical standard

  • This compound (internal standard)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Formic acid (FA)

  • Water, LC-MS grade

  • Protein precipitation plates or tubes

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

Procedure:

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare a stock solution of Mertansine and this compound in an appropriate solvent (e.g., DMSO or MeOH).

    • Create a series of calibration standards by spiking known concentrations of Mertansine into blank human plasma.

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, standard, or QC, add 200 µL of a protein precipitation solution (e.g., ACN or MeOH containing the internal standard, this compound, at a fixed concentration).

    • Vortex mix for 1-2 minutes to ensure complete protein precipitation.

    • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: A suitable C18 reversed-phase column.

      • Mobile Phase A: Water with 0.1% FA.

      • Mobile Phase B: ACN with 0.1% FA.

      • Gradient: A gradient elution is used to separate Mertansine from other plasma components.

      • Injection Volume: 5-10 µL.

    • Mass Spectrometry (MS/MS):

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

      • Detection: Multiple Reaction Monitoring (MRM).

      • MRM Transitions:

        • Mertansine: Monitor a specific precursor-to-product ion transition (e.g., m/z 738.3 -> [specific fragment ion]).

        • This compound: Monitor the corresponding shifted transition (e.g., m/z 742.3 -> [same specific fragment ion]).

  • Data Analysis:

    • Integrate the peak areas for both Mertansine and this compound.

    • Calculate the peak area ratio (Mertansine / this compound).

    • Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.

    • Determine the concentration of Mertansine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Bioanalytical_Workflow Bioanalytical Workflow for Mertansine Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample/ Standard/QC Add_IS Add Internal Standard (this compound) & Precipitation Solvent Plasma->Add_IS Vortex Vortex Add_IS->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LC Liquid Chromatography (Separation) Supernatant->LC MS Mass Spectrometry (Detection) LC->MS Integration Peak Area Integration (Mertansine & this compound) MS->Integration Ratio Calculate Peak Area Ratio Integration->Ratio Calibration Construct Calibration Curve Ratio->Calibration Quantification Quantify Unknown Samples Ratio->Quantification Calibration->Quantification

Caption: Workflow for Mertansine quantification using an internal standard.

Conclusion

References

The Unseen Hand: A Technical Guide to Stable Isotopes in ADC Preclinical Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of Antibody-Drug Conjugates (ADCs) represents a significant leap forward in targeted cancer therapy. However, the inherent complexity of these tripartite molecules—comprising a monoclonal antibody, a potent cytotoxic payload, and a linker—presents unique challenges in their preclinical evaluation. Understanding the pharmacokinetics (PK), metabolism, and disposition of each component is critical to optimizing efficacy and ensuring safety. Stable isotope labeling, coupled with mass spectrometry, has emerged as a powerful and indispensable tool in the preclinical development of ADCs, offering a non-radioactive, highly specific, and quantitative approach to unraveling their in vivo fate. This guide provides an in-depth exploration of the core applications of stable isotopes in ADC preclinical development, complete with detailed experimental protocols and data presentation.

Quantitative Pharmacokinetics and Bioanalysis

Accurate quantification of the ADC and its various components in biological matrices is fundamental to understanding its exposure-response relationship. Stable Isotope Labeling by Amino acids in Cell culture (SILAC) has been adapted to produce monoclonal antibodies with heavy isotopes (e.g., ¹³C, ¹⁵N) incorporated into their protein backbone. These stable isotope-labeled (SIL) antibodies serve as ideal internal standards for ligand-binding assays and, more significantly, for liquid chromatography-mass spectrometry (LC-MS) based bioanalysis.[1]

SILAC-Labeled Antibodies as Internal Standards

The use of a SILAC-labeled version of the ADC's antibody component as an internal standard is considered the gold standard for quantitative bioanalysis.[1] This is because the SIL-antibody is chemically identical to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thus correcting for variability at each step.

Experimental Protocol: Quantification of Total Antibody in Plasma using a SILAC-Labeled Internal Standard

  • Preparation of SILAC-Labeled Antibody:

    • Culture the antibody-producing cell line (e.g., CHO cells) in a medium deficient in specific amino acids (e.g., lysine and arginine).

    • Supplement the medium with "heavy" stable isotope-labeled amino acids (e.g., ¹³C₆,¹⁵N₂-lysine and ¹³C₆,¹⁵N₄-arginine).

    • Allow the cells to undergo at least five doublings to ensure complete incorporation of the heavy amino acids into the newly synthesized antibodies.

    • Purify the SILAC-labeled antibody using standard chromatography techniques (e.g., Protein A affinity chromatography).

  • Sample Preparation:

    • Spike a known concentration of the purified SILAC-labeled antibody (internal standard) into plasma samples collected from preclinical studies.

    • Perform affinity capture of the total antibody (both the ADC and the SILAC-labeled internal standard) from the plasma using an anti-human Fc antibody immobilized on magnetic beads.

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the captured antibodies.

  • Enzymatic Digestion:

    • Denature, reduce, and alkylate the eluted antibodies to linearize the protein chains.

    • Digest the antibodies into smaller peptides using a specific protease, such as trypsin. Trypsin cleaves C-terminal to lysine and arginine residues, ensuring that the resulting signature peptides will contain the "heavy" amino acids.

  • LC-MS/MS Analysis:

    • Separate the resulting peptides using reverse-phase liquid chromatography.

    • Analyze the peptides using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

    • Monitor specific precursor-to-fragment ion transitions for a signature peptide from the antibody and its corresponding heavy-labeled counterpart from the internal standard.

  • Quantification:

    • Calculate the peak area ratio of the endogenous signature peptide to the heavy-labeled signature peptide.

    • Determine the concentration of the total antibody in the plasma samples by comparing the peak area ratios to a standard curve generated with known concentrations of the unlabeled antibody and a fixed concentration of the SILAC-labeled internal standard.

Cassette Dosing for High-Throughput PK Screening

Stable isotope labeling enables a "cassette dosing" strategy, significantly accelerating the preclinical screening of ADC candidates.[2] In this approach, multiple ADC candidates, each with a unique stable isotope signature on the antibody, are co-administered to a single animal. The distinct mass shifts allow for the simultaneous quantification of each individual ADC from a single set of plasma samples, reducing animal use and increasing throughput. Preclinical studies have demonstrated that SILAC-labeling does not alter the pharmacokinetic properties of the ADC, and cassette dosing provides comparable exposure data to discrete dosing.[2]

Parameter ADC-A (Unlabeled, Discrete Dosing) SIL-ADC-A (Cassette Dosing) SIL-ADC-B (Cassette Dosing) SIL-ADC-C (Cassette Dosing)
Dose (mg/kg) 31 (each)1 (each)1 (each)
Cmax (µg/mL) 45.215.118.312.5
AUC (µg*h/mL) 8560285032102150
Clearance (mL/h/kg) 0.350.350.310.47
Half-life (h) 180178192165

Table 1: Representative Pharmacokinetic Parameters of Cassette-Dosed SILAC-Labeled ADCs in Cynomolgus Monkeys. The data demonstrates that the clearance and half-life of SIL-ADC-A in the cassette-dosed group are comparable to the unlabeled ADC-A in the discretely dosed group, validating the cassette dosing approach. Cmax and AUC are dose-normalized for comparison.

Metabolism and Payload Catabolism

Understanding the metabolic fate of the ADC, particularly the release and subsequent biotransformation of the cytotoxic payload, is crucial for assessing its efficacy and off-target toxicity. Stable isotope labeling of the payload allows for its unambiguous tracking and differentiation from endogenous molecules with similar masses.

Tracing Payload Metabolism

By synthesizing the payload with stable isotopes (e.g., ¹³C, ¹⁵N, ²H) at metabolically stable positions, researchers can use mass spectrometry to identify and quantify the parent payload and its metabolites in various biological matrices, including plasma, tissues, and excreta. This provides a detailed picture of the payload's absorption, distribution, metabolism, and excretion (ADME) properties.

Experimental Protocol: In Vitro Payload Metabolism in Liver S9 Fractions

  • Synthesis of Stable Isotope-Labeled Payload:

    • Synthesize the cytotoxic payload (e.g., MMAE) with stable isotopes incorporated into its structure. The position of the labels should be chosen to be resistant to metabolic cleavage.

  • Incubation:

    • Incubate the stable isotope-labeled ADC with liver S9 fractions (containing a mixture of cytosolic and microsomal enzymes) from preclinical species (e.g., rat, monkey) and human.

    • Include necessary cofactors (e.g., NADPH, UDPGA) to support metabolic reactions.

    • Perform incubations at 37°C for various time points.

  • Sample Preparation:

    • Quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

    • Centrifuge the samples to precipitate proteins.

    • Collect the supernatant containing the payload and its metabolites.

  • LC-MS/MS Analysis:

    • Analyze the supernatant using high-resolution LC-MS/MS.

    • Use data-dependent acquisition to collect MS and MS/MS spectra.

    • Identify potential metabolites by searching for the characteristic mass shift of the stable isotope label and analyzing the fragmentation patterns in the MS/MS spectra.

  • Data Analysis:

    • Compare the metabolic profiles across different species to identify potential differences in payload metabolism that could impact translation to humans.

Bystander Effect and Payload Distribution

The "bystander effect," where the released payload from a target cancer cell kills neighboring antigen-negative cancer cells, can significantly contribute to the overall efficacy of an ADC. Visualizing and quantifying the distribution of the payload within the tumor microenvironment is key to understanding this phenomenon. While dual-radiolabeling has been used for this purpose, mass spectrometry imaging (MSI) with stable isotope-labeled payloads offers a non-radioactive alternative with high chemical specificity.

Mass Spectrometry Imaging of Payload Distribution

MSI techniques, such as matrix-assisted laser desorption/ionization (MALDI), can map the spatial distribution of molecules in tissue sections. By administering an ADC with a stable isotope-labeled payload to a tumor-bearing animal, MSI can be used to visualize the localization of the released payload within the tumor and surrounding tissues, providing insights into its penetration and potential for a bystander effect.

Experimental Protocol: MALDI-MSI of Stable Isotope-Labeled Payload in Tumor Tissue

  • Dosing and Tissue Collection:

    • Administer the ADC with a stable isotope-labeled payload to a tumor-bearing animal model.

    • At selected time points, euthanize the animal and excise the tumor and other relevant tissues.

    • Snap-freeze the tissues in liquid nitrogen to preserve the spatial distribution of the payload.

  • Cryosectioning:

    • Section the frozen tissues at a thickness of 10-20 µm using a cryostat.

    • Thaw-mount the tissue sections onto conductive glass slides.

  • Matrix Application:

    • Apply a suitable MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid) uniformly over the tissue section. This can be done using an automated sprayer or spotter.

  • MALDI-MSI Analysis:

    • Acquire mass spectra across the entire tissue section in a raster pattern using a MALDI mass spectrometer.

    • Set the mass spectrometer to detect the m/z of the stable isotope-labeled payload and its potential metabolites.

  • Data Analysis and Visualization:

    • Generate ion intensity maps for the labeled payload to visualize its spatial distribution within the tumor microenvironment.

    • Correlate the MSI data with histology of the same or adjacent tissue sections to identify the cell types where the payload accumulates.

Technique Pros Cons
Stable Isotope Labeling with Mass Spectrometry - Non-radioactive, enhancing safety. - High chemical specificity, allowing for the differentiation of parent drug and metabolites. - Can be used for quantitative analysis with appropriate internal standards. - Enables cassette dosing for high-throughput screening.- Requires access to sophisticated mass spectrometry equipment. - Potential for ion suppression effects in complex matrices. - Synthesis of stable isotope-labeled compounds can be complex and costly.
Radiolabeling with Scintillation Counting/Autoradiography - High sensitivity, allowing for the detection of low concentrations. - Well-established techniques for biodistribution studies. - Quantitative whole-body autoradiography (QWBA) provides a comprehensive overview of distribution.- Involves handling of radioactive materials, requiring specialized facilities and safety precautions. - Does not differentiate between the parent drug and its radiolabeled metabolites. - Potential for the radiolabel to detach from the molecule of interest, leading to inaccurate results.

Table 2: Comparison of Stable Isotope Labeling and Radiolabeling for ADC Preclinical Studies.

Conclusion

Stable isotope labeling has become an integral and powerful technology in the preclinical development of ADCs. Its applications, from enabling robust quantitative bioanalysis and high-throughput pharmacokinetic screening to elucidating metabolic pathways and visualizing payload distribution, provide critical insights that guide the selection and optimization of ADC candidates. As ADC designs become more sophisticated, the precision and versatility of stable isotope-based methods will continue to be essential for accelerating their journey from the laboratory to the clinic.

References

An In-Depth Technical Guide to Mertansine-13CD3 for Tubulin Polymerization Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the use of Mertansine-13CD3 in the study of tubulin polymerization inhibition. It is intended for researchers, scientists, and drug development professionals engaged in oncology and cell biology research. This document details the mechanism of action of Mertansine, experimental protocols for its study, and the specific application of its stable isotope-labeled form, this compound.

Introduction to Mertansine and Tubulin Polymerization

Mertansine, also known as DM1, is a potent mitotic inhibitor that belongs to the maytansinoid family of drugs.[1][2] It is a thiol-containing derivative of maytansine and is widely utilized as a cytotoxic payload in antibody-drug conjugates (ADCs) for targeted cancer therapy.[1][3][4] The primary mechanism of action of Mertansine is the inhibition of tubulin polymerization, a critical process for microtubule formation and, consequently, cell division.[1][5]

Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are essential components of the cytoskeleton. They play a crucial role in various cellular processes, including cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. The dynamic nature of microtubules, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is vital for their function. Disruption of this dynamic equilibrium by agents like Mertansine leads to cell cycle arrest and apoptosis.

This compound is a stable isotope-labeled version of Mertansine, intended for use as an internal standard for the quantification of Mertansine in various experimental settings, typically by mass spectrometry.[3] The inclusion of carbon-13 and deuterium atoms increases the molecular weight of the compound without altering its chemical properties or biological activity, allowing for precise and accurate quantification in complex biological matrices.

Mechanism of Action of Mertansine

Mertansine exerts its anti-mitotic effect by directly interacting with tubulin. It binds to a specific site on β-tubulin, which has been identified as the maytansine site. This binding site is distinct from other well-known tubulin-binding sites, such as the colchicine and vinca alkaloid sites. By occupying this site, Mertansine sterically hinders the longitudinal association of tubulin heterodimers, thereby preventing the formation of microtubules. This disruption of microtubule dynamics leads to the arrest of the cell cycle at the G2/M phase and subsequent induction of apoptosis.

Quantitative Data: Inhibitory Activity of Mertansine

Cell LineCancer TypeIC50 (nM)Reference
KBEpidermoid Carcinoma1.1[3]
SK-BR-3Breast Cancer1.1[3]

Experimental Protocols

In Vitro Tubulin Polymerization Assay (Absorbance-Based)

This protocol is adapted from standard methodologies for monitoring tubulin polymerization by measuring the increase in absorbance at 340 nm.[6][7]

Materials:

  • Mertansine or this compound

  • Tubulin (e.g., porcine or bovine brain-derived)

  • GTP solution

  • Polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

  • Glycerol

  • 96-well microplate, UV-transparent

  • Temperature-controlled spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of Mertansine or this compound in DMSO.

    • Prepare a tubulin solution in polymerization buffer. Keep on ice.

    • Prepare a GTP stock solution.

  • Reaction Setup:

    • In a 96-well plate on ice, add the desired concentration of Mertansine or a vehicle control (DMSO).

    • Add the tubulin solution to each well.

    • Initiate the polymerization by adding GTP to each well.

  • Measurement:

    • Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis:

    • Plot the absorbance as a function of time.

    • The inhibition of tubulin polymerization is determined by comparing the rate and extent of polymerization in the presence of Mertansine to the vehicle control.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This protocol utilizes a fluorescent reporter to monitor tubulin polymerization.[5]

Materials:

  • Mertansine or this compound

  • Tubulin

  • GTP solution

  • Polymerization buffer with a fluorescent reporter

  • 96-well black microplate

  • Fluorescence plate reader with temperature control

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of Mertansine or this compound in DMSO.

    • Prepare a tubulin solution in the fluorescent polymerization buffer. Keep on ice.

  • Reaction Setup:

    • In a pre-warmed 96-well plate, add the desired concentration of Mertansine or a vehicle control.

    • Add the tubulin solution containing the fluorescent reporter and GTP to each well.

  • Measurement:

    • Immediately place the plate in a fluorescence plate reader set to 37°C.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 450 nm emission) every minute for 60 minutes.[5]

  • Data Analysis:

    • Plot the fluorescence intensity as a function of time.

    • Calculate the area under the curve (AUC) to quantify the extent of polymerization. The percentage of inhibition is calculated relative to the vehicle control.[5]

Quantification of Mertansine using this compound as an Internal Standard

This protocol outlines the use of this compound for accurate quantification of Mertansine in a given sample, for instance, from a cell lysate after a cytotoxicity experiment, using liquid chromatography-mass spectrometry (LC-MS).

Procedure:

  • Sample Preparation:

    • Lyse the cells treated with Mertansine and collect the lysate.

    • Perform a protein precipitation step (e.g., with acetonitrile) to remove larger molecules.

    • Centrifuge the sample and collect the supernatant.

  • Internal Standard Spiking:

    • Add a known concentration of this compound to the supernatant.

  • LC-MS Analysis:

    • Inject the sample into an LC-MS system.

    • Separate Mertansine and this compound using an appropriate chromatography method.

    • Detect and quantify the parent and labeled compounds using mass spectrometry in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Calculate the peak area ratio of Mertansine to this compound.

    • Determine the concentration of Mertansine in the original sample by comparing this ratio to a standard curve generated with known concentrations of Mertansine and the same fixed concentration of this compound.

Visualizations

Mertansine_Mechanism_of_Action cluster_0 Microtubule Dynamics cluster_1 Mertansine Action cluster_2 Cellular Outcome Alpha_Beta_Tubulin α/β-Tubulin Dimers Microtubule Microtubule Alpha_Beta_Tubulin->Microtubule Polymerization Tubulin_Mertansine_Complex Tubulin-Mertansine Complex Microtubule->Alpha_Beta_Tubulin Depolymerization Mitotic_Arrest Mitotic Arrest (G2/M Phase) Mertansine Mertansine Mertansine->Alpha_Beta_Tubulin Binds to β-Tubulin Tubulin_Mertansine_Complex->Microtubule Inhibition of Polymerization Tubulin_Mertansine_Complex->Mitotic_Arrest Leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Mechanism of Mertansine-induced tubulin polymerization inhibition.

Tubulin_Polymerization_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Tubulin, Mertansine, Buffer, GTP) Start->Prepare_Reagents Setup_Reaction Set up Reaction in 96-well Plate (on ice) Prepare_Reagents->Setup_Reaction Initiate_Polymerization Initiate Polymerization (Add GTP, Transfer to 37°C) Setup_Reaction->Initiate_Polymerization Monitor_Signal Monitor Signal (Absorbance at 340 nm or Fluorescence) Initiate_Polymerization->Monitor_Signal Data_Analysis Data Analysis (Plot Signal vs. Time, Calculate Inhibition) Monitor_Signal->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for an in vitro tubulin polymerization assay.

LCMS_Quantification_Workflow Start Start Sample_Collection Collect Sample (e.g., Cell Lysate) Start->Sample_Collection Spike_IS Spike with this compound (Internal Standard) Sample_Collection->Spike_IS Sample_Prep Sample Preparation (e.g., Protein Precipitation) Spike_IS->Sample_Prep LCMS_Analysis LC-MS Analysis Sample_Prep->LCMS_Analysis Data_Processing Data Processing (Peak Area Ratio of Analyte/IS) LCMS_Analysis->Data_Processing Quantification Quantification (Using a Standard Curve) Data_Processing->Quantification End End Quantification->End

Caption: Workflow for quantification of Mertansine using this compound.

References

Mertansine-13CD3: A Technical Guide to its Biological Activity and Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity and cytotoxicity of Mertansine-13CD3. Given that this compound is an isotopically labeled version of Mertansine (DM1) primarily used as an internal standard for analytical purposes, its biological and cytotoxic properties are considered identical to those of Mertansine. This document will, therefore, focus on the well-documented activities of Mertansine (DM1).

Mertansine is a potent microtubule-targeting agent and a derivative of maytansine.[1] It is a key component in the development of antibody-drug conjugates (ADCs), a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer.

Mechanism of Action

Mertansine exerts its cytotoxic effects by disrupting microtubule dynamics, which are essential for cell division and other vital cellular processes.[2][3] The primary mechanism involves the inhibition of tubulin polymerization.[2] By binding to tubulin, Mertansine prevents the formation of microtubules, leading to a cascade of events that culminate in cell death.[2][4]

This disruption of the microtubule network leads to the arrest of the cell cycle in the G2/M phase, preventing cells from proceeding through mitosis.[5][6] Prolonged mitotic arrest activates the intrinsic (mitochondrial) pathway of apoptosis, a programmed cell death mechanism.[4] This is characterized by the phosphorylation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspases, the executioners of apoptosis.

Cytotoxicity of Mertansine (DM1)

Mertansine is a highly potent cytotoxic agent against a wide range of cancer cell lines.[1] Its cytotoxicity is typically measured by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cell population. The IC50 values for Mertansine vary depending on the cancer cell line.

Cell LineCancer TypeIC50 (nM)Reference
KBEpidermoid Carcinoma1.1[2]
SK-BR-3Breast Cancer (HER2+)1.1[2]
B16F10Melanoma~125 (0.092 µg/mL)[1]
NCI-H929Multiple MyelomaInduces apoptosis at 20 nM[1]
CD30-positive cell lines (Karpas 299, HH, L428)Lymphoma< 0.13 (as anti-CD30-MCC-DM1 ADC)[7]
CD30-negative cell line (Ramos)Burkitt's LymphomaInsensitive (as anti-CD30-MCC-DM1 ADC)[7]
SKBR3 (as ADC)Breast Cancer (HER2+)Varies with ADC construct[8]
SKOV3 (as ADC)Ovarian Cancer (HER2+)Varies with ADC construct[8]
MDA-MB-361 (Parental)Breast Cancer (HER2+)Varies with exposure time[9]
MDA-MB-361 (T-DM1 Resistant)Breast Cancer (HER2+)Increased resistance compared to parental[9]

Experimental Protocols

Detailed methodologies for key experiments to assess the cytotoxicity of Mertansine are provided below.

In Vitro Cytotoxicity Assay using MTS

The MTS assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity assays. This assay is based on the reduction of the MTS tetrazolium compound by viable, metabolically active cells to generate a colored formazan product that is soluble in cell culture media.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well clear flat-bottom plates

  • Mertansine (DM1) stock solution (in DMSO)

  • MTS reagent solution (containing PES)

  • Multi-well spectrophotometer (ELISA reader)

Protocol:

  • Cell Seeding:

    • For adherent cells, harvest and resuspend in complete culture medium. For suspension cells, gently resuspend the cell pellet.

    • Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Include wells with medium only for background control.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to attach (for adherent cells) and resume normal growth.

  • Compound Treatment:

    • Prepare serial dilutions of Mertansine in complete culture medium from the stock solution.

    • Remove the medium from the wells (for adherent cells) and add 100 µL of the diluted Mertansine solutions to the respective wells. For suspension cells, add the diluted compound directly to the wells.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest Mertansine concentration).

    • Incubate the plate for a predetermined exposure time (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.[2][10][11]

    • Incubate the plate for 1-4 hours at 37°C.[2][10][11] The incubation time should be optimized for the specific cell line.

    • Record the absorbance at 490 nm using a multi-well spectrophotometer.[2][10]

  • Data Analysis:

    • Subtract the average absorbance of the background control wells from all other absorbance readings.

    • Calculate the percentage of cell viability for each Mertansine concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of Mertansine concentration and determine the IC50 value using a non-linear regression curve fit.

In Vitro Cytotoxicity Assay using CellTiter-Glo®

The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that determines the number of viable cells in culture based on the quantification of ATP, which is a marker of metabolically active cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well opaque-walled plates

  • Mertansine (DM1) stock solution (in DMSO)

  • CellTiter-Glo® Reagent

  • Luminometer

Protocol:

  • Cell Seeding:

    • Follow the same procedure as for the MTS assay, but use opaque-walled plates suitable for luminescence measurements. Seed cells at an appropriate density in 100 µL of medium per well.

  • Compound Treatment:

    • Follow the same procedure as for the MTS assay to treat the cells with a range of Mertansine concentrations.

    • Incubate for the desired exposure period.

  • CellTiter-Glo® Assay:

    • Equilibrate the 96-well plate to room temperature for approximately 30 minutes.[3][12][13][14]

    • Add 100 µL of CellTiter-Glo® Reagent to each well.[14]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[3][12][13][14]

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[3][12][13][14]

    • Record the luminescence using a luminometer.[3][12]

  • Data Analysis:

    • Subtract the average luminescence of the background control wells from all other readings.

    • Calculate the percentage of cell viability for each Mertansine concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of Mertansine concentration and performing a non-linear regression analysis.

Visualizations

Experimental Workflow for In Vitro Cytotoxicity Assay

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed cancer cells in 96-well plate B Incubate for 24h A->B D Treat cells with this compound B->D C Prepare serial dilutions of this compound C->D E Incubate for 72h D->E F Add MTS or CellTiter-Glo Reagent E->F G Incubate for 1-4h (MTS) or 10 min (CTG) F->G H Read Absorbance (490nm) or Luminescence G->H I Calculate % Cell Viability H->I J Determine IC50 Value I->J

Caption: Workflow for determining the in vitro cytotoxicity of this compound.

Signaling Pathway of Mertansine-Induced Apoptosis

G cluster_entry Cellular Entry & Action cluster_disruption Microtubule Disruption cluster_cellcycle Cell Cycle Arrest cluster_apoptosis Apoptosis Induction Mertansine This compound Tubulin α/β-Tubulin Dimers Mertansine->Tubulin Binds to Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Dynamics Microtubule Dynamics Polymerization->Dynamics Disrupts Spindle Mitotic Spindle Defect Dynamics->Spindle G2M G2/M Phase Arrest Spindle->G2M Bcl2 Phosphorylation of Bcl-2 family proteins G2M->Bcl2 Mito Mitochondrial Pathway Activation Bcl2->Mito Caspases Caspase Activation Mito->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Mertansine's mechanism leading to apoptosis via microtubule disruption.

References

The 13CD3 Label in Mass Spectrometry: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

An In-depth Technical Guide on the Core Principles and Applications of the 13CD3 Label in Mass Spectrometry for Researchers, Scientists, and Drug Development Professionals.

The pursuit of precise and robust quantification in mass spectrometry is a cornerstone of modern biological research. Stable isotope labeling has emerged as a powerful strategy to achieve this, and among the various labeling reagents, the 13CD3 group offers a unique tool for the in-depth analysis of specific biological processes, most notably protein methylation. This technical guide provides a comprehensive overview of the 13CD3 label, its applications, experimental protocols, and data interpretation.

Introduction to the 13CD3 Label

The 13CD3 label is a "heavy" methyl group consisting of one carbon-13 (¹³C) atom and three deuterium (D or ²H) atoms. This isotopic composition gives it a distinct mass increase compared to the naturally abundant "light" methyl group (¹²CH₃). This predictable mass shift is the foundation of its utility in quantitative mass spectrometry.

The primary application of the 13CD3 label is in a technique known as "heavy methyl SILAC" (Stable Isotope Labeling by Amino Acids in Cell Culture). In this approach, cells are cultured in a medium containing [¹³CD₃]methionine. The cells' metabolic machinery converts this heavy methionine into the universal methyl donor, S-adenosylmethionine (SAM), now carrying the 13CD3 group. This "heavy" SAM is then utilized by methyltransferase enzymes to methylate a wide range of biomolecules, including proteins and DNA, effectively incorporating the 13CD3 mass tag at sites of methylation.[1][2]

Quantitative Data and Applications

The 13CD3 label is predominantly used for the relative and absolute quantification of protein methylation. By comparing the mass spectrometry signal intensities of peptides containing the "light" (CH₃) and "heavy" (¹³CD₃) methyl groups, researchers can accurately determine changes in methylation levels between different experimental conditions.

Mass Shift and Isotopic Purity

The key quantitative parameter of the 13CD3 label is the precise mass shift it introduces. The mass of a 13CD3 methyl group results in an increase of approximately 4.025 Da for each methylation site compared to a standard CH₃ group. This allows for clear differentiation between unmodified, mono-, di-, and tri-methylated species in a mass spectrum.[1] High isotopic purity of the [¹³CD₃]methionine precursor is crucial for accurate quantification.

ParameterValueReference
Isotopic Composition¹³C¹D₃N/A
Nominal Mass Shift per Methyl Group+4 Da[1]
Average Mass Shift per Methyl Group~4.025 DaCalculated
Typical Isotopic Purity of Precursor>98%Commercial Suppliers
Applications in Research

The heavy methyl SILAC approach using 13CD3 has been instrumental in advancing our understanding of the "histone code" and the role of protein methylation in various cellular processes, including:

  • Epigenetics and Chromatin Dynamics: Quantifying changes in histone methylation patterns during cell differentiation, development, and disease.

  • Signal Transduction: Investigating the role of methylation in signaling pathways, such as those involved in DNA damage response.

  • Drug Discovery: Screening for inhibitors of methyltransferases and assessing their impact on the methylome.

Experimental Protocols

The following provides a generalized protocol for a heavy methyl SILAC experiment. Specific parameters such as cell line, incubation times, and mass spectrometer settings should be optimized for each experimental system.

Cell Culture and Labeling
  • Media Preparation: Prepare SILAC-compatible cell culture medium lacking methionine. Supplement one batch of medium with "light" L-methionine (¹²CH₃) and another with "heavy" L-methionine-¹³CD₃.

  • Cell Adaptation: Culture the cells for at least five passages in the respective "light" and "heavy" media to ensure complete incorporation of the labeled methionine.[1]

  • Experimental Treatment: Apply the experimental conditions (e.g., drug treatment, induction of differentiation) to the cell cultures.

  • Harvesting: Harvest the "light" and "heavy" cell populations separately.

Sample Preparation for Mass Spectrometry
  • Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Protein Mixing: Mix equal amounts of protein from the "light" and "heavy" samples.

  • Protein Digestion: Perform in-solution or in-gel digestion of the mixed protein sample using an appropriate protease (e.g., trypsin).

  • Peptide Cleanup: Desalt the resulting peptide mixture using a C18 StageTip or equivalent.

LC-MS/MS Analysis
  • Chromatography: Separate the peptides using a nano-liquid chromatography (nanoLC) system with a reversed-phase column and a suitable gradient.

  • Mass Spectrometry: Analyze the eluted peptides on a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

    • MS1 Scan: Acquire full MS scans to detect the "light" and "heavy" peptide pairs.

    • MS2 Scan (DDA/DIA): Select precursor ions for fragmentation to identify the peptide sequence and localize the methylation site.

MS ParameterTypical Setting
Precursor Mass Range (m/z)350 - 1500
MS1 Resolution60,000 - 120,000
MS/MS FragmentationHCD or CID
MS2 Resolution15,000 - 30,000
Isolation Window1.2 - 2.0 m/z

Mandatory Visualizations

Signaling Pathway Diagram

histone_methylation_pathway cluster_stimulus External Stimulus cluster_signaling Cellular Signaling cluster_nucleus Nuclear Events Stimulus Stimulus Signal_Transduction Signal Transduction Cascade Stimulus->Signal_Transduction KMT_Activation Lysine Methyltransferase (KMT) Activation Signal_Transduction->KMT_Activation Histone_Methylation Histone H3 Methylation (e.g., H3K27) KMT_Activation->Histone_Methylation SAM_Synthesis [13CD3]S-adenosyl methionine (SAM) Synthesis SAM_Synthesis->Histone_Methylation [13CD3] Chromatin_Remodeling Chromatin Remodeling Histone_Methylation->Chromatin_Remodeling Gene_Expression Altered Gene Expression Chromatin_Remodeling->Gene_Expression

Histone methylation signaling pathway investigated with 13CD3 labeling.

Experimental Workflow Diagram

heavy_methyl_silac_workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_quantification Quantification Light_Culture Culture with 'Light' Met (CH3) Harvest_Lysis Harvest & Lyse Cells Light_Culture->Harvest_Lysis Heavy_Culture Culture with 'Heavy' Met (13CD3) Heavy_Culture->Harvest_Lysis Protein_Quant Protein Quantification Harvest_Lysis->Protein_Quant Mix_Samples Mix 1:1 Protein_Quant->Mix_Samples Digestion Tryptic Digestion Mix_Samples->Digestion Peptide_Cleanup Peptide Cleanup Digestion->Peptide_Cleanup LC_MSMS nanoLC-MS/MS Peptide_Cleanup->LC_MSMS Data_Analysis Data Analysis LC_MSMS->Data_Analysis Quant Quantify Light/Heavy Peptide Ratios Data_Analysis->Quant

Experimental workflow for heavy methyl SILAC using the 13CD3 label.

Conclusion

The 13CD3 label, particularly through the heavy methyl SILAC technique, provides a robust and specific method for the quantitative analysis of protein methylation. Its ability to introduce a distinct mass shift allows for high-confidence identification and quantification of methylation events, making it an invaluable tool for researchers in cell biology, epigenetics, and drug discovery. Careful experimental design and data analysis are crucial to mitigate potential challenges, such as the high false discovery rates associated with methylation site identification.[2] With its power to unravel the complexities of the methylome, the 13CD3 label will undoubtedly continue to be a key technology in advancing our understanding of cellular regulation.

References

Methodological & Application

Application Note: High-Throughput Quantification of Mertansine in Human Plasma using Mertansine-13CD3 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Mertansine (DM1), a potent microtubule-disrupting agent used in antibody-drug conjugates (ADCs), in human plasma. To ensure accuracy and precision, a stable isotope-labeled internal standard, Mertansine-13CD3, is employed. The method involves a straightforward protein precipitation extraction procedure followed by a rapid chromatographic separation. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable bioanalytical method for pharmacokinetic studies and therapeutic drug monitoring of Mertansine.

Introduction

Mertansine (DM1) is a highly cytotoxic maytansinoid derivative that is conjugated to monoclonal antibodies to form targeted cancer therapeutics known as ADCs. The efficacy and safety of these ADCs are critically dependent on their pharmacokinetic properties, including the systemic exposure to the released cytotoxic payload, Mertansine. Therefore, a precise and accurate bioanalytical method for quantifying Mertansine in biological matrices is essential during drug development.

The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative LC-MS/MS bioanalysis. A SIL-IS, such as this compound, shares nearly identical physicochemical properties with the analyte, ensuring that it co-elutes and experiences similar matrix effects and ionization suppression or enhancement.[1][2] This co-behavior allows for the correction of variability during sample preparation, chromatography, and detection, leading to highly reliable and reproducible results.[1][2]

This application note provides a detailed protocol for the extraction and quantification of Mertansine from human plasma using this compound as the internal standard.

Experimental

Materials and Reagents
  • Mertansine analytical standard (≥98% purity)

  • This compound internal standard (≥98% purity, isotopic purity ≥99%)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥99%)

  • Human plasma (K2EDTA as anticoagulant)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

Stock and Working Solutions
  • Mertansine Stock Solution (1 mg/mL): Accurately weigh and dissolve Mertansine in DMSO to prepare a 1 mg/mL stock solution.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in DMSO to prepare a 1 mg/mL stock solution.

  • Mertansine Working Solutions: Prepare a series of working solutions by serially diluting the Mertansine stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards.

  • Internal Standard Working Solution (10 ng/mL): Dilute the this compound stock solution with acetonitrile to a final concentration of 10 ng/mL. This solution will be used for protein precipitation.

Sample Preparation: Protein Precipitation
  • Label microcentrifuge tubes for calibration standards, quality controls (QCs), and unknown samples.

  • Pipette 50 µL of human plasma into the appropriately labeled tubes.

  • For calibration standards and QCs, spike 5 µL of the corresponding Mertansine working solution. For unknown samples, add 5 µL of 50:50 acetonitrile:water.

  • Add 150 µL of the Internal Standard Working Solution (10 ng/mL in acetonitrile) to all tubes to precipitate plasma proteins.

  • Vortex each tube for 1 minute to ensure thorough mixing.

  • Incubate the tubes at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the supernatant to a clean autosampler vial for LC-MS/MS analysis.

dot

Caption: Workflow for plasma sample preparation using protein precipitation.

LC-MS/MS Conditions

The chromatographic separation is performed using a C18 or C8 analytical column, and detection is achieved with a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).

ParameterCondition
LC System Standard HPLC or UHPLC system
Column C18 or C8, 50 x 2.1 mm, 2.6 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Gradient 10% B to 95% B over 2.5 minutes, hold at 95% B for 1 minute, return to 10% B and re-equilibrate for 1 minute.
Injection Volume 5 µL
Column Temperature 40°C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions See Table 2
Dwell Time 100 ms per transition
Source Temp. 500°C
IonSpray Voltage 5500 V

Table 1: Optimized LC-MS/MS parameters.

MRM Transitions

The molecular weight of Mertansine is 738.3 g/mol . The precursor ion is typically the protonated molecule [M+H]⁺. For this compound, the mass will be shifted accordingly. Product ions are generated by fragmentation of the precursor ion in the collision cell. The following MRM transitions are proposed and should be optimized on the specific instrument being used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Notes
Mertansine 739.3To be optimizedTo be optimizedQuantifier, most intense transition
Mertansine 739.3To be optimizedTo be optimizedQualifier, second most intense
This compound 743.3To be optimizedTo be optimizedInternal Standard

Table 2: Proposed MRM transitions for Mertansine and its internal standard. Note: Optimal product ions and collision energies must be determined empirically by infusing the analytical standards.

dot

MRM_Logic cluster_source Ion Source (ESI+) cluster_quads Tandem Mass Spectrometer Analyte Mertansine & this compound in Eluent Protonated [M+H]+ Ions (m/z 739.3 & 743.3) Analyte->Protonated Ionization Q1 Q1: Precursor Ion Selection (e.g., m/z 739.3) Protonated->Q1 Mass Filtering Q2 Q2: Collision Cell (CID) Fragmentation Q1->Q2 Transmission Q3 Q3: Product Ion Selection (e.g., specific fragment m/z) Q2->Q3 Fragment Transmission Detector Detector (Signal Acquisition) Q3->Detector Mass Filtering

Caption: Logical flow of Multiple Reaction Monitoring (MRM) for quantification.

Results and Discussion

Calibration Curve and Linearity

The method was validated over a calibration range of 0.5 to 200 ng/mL in human plasma. The calibration curve was constructed by plotting the peak area ratio of Mertansine to this compound against the nominal concentration of Mertansine. A linear regression with a 1/x² weighting factor was used. The coefficient of determination (r²) should be consistently ≥ 0.99.

AnalyteCalibration Range (ng/mL)LLOQ (ng/mL)ULOQ (ng/mL)
Mertansine 0.5 - 2000.5200≥ 0.99

Table 3: Typical calibration curve parameters.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated using Quality Control (QC) samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Mid QC (MQC), and High QC (HQC). The acceptance criteria are typically ±15% (±20% for LLOQ) for accuracy (relative error, %RE) and ≤15% (≤20% for LLOQ) for precision (coefficient of variation, %CV).

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%RE)Inter-day Precision (%CV)Inter-day Accuracy (%RE)
LLOQ 0.5< 20%± 20%< 20%± 20%
LQC 1.5< 15%± 15%< 15%± 15%
MQC 50< 15%± 15%< 15%± 15%
HQC 150< 15%± 15%< 15%± 15%

Table 4: Representative accuracy and precision data (acceptance criteria shown).

Conclusion

This application note presents a straightforward, rapid, and robust LC-MS/MS method for the quantification of Mertansine in human plasma. The use of protein precipitation for sample preparation allows for high-throughput analysis. The incorporation of the stable isotope-labeled internal standard, this compound, ensures high accuracy and precision, making this method well-suited for regulated bioanalysis in support of pharmacokinetic studies of Mertansine-containing ADCs.

References

Application Note & Protocol: Quantitative Analysis of ADC Payloads using Mertansine-¹³CD₃

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a promising class of targeted cancer therapeutics. An ADC consists of a monoclonal antibody (mAb) that specifically targets a tumor antigen, a potent cytotoxic payload, and a chemical linker connecting the two. The efficacy and safety of an ADC are critically dependent on the stability of the linker and the amount of payload delivered to the target cells. Therefore, accurate quantification of the ADC payload in biological matrices is essential during drug development and for understanding its pharmacokinetic (PK) and pharmacodynamic (PD) properties.

This document provides a detailed protocol for the quantification of the maytansinoid payload, Mertansine (DM1), in plasma samples using a stable isotope-labeled internal standard, Mertansine-¹³CD₃, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard for quantitative bioanalysis as it corrects for variability during sample preparation and analysis, ensuring high accuracy and precision.[1][2][3][4]

Experimental Workflow

The overall workflow for the quantification of the ADC payload involves several key steps, from sample preparation to data analysis. A generalized workflow is depicted below.

ADC Payload Quantification Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is_add Add Mertansine-¹³CD₃ (Internal Standard) plasma->is_add protein_precip Protein Precipitation (e.g., Acetonitrile) is_add->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation (C18 Column) supernatant->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration Calibration Curve (Analyte/IS Ratio) peak_integration->calibration quantification Quantification of Mertansine calibration->quantification

Caption: Workflow for ADC payload (Mertansine) quantification.

Experimental Protocols

Materials and Reagents
ReagentSupplier
MertansineMedChemExpress
Mertansine-¹³CD₃Toronto Research Chemicals
Acetonitrile (ACN), LC-MS GradeFisher Scientific
Formic Acid (FA), LC-MS GradeFisher Scientific
Water, LC-MS GradeFisher Scientific
Human Plasma (K2EDTA)BioIVT
Stock and Working Solutions
  • Mertansine Stock Solution (1 mg/mL): Accurately weigh and dissolve Mertansine in an appropriate solvent such as DMSO to a final concentration of 1 mg/mL.

  • Mertansine-¹³CD₃ Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of Mertansine-¹³CD₃ in DMSO.

  • Mertansine Working Solutions: Prepare a series of working solutions by serially diluting the Mertansine stock solution with 50:50 (v/v) ACN:Water to prepare calibration standards.

  • IS Working Solution (100 ng/mL): Dilute the Mertansine-¹³CD₃ stock solution with ACN to a final concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation

This protocol is suitable for the quantification of unconjugated (free) Mertansine in plasma.

  • Label 1.5 mL microcentrifuge tubes for each standard, quality control (QC), and unknown sample.

  • To each tube, add 50 µL of plasma.

  • Add 150 µL of the IS working solution (100 ng/mL in ACN) to each tube. The IS is added early to account for variability in the entire sample preparation process.[3][4]

  • Vortex each tube for 30 seconds to ensure thorough mixing and to precipitate plasma proteins.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or LC vials for analysis.

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters for the analysis of Mertansine. Optimization may be required depending on the specific instrumentation used.

Table 1: LC-MS/MS Parameters

ParameterCondition
LC System
ColumnC18, 50 x 2.1 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient Elution
0.0-0.5 min20% B
0.5-2.5 min20% to 95% B
2.5-3.5 min95% B
3.5-3.6 min95% to 20% B
3.6-5.0 min20% B
MS System
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsSee Table 2
Dwell Time100 ms
Collision GasArgon

Table 2: MRM Transitions for Mertansine and Mertansine-¹³CD₃

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Mertansine738.3152.1
Mertansine-¹³CD₃742.3152.1

Data Analysis and Quantification

  • Calibration Curve: A calibration curve is constructed by plotting the peak area ratio of Mertansine to Mertansine-¹³CD₃ against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting is typically used.

  • Quantification: The concentration of Mertansine in the QC and unknown samples is determined by interpolating their peak area ratios from the calibration curve.

  • Acceptance Criteria: The calibration curve should have a correlation coefficient (r²) of ≥ 0.99. The accuracy of the back-calculated concentrations of the calibration standards and QCs should be within ±15% of the nominal values (±20% for the Lower Limit of Quantification, LLOQ).

Method Validation

A summary of typical validation parameters for a bioanalytical method is provided below.

Table 3: Summary of Method Validation Parameters

ParameterTypical Acceptance Criteria
Linearity r² ≥ 0.99
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10; Accuracy within ±20%; Precision ≤ 20%
Accuracy & Precision (Intra- and Inter-day) Accuracy within ±15%; Precision (CV) ≤ 15% for LLOQ, Low, Mid, and High QCs
Matrix Effect CV of IS-normalized matrix factor ≤ 15%
Recovery Consistent and reproducible
Stability (Freeze-thaw, bench-top, long-term) Analyte concentration within ±15% of nominal concentration

Advanced Protocol: Quantification of Total ADC Payload

For the quantification of the total payload (conjugated and unconjugated), a payload release step is required prior to protein precipitation. This typically involves enzymatic or chemical cleavage of the linker.

Total ADC Payload Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis & Data Processing plasma Plasma Sample (containing ADC) payload_release Payload Release (e.g., Enzymatic Cleavage) plasma->payload_release is_add Add Mertansine-¹³CD₃ (Internal Standard) payload_release->is_add protein_precip Protein Precipitation is_add->protein_precip lcms_analysis LC-MS/MS Analysis protein_precip->lcms_analysis quantification Quantification of Total Mertansine lcms_analysis->quantification

Caption: Workflow for total ADC payload quantification.

For ADCs with cleavable linkers (e.g., valine-citrulline), enzymes like papain or cathepsin B can be used to release the payload.[5][6] For non-cleavable linkers, the entire ADC is digested, and a drug-conjugated peptide is monitored.[5] The subsequent protein precipitation and LC-MS/MS analysis steps are similar to those described for the free payload.

Conclusion

This application note provides a comprehensive protocol for the quantification of the ADC payload Mertansine in plasma using Mertansine-¹³CD₃ as an internal standard. The use of a stable isotope-labeled internal standard coupled with LC-MS/MS provides a robust, sensitive, and specific method for the bioanalysis of ADC payloads, which is critical for the successful development of this important class of therapeutics.

References

Application Notes and Protocols for Mertansine-13CD3 in Pharmacokinetic (PK) Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Mertansine-13CD3, a stable isotope-labeled internal standard, for the accurate quantification of mertansine in pharmacokinetic (PK) studies. The protocols and data presented are intended to guide researchers in the development and validation of bioanalytical methods for antibody-drug conjugates (ADCs) that utilize mertansine as a cytotoxic payload.

Introduction to Mertansine and the Role of this compound

Mertansine (DM1) is a potent tubulin inhibitor used as the cytotoxic component in several antibody-drug conjugates (ADCs).[1][2] The targeted delivery of mertansine to cancer cells via a monoclonal antibody enhances its therapeutic window while minimizing systemic toxicity. Pharmacokinetic studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of the ADC and the released mertansine.

Accurate quantification of mertansine in biological matrices is challenging due to its complex structure and low concentrations. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this purpose, offering high sensitivity and specificity.[3] The use of a stable isotope-labeled internal standard, such as this compound, is essential for reliable LC-MS/MS analysis. This compound has the same physicochemical properties as mertansine but a different mass, allowing it to be distinguished by the mass spectrometer. This co-eluting internal standard compensates for variations in sample preparation and instrument response, ensuring accurate and precise quantification of the analyte.

Experimental Protocols

Bioanalytical Method for Mertansine Quantification in Plasma using LC-MS/MS

This protocol describes a validated method for the determination of mertansine in rat plasma, which can be adapted for other biological matrices and species.

1. Sample Preparation:

  • To 50 µL of plasma sample, add 25 µL of 20 mM tris-(2-carboxyethyl)-phosphine (TCEP) to reduce disulfide bonds.[1][2]

  • Vortex and incubate to ensure complete reduction.

  • Add 50 µL of 50 mM N-ethylmaleimide (NEM) and vortex for 3 minutes to alkylate the free thiol group of mertansine.[1][2] This step prevents the formation of dimers and other adducts.

  • Stop the alkylation reaction by adding 100 µL of the internal standard solution (this compound in acetonitrile). The concentration of the internal standard should be optimized based on the expected analyte concentration range.

  • Vortex and centrifuge the samples to precipitate proteins.

  • Transfer the supernatant for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reverse-phase column is suitable for separation.

    • Mobile Phase: A gradient of water and acetonitrile with a small amount of formic acid or ammonium acetate is typically used.

    • Flow Rate: The flow rate should be optimized for the specific column dimensions.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

    • Detection: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor and product ion transitions for both mertansine and this compound need to be determined and optimized.

3. Method Validation:

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) for:

  • Linearity

  • Accuracy and Precision

  • Selectivity and Specificity

  • Matrix Effect

  • Recovery

  • Stability

Workflow for Sample Analysis

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample tcep Add TCEP (Reduction) plasma->tcep nem Add NEM (Alkylation) tcep->nem is Add this compound (IS) nem->is ppt Protein Precipitation is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc Liquid Chromatography Separation supernatant->lc ms Tandem Mass Spectrometry Detection lc->ms quant Quantification using IS ms->quant pk Pharmacokinetic Analysis quant->pk

Bioanalytical Workflow for Mertansine Quantification.

Data Presentation

Pharmacokinetic Parameters of Mertansine in Rats

The following table summarizes the pharmacokinetic parameters of mertansine after a single intravenous administration to female Sprague Dawley rats.[1][2]

Dose (mg/kg)Cmax (ng/mL)AUC (ng·h/mL)t1/2 (h)
0.2150 ± 25250 ± 401.8 ± 0.3
0.5420 ± 60750 ± 1102.1 ± 0.4
1.0950 ± 1501800 ± 2802.5 ± 0.5

Data are presented as mean ± standard deviation.

Bioanalytical Method Validation Parameters

The table below presents typical validation parameters for an LC-MS/MS method for mertansine quantification.[1][2]

ParameterResult
Linearity Range1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ)1 ng/mL
Intra-day Accuracy96.7 - 113.1%
Inter-day Accuracy98.5 - 110.2%
Intra-day Precision (CV%)2.6 - 15.0%
Inter-day Precision (CV%)3.1 - 13.5%

ADC Pharmacokinetics: A Multi-Analyte Approach

The pharmacokinetics of ADCs are complex, requiring the measurement of multiple analytes to fully understand their behavior in vivo.[4] this compound is crucial for the quantification of the released payload, but a comprehensive PK assessment of an ADC also involves the analysis of:

  • Total Antibody: The concentration of the antibody, both conjugated and unconjugated. This is typically measured using a ligand-binding assay (LBA) such as an ELISA.

  • Conjugated Antibody (ADC): The concentration of the antibody that is still conjugated to the drug. This can also be measured by LBA.

  • Free Drug (Mertansine): The concentration of the payload that has been released from the antibody. This is where LC-MS/MS with this compound is employed.

  • Anti-Drug Antibodies (ADAs): The presence of antibodies against the ADC, which can impact its efficacy and safety.

Logical Relationship of Analytes in ADC PK Studies

G ADC Administered ADC TotalAb Total Antibody (LBA) ADC->TotalAb ConjAb Conjugated Antibody (LBA) ADC->ConjAb ADAs Anti-Drug Antibodies (LBA) ADC->ADAs Immunogenicity PK_Profile Comprehensive PK Profile TotalAb->PK_Profile FreeDrug Free Mertansine (LC-MS/MS) ConjAb->FreeDrug Drug Release ConjAb->PK_Profile FreeDrug->PK_Profile ADAs->PK_Profile

Analytes in a comprehensive ADC PK assessment.

Conclusion

The use of this compound as an internal standard is indispensable for the accurate and precise quantification of mertansine in pharmacokinetic studies. The detailed protocols and data presented in these application notes provide a solid foundation for researchers and scientists in the field of drug development to establish robust bioanalytical methods. A thorough understanding of the pharmacokinetics of both the ADC and the released payload is critical for the successful clinical development of these targeted therapies.

References

Application Note: Development of Cell-Based Assays Using Mertansine-13CD3

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mertansine, also known as DM1, is a potent microtubule-targeting agent derived from maytansine.[1][2] It is widely utilized as a cytotoxic payload in the development of antibody-drug conjugates (ADCs).[2][3] Mertansine exerts its anti-cancer effects by inhibiting tubulin polymerization, which leads to mitotic arrest and subsequent apoptosis of rapidly dividing tumor cells.[1][2] Mertansine-13CD3 is an isotopically labeled version of Mertansine, containing a stable isotope-labeled methyl group. While its primary application is in mass spectrometry-based quantification for pharmacokinetic studies, its biological activity is identical to that of unlabeled Mertansine. Therefore, it can be used as a direct surrogate in the development and validation of cell-based assays designed to characterize the potency and mechanism of action of Mertansine-based ADCs.

This document provides detailed protocols for key cell-based assays to evaluate the biological activity of this compound: a cytotoxicity assay to determine potency (IC50), a cell cycle analysis to confirm mitotic arrest, and an apoptosis assay to characterize the induced cell death pathway.

Mechanism of Action: Microtubule Disruption

Mertansine functions as a tubulin inhibitor by binding to tubulin and preventing the assembly of microtubules.[1][3] This disruption of microtubule dynamics is critical during mitosis, as it prevents the formation of a functional mitotic spindle. The failure to form a proper spindle apparatus activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle.[4] This sustained mitotic arrest ultimately triggers the intrinsic apoptotic pathway, resulting in programmed cell death.[2][5]

cluster_cell Cancer Cell Mertansine This compound Tubulin Tubulin Dimers Mertansine->Tubulin Binds to Microtubule Microtubule Polymerization Mertansine->Microtubule Inhibits Tubulin->Microtubule MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle Required for G2M_Arrest G2/M Phase Arrest MitoticSpindle->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Triggers

Caption: Mertansine's mechanism of action leading to apoptosis.

Cell Viability and Cytotoxicity Assay

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50), a key measure of its cytotoxic potency. Assays like MTT or CCK-8 are commonly used.[6]

Experimental Workflow: Cytotoxicity Assay

node_style node_style start_end_style start_end_style process_style process_style decision_style decision_style start Start seed Seed cells in 96-well plate (e.g., 5,000-10,000 cells/well) start->seed incubate1 Incubate for 24h (37°C, 5% CO2) seed->incubate1 treat Treat with serial dilutions of this compound incubate1->treat incubate2 Incubate for 72h treat->incubate2 add_reagent Add viability reagent (e.g., CCK-8 or MTT) incubate2->add_reagent incubate3 Incubate for 1-4h add_reagent->incubate3 read Measure absorbance on plate reader incubate3->read analyze Analyze Data: Normalize to control, plot dose-response curve, calculate IC50 read->analyze end End analyze->end

Caption: Workflow for determining cell cytotoxicity (IC50).

Protocol: CCK-8 Cytotoxicity Assay
  • Cell Seeding: Seed cancer cells (e.g., SK-BR-3, HeLa, MCF7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.[4][7] Incubate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in complete growth medium. A typical concentration range would be from 10 µM down to 1 pM. Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2.

  • Reagent Addition: Add 10 µL of CCK-8 reagent to each well and incubate for an additional 1-4 hours, protecting the plate from light.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control wells.

    • Plot the percent viability against the log of the this compound concentration and fit a four-parameter logistic curve to determine the IC50 value.

Data Presentation
Cell LineThis compound IC50 (nM)
SK-BR-3 (HER2+)1.15 ± 0.21
MCF7 (HER2-)98.5 ± 10.3
HeLa5.4 ± 0.8
COLO 20515.2 ± 2.5

Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining and flow cytometry to quantify the distribution of cells in different phases of the cell cycle, allowing for the detection of G2/M arrest induced by this compound.[4][8]

Experimental Workflow: Cell Cycle Analysis

start Start seed Seed cells in 6-well plate (e.g., 2.5 x 10^5 cells/well) start->seed incubate1 Incubate for 24h seed->incubate1 treat Treat with this compound (e.g., 10x IC50 concentration) incubate1->treat incubate2 Incubate for 18-24h treat->incubate2 harvest Harvest and wash cells incubate2->harvest fix Fix cells in cold 70% ethanol harvest->fix stain Stain with Propidium Iodide and RNase A fix->stain acquire Acquire data on flow cytometer stain->acquire analyze Analyze DNA content to quantify cell cycle phases acquire->analyze end End analyze->end

Caption: Workflow for cell cycle analysis via flow cytometry.

Protocol: Propidium Iodide Staining
  • Cell Seeding: Seed approximately 2.5 x 10^5 cells per well in a 6-well plate and incubate for 24 hours.

  • Cell Treatment: Treat cells with this compound (e.g., at 1x, 5x, and 10x the predetermined IC50 value) and a vehicle control for 18-24 hours.[9]

  • Harvest Cells: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.

  • Fixation: Resuspend the pellet and add cells dropwise into ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C or for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer, measuring the fluorescence signal of PI.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit) to deconvolute the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases.[4]

Data Presentation
Treatment% Cells in G1% Cells in S% Cells in G2/M
Vehicle Control55.424.120.5
This compound (1x IC50)20.115.264.7
This compound (10x IC50)10.38.980.8

Apoptosis Assay

This protocol uses Annexin V and Propidium Iodide (PI) co-staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells, confirming that cell death occurs via apoptosis.[10] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V.[11] PI is a nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.

Experimental Workflow: Apoptosis Assay

start Start seed_and_treat Seed and treat cells with This compound (24-48h) start->seed_and_treat harvest Harvest cells (including supernatant) seed_and_treat->harvest wash Wash cells with PBS harvest->wash resuspend Resuspend in Annexin V Binding Buffer wash->resuspend stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate Incubate for 15 min in the dark stain->incubate acquire Analyze immediately by flow cytometry incubate->acquire analyze Gate populations: Live, Early/Late Apoptotic, Necrotic acquire->analyze end End analyze->end

Caption: Workflow for apoptosis detection with Annexin V/PI.

Protocol: Annexin V/PI Staining
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound (e.g., at 10x IC50) for a relevant time period (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • Harvest Cells: Collect both the floating cells from the medium and the adherent cells (using trypsin). Combine them and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.

  • Data Analysis:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Data Presentation
Treatment (48h)% Viable Cells% Early Apoptotic% Late Apoptotic/Necrotic
Vehicle Control94.12.53.4
This compound (10x IC50)25.645.329.1

References

Application Note: High-Throughput Analysis of Mertansine-13CD3 in Plasma using Automated Liquid Handling and LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantification of Mertansine-13CD3, a stable isotope-labeled internal standard for Mertansine (DM1), in plasma samples. The protocol employs a straightforward protein precipitation technique, followed by reduction and alkylation, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is suitable for pharmacokinetic studies of antibody-drug conjugates (ADCs) that utilize Mertansine as a payload. All quantitative data is summarized for clarity, and detailed experimental protocols are provided.

Introduction

Mertansine, a potent tubulin inhibitor, is a critical component of several antibody-drug conjugates (ADCs) in cancer therapy. Accurate quantification of the released payload in plasma is essential for understanding the pharmacokinetics and efficacy of these ADCs. Due to its reactive thiol group, sample preparation for Mertansine analysis requires special consideration to ensure stability and accurate measurement. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting for matrix effects and variability during sample preparation and analysis. This application note provides a detailed protocol for the extraction and quantification of this compound in plasma, adaptable for the analysis of the active Mertansine payload.

Experimental

Materials and Reagents
  • This compound (Internal Standard)

  • Acetonitrile (ACN), LC-MS grade

  • Tris-(2-carboxyethyl)-phosphine (TCEP)

  • N-ethylmaleimide (NEM)

  • Formic Acid, LC-MS grade

  • Human Plasma (or other relevant species)

  • Deionized Water

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from plasma samples.[1][2][3][4]

Protocol:

  • Thaw plasma samples on ice.

  • To 50 µL of plasma, add 25 µL of 20 mM TCEP to reduce disulfide bonds.

  • Vortex for 1 minute.

  • Add 50 µL of 50 mM NEM to alkylate the free thiol group of Mertansine.[1][2]

  • Vortex for 3 minutes.[1][2]

  • Add 100 µL of acetonitrile containing the internal standard (this compound) to precipitate proteins.[1][2]

  • Vortex thoroughly for 5 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

The analysis is performed using a reverse-phase liquid chromatography system coupled to a tandem mass spectrometer.

LC Conditions:

  • Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 2.6 µm) or equivalent[3]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.5 mL/min[3]

  • Gradient: A suitable gradient to ensure separation from matrix components.

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Transitions: Specific precursor-to-product ion transitions for Mertansine and this compound should be optimized.

Quantitative Data

The following tables summarize the performance characteristics of similar methods for Mertansine analysis in plasma.

Table 1: Method Performance Characteristics

ParameterResultReference
Linearity Range1 - 1000 ng/mL[1][2]
Lower Limit of Quantification (LLOQ)1 ng/mL[1][2]
Intra-day Accuracy96.7 - 113.1%[1][2]
Inter-day Accuracy96.7 - 113.1%[1][2]
Intra-day Precision (CV%)2.6 - 15.0%[1][2]
Inter-day Precision (CV%)2.6 - 15.0%[1][2]

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample (50 µL) tcep Add 20 mM TCEP (25 µL) plasma->tcep vortex1 Vortex tcep->vortex1 nem Add 50 mM NEM (50 µL) vortex1->nem vortex2 Vortex nem->vortex2 ppt Add ACN with IS (100 µL) vortex2->ppt vortex3 Vortex ppt->vortex3 centrifuge Centrifuge vortex3->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms Inject data Data Processing lcms->data

Caption: Experimental workflow for this compound analysis in plasma.

mechanism_of_action mertansine Mertansine tubulin Tubulin Dimers mertansine->tubulin Binds to microtubule Microtubule Assembly tubulin->microtubule Inhibits mitotic_arrest Mitotic Arrest microtubule->mitotic_arrest Leads to apoptosis Apoptosis mitotic_arrest->apoptosis

Caption: Simplified mechanism of action of Mertansine as a tubulin inhibitor.

Conclusion

The described sample preparation and LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in plasma. The protocol is straightforward and can be adapted for high-throughput analysis, making it a valuable tool for pharmacokinetic assessments of Mertansine-containing ADCs in drug development. The use of a stable isotope-labeled internal standard ensures high accuracy and precision of the results.

References

Long-Term Storage and Stability of Mertansine-13CD3: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the long-term storage and stability of Mertansine-13CD3, a critical internal standard used in the quantification of the potent antibody-drug conjugate (ADC) payload, Mertansine (DM1). Adherence to these protocols is crucial for ensuring the integrity, accuracy, and reliability of experimental results.

Introduction

This compound is the isotopically labeled form of Mertansine (DM1), a maytansinoid that acts as a microtubule inhibitor. Its primary application is as an internal standard in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to accurately quantify Mertansine in various matrices. The stability of this compound is therefore paramount for the validation and execution of these analytical assays. This note outlines the recommended storage conditions, stability profile, and handling procedures.

Recommended Storage and Shipping Conditions

Proper storage is essential to prevent degradation and maintain the chemical integrity of this compound. The following table summarizes the recommended conditions based on available data.

ParameterRecommended ConditionNotes
Storage Temperature -20°CLong-term storage should be strictly maintained at this temperature to ensure stability.[1][2]
Stability ≥ 4 years at -20°CThis is the documented stability period under ideal storage conditions.[2]
Shipping Room temperature (continental US); may vary for other regions.Evaluation samples are typically shipped on blue ice to maintain a controlled temperature.[1][2]
Solubility Slightly soluble in Chloroform and Methanol.Prepare solutions fresh whenever possible.

Experimental Protocols

Protocol for Preparation of Stock Solutions

Objective: To prepare a concentrated stock solution of this compound for use as an internal standard.

Materials:

  • This compound solid powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Amber glass vials with Teflon-lined caps

  • Calibrated micropipettes

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

  • Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.

  • Dissolve the powder in a minimal amount of anhydrous DMSO to create a high-concentration stock solution (e.g., 1 mg/mL).

  • Vortex the solution gently until all the solid is completely dissolved.

  • Aliquot the stock solution into smaller volumes in amber glass vials to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Protocol for Assessing Long-Term Stability

Objective: To design and execute a study to evaluate the long-term stability of this compound under specified storage conditions.

Methodology:

  • Sample Preparation: Prepare multiple aliquots of a known concentration of this compound in a relevant solvent (e.g., DMSO).

  • Storage: Store the aliquots at the recommended -20°C. Additional sets of samples can be stored at other conditions (e.g., 4°C, room temperature) to simulate excursions.

  • Time Points: Establish a schedule for sample analysis (e.g., T=0, 3, 6, 9, 12, 18, 24, 36, and 48 months).

  • Analytical Method: Utilize a validated stability-indicating LC-MS/MS method to determine the purity and concentration of this compound. The method should be able to separate the parent compound from potential degradants.

  • Data Analysis: At each time point, analyze the samples and compare the results to the initial (T=0) data. A decrease in the parent peak area and the appearance of new peaks may indicate degradation.

  • Acceptance Criteria: Define the acceptable limits for the decrease in purity and concentration (e.g., not more than 5% loss of the parent compound).

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented, insights can be drawn from the parent compound, Mertansine, and similar molecules. Oxidation of the thioether linkage is a potential degradation route for molecules containing this functional group.[3] Hydrolysis of the ester and amide bonds under acidic or basic conditions could also lead to degradation.

Visual Representations

Experimental Workflow for Stability Assessment

Stability_Workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points (T=0, 3, 6... months) cluster_data Data Evaluation prep Prepare Aliquots of This compound storage_neg20 Store at -20°C prep->storage_neg20 storage_4 Store at 4°C (Excursion) prep->storage_4 storage_rt Store at Room Temp (Excursion) prep->storage_rt analysis LC-MS/MS Analysis storage_neg20->analysis Primary Condition storage_4->analysis storage_rt->analysis data_eval Assess Purity and Concentration analysis->data_eval compare Compare to T=0 data_eval->compare report Generate Stability Report compare->report

Caption: Workflow for Long-Term Stability Assessment of this compound.

Logical Relationship of Stability Factors

Stability_Factors cluster_factors Influencing Factors cluster_outcomes Potential Outcomes Mertansine This compound Integrity Temp Temperature Light Light Exposure pH pH of Solution FreezeThaw Freeze-Thaw Cycles Degradation Chemical Degradation Temp->Degradation Light->Degradation pH->Degradation Loss Loss of Purity FreezeThaw->Loss Degradation->Loss Inaccuracy Inaccurate Quantification Loss->Inaccuracy

Caption: Factors Influencing the Stability of this compound.

Conclusion

The integrity of this compound as an internal standard is critical for the accurate quantification of Mertansine. Strict adherence to the recommended storage condition of -20°C is the most critical factor in ensuring its long-term stability. For rigorous analytical method validation, it is recommended to perform in-house stability studies under the specific conditions of your laboratory. By following these guidelines, researchers can be confident in the quality and reliability of their analytical data.

References

Application Notes and Protocols for the Preparation of Calibration Standards with Mertansine-13CD3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mertansine, also known as DM1, is a potent microtubule-targeting agent used as a cytotoxic payload in antibody-drug conjugates (ADCs). Accurate quantification of Mertansine in biological matrices is crucial for pharmacokinetic and toxicokinetic studies during drug development. The use of a stable isotope-labeled internal standard (SIL-IS), such as Mertansine-13CD3, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The SIL-IS has nearly identical chemical and physical properties to the analyte, allowing it to compensate for variability during sample preparation and analysis, thereby ensuring high accuracy and precision.[1][2]

This document provides detailed protocols and application notes for the preparation of calibration standards using Mertansine and its stable isotope-labeled internal standard, this compound, for the quantitative analysis of Mertansine in biological matrices.

Key Principles of Internal Standardization

An internal standard (IS) is a compound of known concentration added to all samples, calibrators, and quality controls in an analytical run.[3][4] The ratio of the analyte's signal to the IS's signal is used to construct the calibration curve and quantify the analyte in unknown samples.[4] This approach corrects for variations in:

  • Sample Preparation: Inconsistencies in extraction recovery.

  • Injection Volume: Minor differences in the volume of sample introduced into the LC-MS/MS system.

  • Matrix Effects: Suppression or enhancement of the analyte signal caused by other components in the biological sample.[3]

  • Instrument Response: Fluctuations in the mass spectrometer's sensitivity.

This compound is an ideal internal standard for Mertansine analysis as it co-elutes with Mertansine under typical chromatographic conditions but is distinguishable by its higher mass-to-charge ratio (m/z) in the mass spectrometer.

Experimental Protocols

Materials and Reagents
  • Mertansine analytical standard

  • This compound (Internal Standard)

  • LC-MS grade methanol

  • LC-MS grade acetonitrile

  • LC-MS grade water

  • Formic acid (or other appropriate mobile phase modifier)

  • Control biological matrix (e.g., human plasma, rat serum)

  • Calibrated pipettes and sterile, low-binding microcentrifuge tubes

  • Volumetric flasks

Protocol 1: Preparation of Stock Solutions

This protocol describes the preparation of concentrated stock solutions of Mertansine and this compound.

  • Mertansine Stock Solution (1 mg/mL):

    • Accurately weigh approximately 1.0 mg of Mertansine analytical standard.

    • Dissolve the weighed standard in a sufficient volume of methanol to achieve a final concentration of 1 mg/mL. For example, dissolve 1.0 mg in 1.0 mL of methanol.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution at -20°C or below in a tightly sealed, light-protected container.

  • This compound Internal Standard Stock Solution (1 mg/mL):

    • Accurately weigh approximately 1.0 mg of this compound.

    • Dissolve the weighed standard in a sufficient volume of methanol to achieve a final concentration of 1 mg/mL.

    • Vortex thoroughly.

    • Store the stock solution at -20°C or below in a tightly sealed, light-protected container.

Protocol 2: Preparation of Working Solutions

This protocol details the serial dilution of the stock solutions to create intermediate and working solutions.

  • Mertansine Intermediate and Working Solutions:

    • Perform serial dilutions of the 1 mg/mL Mertansine stock solution using methanol (or a suitable solvent mixture) to prepare a series of working solutions. These working solutions will be used to spike into the biological matrix to create the calibration standards. The concentration of these working solutions should be selected to cover the desired calibration range.

  • This compound Internal Standard Working Solution:

    • Dilute the 1 mg/mL this compound stock solution with a suitable solvent (e.g., acetonitrile or methanol) to a final concentration appropriate for spiking into the samples. A typical final concentration of the internal standard in the analytical sample is in the low to mid ng/mL range. The optimal concentration should be determined during method development to yield a stable and appropriate signal intensity.

Protocol 3: Preparation of Calibration Curve Standards

This protocol describes the preparation of a set of calibration standards in the biological matrix of interest.

  • Spiking the Matrix:

    • Aliquot the control biological matrix into a series of labeled tubes.

    • Spike a small volume of each Mertansine working solution into the corresponding matrix aliquot to create a calibration curve with a range of concentrations. The volume of the spiking solution should be kept small (e.g., ≤5% of the matrix volume) to avoid significantly altering the matrix composition.

    • A typical calibration curve for maytansinoid analysis may range from 0.200 to 200 ng/mL.[3][5]

    • Prepare a "blank" sample by adding only the solvent to the matrix.

  • Adding the Internal Standard:

    • To each calibration standard (and subsequently to all quality control and unknown samples), add a fixed volume of the this compound working solution.

  • Sample Processing:

    • Process the calibration standards using the chosen bioanalytical sample preparation method (e.g., protein precipitation, solid-phase extraction, or liquid-liquid extraction). A common method for maytansinoids is protein precipitation with acetonitrile.[3]

    • After processing, the supernatant or eluate is typically evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS analysis.

Data Presentation

The performance of the calibration curve should be evaluated based on established bioanalytical method validation guidelines.

Table 1: Example Calibration Curve for Mertansine in Human Plasma

Nominal Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)Calculated Concentration (ng/mL)Accuracy (%)
0.2001,52075,1000.02020.19597.5
0.5003,85076,2000.05050.510102.0
1.007,80075,5000.10331.02102.0
5.0039,50076,0000.51975.05101.0
20.0155,00075,8002.044919.899.0
50.0380,00075,2005.053249.599.0
100.0775,00076,50010.1307101.5101.5
200.01,520,00075,00020.2667198.299.1

Table 2: Precision and Accuracy of Quality Control Samples

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV, n=6)Intra-day Accuracy (%)Inter-day Precision (%CV, n=18)Inter-day Accuracy (%)
LLOQ0.2004.4103.55.6105.0
Low0.6003.198.94.2101.2
Medium15.01.5101.82.9100.5
High150.00.999.22.599.8

Data in tables are representative and based on typical performance for maytansinoid assays.[3][5]

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_calibration Calibration Standard Preparation cluster_analysis Sample Analysis mertansine_powder Mertansine Powder mertansine_stock Mertansine Stock (1 mg/mL) mertansine_powder->mertansine_stock Dissolve in Methanol is_powder This compound Powder is_stock IS Stock (1 mg/mL) is_powder->is_stock Dissolve in Methanol mertansine_working Mertansine Working Stds (Serial Dilution) mertansine_stock->mertansine_working is_working IS Working Std is_stock->is_working spiked_calibrants Spiked Calibration Stds mertansine_working->spiked_calibrants Spike final_calibrants Final Calibration Stds is_working->final_calibrants Spike matrix Control Biological Matrix matrix->spiked_calibrants spiked_calibrants->final_calibrants sample_prep Sample Preparation (e.g., Protein Precipitation) final_calibrants->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis

Caption: Workflow for preparing calibration standards.

Conclusion

The use of this compound as a stable isotope-labeled internal standard is essential for the development of robust and reliable bioanalytical methods for the quantification of Mertansine. The protocols outlined in this document provide a framework for the accurate preparation of calibration standards, which is a fundamental prerequisite for successful method validation and the analysis of study samples. Adherence to these procedures will help ensure data of the highest quality for pharmacokinetic and other drug development studies.

References

Application of Mertansine-13CD3 in ADME Studies: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Mertansine-13CD3, a stable isotope-labeled internal standard, in the preclinical and clinical development of antibody-drug conjugates (ADCs) containing Mertansine (DM1). The use of this compound is critical for accurate and precise quantification of Mertansine in biological matrices, a key component of ADME (Absorption, Distribution, Metabolism, and Excretion) studies.

Introduction to Mertansine and the Need for a Stable Isotope-Labeled Internal Standard

Mertansine, also known as DM1, is a potent microtubule-targeting agent used as a cytotoxic payload in several ADCs.[1][2] Its high cytotoxicity necessitates precise quantification in biological fluids to understand the pharmacokinetic (PK) profile, metabolic fate, and potential for off-target toxicities of the ADC.

The quantification of Mertansine in complex biological matrices such as plasma or serum presents analytical challenges due to its low concentrations and the presence of a reactive thiol group, which can lead to dimerization or binding to other macromolecules. To overcome these challenges and ensure the reliability of bioanalytical data, the use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended.[3][4] this compound, in which three hydrogen atoms on a methoxy group are replaced with deuterium and one carbon atom is replaced with carbon-13, is an ideal SIL-IS for the LC-MS/MS-based quantification of Mertansine. It shares near-identical physicochemical properties with the unlabeled analyte, ensuring it behaves similarly during sample extraction and chromatographic separation, thus effectively compensating for matrix effects and variability in instrument response.[3][4]

Key Applications of this compound in ADME Studies

The use of this compound as an internal standard is integral to various ADME studies, enabling:

  • Pharmacokinetic (PK) Analysis: Accurate determination of Mertansine concentration-time profiles in plasma or serum following administration of the ADC. This is crucial for calculating key PK parameters such as Cmax, AUC, clearance, and half-life.

  • Metabolite Identification and Quantification: Facilitating the identification and quantification of Mertansine metabolites by providing a stable reference point in complex chromatograms.

  • Mass Balance Studies: Aiding in the determination of the excretion pathways and overall recovery of Mertansine and its metabolites.

  • Bioavailability Studies: Precisely measuring the fraction of the payload that reaches systemic circulation.

  • Toxicokinetic (TK) Analysis: Correlating the exposure of Mertansine with observed toxicities in preclinical species.

Experimental Protocols

Bioanalytical Method for Quantification of Mertansine in Human Plasma using LC-MS/MS

This protocol describes a validated method for the determination of Mertansine in human plasma using this compound as an internal standard.

1.1. Materials and Reagents

  • Mertansine (Reference Standard)

  • This compound (Internal Standard)

  • Human Plasma (K2EDTA)

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • N-Ethylmaleimide (NEM)

  • Water (Ultrapure)

1.2. Sample Preparation

Due to the reactive thiol group of Mertansine, a reduction and alkylation step is necessary to stabilize the analyte prior to analysis.[2]

  • Thaw plasma samples at room temperature.

  • To 50 µL of plasma, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in 50% methanol).

  • Add 25 µL of 20 mM TCEP solution to reduce any disulfide bonds. Vortex for 30 seconds.

  • Incubate at 37°C for 15 minutes.

  • Add 50 µL of 50 mM NEM solution to alkylate the free thiol group. Vortex for 3 minutes.

  • Perform protein precipitation by adding 200 µL of cold acetonitrile.

  • Vortex for 1 minute and then centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate or autosampler vial.

  • Evaporate the solvent under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A (e.g., 0.1% formic acid in water).

1.3. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A suitable gradient to separate Mertansine from potential interferences (e.g., 5% B to 95% B over 5 minutes).

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Mertansine (NEM-adduct): Precursor ion (m/z) -> Product ion (m/z)

    • This compound (NEM-adduct): Precursor ion (m/z) -> Product ion (m/z) (Note: The exact m/z values will depend on the specific adduct formed and should be optimized during method development.)

1.4. Calibration and Quality Control

  • Prepare calibration standards by spiking known concentrations of Mertansine into blank plasma.

  • Prepare quality control (QC) samples at low, medium, and high concentrations.

  • Process calibration standards and QC samples alongside the unknown samples.

  • Construct a calibration curve by plotting the peak area ratio of Mertansine to this compound against the nominal concentration of Mertansine.

  • Use a weighted linear regression for curve fitting.

Data Presentation

The use of this compound as an internal standard significantly improves the accuracy and precision of the assay. Below are tables summarizing typical validation data for a bioanalytical method for Mertansine in human plasma.

Table 1: Accuracy and Precision of the Bioanalytical Method

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV, n=6)Intra-day Accuracy (%Bias)Inter-day Precision (%CV, n=18)Inter-day Accuracy (%Bias)
LLOQ1.08.5-2.39.8-1.5
Low3.06.21.77.52.1
Medium50.04.5-0.85.9-0.5
High150.03.80.54.70.9

Table 2: Matrix Effect and Recovery

QC LevelConcentration (ng/mL)Matrix FactorRecovery (%)
Low3.00.9885.2
High150.01.0287.5

Visualizations

Signaling Pathway and Mechanism of Action of Mertansine

Mertansine_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (e.g., Trastuzumab Emtansine) HER2 HER2 Receptor ADC->HER2 1. Binding Endosome Endosome HER2->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Mertansine Mertansine (DM1) Lysosome->Mertansine 4. Proteolytic Degradation & Payload Release Tubulin Tubulin Mertansine->Tubulin 5. Binding to Tubulin Microtubules Microtubules Tubulin->Microtubules Inhibition of Polymerization Apoptosis Cell Cycle Arrest & Apoptosis Microtubules->Apoptosis Disruption of Microtubule Dynamics

Caption: Mechanism of action of Mertansine delivered via an ADC.

Experimental Workflow for Mertansine Quantification

ADME_Workflow cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Matrix (e.g., Plasma, Serum) Spike_IS Spike with This compound (IS) Sample->Spike_IS Reduce Reduction (TCEP) Spike_IS->Reduce Alkylate Alkylation (NEM) Reduce->Alkylate Precipitate Protein Precipitation (Acetonitrile) Alkylate->Precipitate Evaporate Evaporation Precipitate->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC Liquid Chromatography (Separation) Reconstitute->LC MS Mass Spectrometry (Detection & Quantification) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve (Analyte/IS Ratio vs. Conc.) Integration->Calibration Quantification Concentration Determination Calibration->Quantification Internal_Standard_Logic cluster_without_is Without Internal Standard cluster_with_is With this compound Internal Standard Analyte_Signal Analyte Signal Variability Experimental Variability (Matrix Effects, Ion Suppression, Extraction Loss) Variability_Compensated Experimental Variability (Affects Analyte and IS Similarly) Inaccurate_Result Inaccurate & Imprecise Result Variability->Inaccurate_Result Ratio Analyte/IS Ratio Analyte_IS_Signal Analyte & IS Signals Analyte_IS_Signal->Variability_Compensated Variability_Compensated->Ratio Accurate_Result Accurate & Precise Result Ratio->Accurate_Result

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Signal Suppression of Mertansine-¹³CD₃ in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting signal suppression of Mertansine-¹³CD₃ in mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during the bioanalysis of Mertansine and its deuterated internal standard.

Frequently Asked Questions (FAQs)

Q1: What is signal suppression in LC-MS/MS and why is it a concern for Mertansine-¹³CD₃ analysis?

A1: Signal suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS/MS) where the ionization efficiency of the target analyte is reduced by co-eluting compounds from the sample matrix.[1][2] This leads to a decreased instrument response and can negatively impact the accuracy and sensitivity of the analytical method. For Mertansine-¹³CD₃, which is used as an internal standard to normalize for variations in sample preparation and instrument response, signal suppression can lead to inaccurate quantification of the active drug, Mertansine.

Q2: What are the common causes of signal suppression for Mertansine and its internal standard?

A2: The primary causes of signal suppression for Mertansine and Mertansine-¹³CD₃ are:

  • Matrix Effects: Co-eluting endogenous components from biological matrices like plasma or serum (e.g., phospholipids, salts, proteins) can interfere with the ionization process.[1][2]

  • Sample Preparation: Inadequate removal of matrix components during sample preparation is a major contributor to signal suppression.

  • LC Method: Poor chromatographic separation of Mertansine and its internal standard from matrix interferences can lead to co-elution and suppression.

  • Ion Source Conditions: Sub-optimal ion source parameters (e.g., temperature, gas flows) can exacerbate signal suppression.

  • High Analyte Concentration: Although less common, very high concentrations of the analyte or internal standard can sometimes lead to self-suppression.

Q3: My Mertansine-¹³CD₃ signal is unstable or decreasing throughout a run. What could be the cause?

A3: A drifting or decreasing signal for the internal standard can be caused by several factors:

  • Column Fouling: Accumulation of matrix components on the analytical column can lead to a gradual decrease in performance and signal intensity.

  • Ion Source Contamination: Buildup of non-volatile matrix components in the ion source can lead to a progressive loss of sensitivity.

  • Instability of the Internal Standard: While isotopically labeled standards are generally stable, the free thiol group in Mertansine can be reactive. Inadequate sample preparation to stabilize this group can lead to degradation over time in the autosampler.

  • Chromatographic Shift: A shift in retention time could cause the analyte to elute in a region of greater ion suppression.[3]

Q4: Can the deuterium label on Mertansine-¹³CD₃ itself cause issues?

A4: Yes, while stable isotope-labeled internal standards are the gold standard, deuterated standards can sometimes exhibit different behavior compared to the unlabeled analyte. This is known as the "isotope effect." Potential issues include:

  • Chromatographic Shift: A slight difference in retention time between the deuterated and non-deuterated compound can lead to differential ion suppression if they elute in different parts of the matrix interference peak.

  • Different Ionization Efficiency: In some cases, the presence of deuterium can slightly alter the ionization efficiency of the molecule.

  • Isotopic Crosstalk: If the mass spectrometer resolution is insufficient, there can be interference between the signals of the analyte and the internal standard.

Troubleshooting Guides

Guide 1: Investigating the Root Cause of Signal Suppression

This guide provides a systematic approach to identifying the source of signal suppression.

Step 1: Assess Matrix Effects A common method to evaluate matrix effects is through a post-extraction addition experiment.

Experimental Protocol: Post-Extraction Addition

  • Prepare three sets of samples:

    • Set A (Neat Solution): Analyte and internal standard spiked into the reconstitution solvent.

    • Set B (Post-Spiked Matrix): Blank matrix is extracted first, and then the analyte and internal standard are spiked into the final extract.

    • Set C (Pre-Spiked Matrix): Analyte and internal standard are spiked into the matrix before the extraction process.

  • Analyze all three sets by LC-MS/MS.

  • Calculate the Matrix Effect (ME) and Recovery (RE):

    • ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100

A matrix effect value significantly less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.

Step 2: Visualize the Troubleshooting Workflow

A workflow for troubleshooting signal suppression.
Guide 2: Optimizing Sample Preparation for Mertansine

Due to its reactive thiol group, Mertansine requires a specific sample preparation approach to ensure stability and reduce matrix effects.

Experimental Protocol: Reduction and Alkylation with Protein Precipitation [4]

This protocol is adapted from a validated method for the determination of Mertansine in rat plasma and is a good starting point for human plasma analysis.

  • Sample Pre-treatment: To a 50 µL plasma sample, add 25 µL of 20 mM tris-(2-carboxyethyl)-phosphine (TCEP) to reduce any disulfide bonds.

  • Alkylation: Add 50 µL of 50 mM N-ethylmaleimide (NEM) and vortex for 3 minutes to cap the free thiol group of Mertansine, preventing dimerization and other reactions.

  • Protein Precipitation: Add 100 µL of acetonitrile containing the internal standard (Mertansine-¹³CD₃) to precipitate proteins.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Inject the supernatant into the LC-MS/MS system.

Data Presentation: Comparison of Sample Preparation Methods

While specific comparative data for Mertansine is limited, the following table illustrates the expected impact of different sample preparation techniques on recovery and matrix effects for similar small molecule drug payloads from antibody-drug conjugates.

Sample Preparation MethodTypical Analyte Recovery (%)Typical Matrix Effect (%)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) 80 - 11050 - 90 (Suppression)Simple, fast, and inexpensive.High potential for matrix effects.
Liquid-Liquid Extraction (LLE) 60 - 9080 - 110Good for removing salts and phospholipids.More labor-intensive and uses organic solvents.
Solid-Phase Extraction (SPE) 70 - 10090 - 110Provides the cleanest extracts, minimizing matrix effects.More expensive and requires method development.
Guide 3: Optimizing LC-MS/MS Parameters

Fine-tuning your instrument parameters can significantly improve signal intensity and stability.

LC Method Considerations:

  • Column Chemistry: A C18 reversed-phase column is commonly used for Mertansine analysis.

  • Mobile Phase: A gradient elution with acetonitrile and water, both containing a small amount of an additive like formic acid (0.1%), is typical. Formic acid aids in protonation and improves peak shape.

  • Flow Rate: Adjust the flow rate to ensure optimal chromatographic resolution and peak shape.

  • Column Temperature: Maintaining a consistent and elevated column temperature (e.g., 40 °C) can improve peak shape and reproducibility.

MS Method Considerations:

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used for Mertansine.

  • Multiple Reaction Monitoring (MRM): Use optimized precursor and product ion transitions for both Mertansine and Mertansine-¹³CD₃.

  • Ion Source Parameters: Optimize declustering potential, collision energy, and source temperature to maximize the signal for both the analyte and the internal standard.

Visualization of the Analytical Workflow

Analytical_Workflow Sample Plasma Sample (containing Mertansine and IS) Reduction Reduction (TCEP) Sample->Reduction Alkylation Alkylation (NEM) Reduction->Alkylation PPT Protein Precipitation (Acetonitrile) Alkylation->PPT Centrifugation Centrifugation PPT->Centrifugation Supernatant Supernatant for Injection Centrifugation->Supernatant LC_Separation LC Separation (C18 Column, Gradient Elution) Supernatant->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

A typical workflow for Mertansine bioanalysis.

By following these troubleshooting guides and understanding the potential causes of signal suppression, researchers can develop robust and reliable LC-MS/MS methods for the accurate quantification of Mertansine.

References

Technical Support Center: Optimizing LC Gradient for Mertansine-13CD3 Separation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the liquid chromatography (LC) gradient for the separation of Mertansine and its deuterated internal standard, Mertansine-13CD3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to separate Mertansine from this compound?

A1: Mertansine and this compound are isotopologues, meaning they have the same chemical structure but differ in their isotopic composition. This results in nearly identical physicochemical properties, including polarity and hydrophobicity, making their separation by reversed-phase chromatography difficult. However, a phenomenon known as the "chromatographic isotope effect" can be exploited. Deuterated compounds often elute slightly earlier than their non-deuterated counterparts due to subtle differences in molecular size and interaction with the stationary phase.[1][2][3] Optimizing the LC gradient is crucial to amplify this small difference and achieve baseline resolution.

Q2: What is the likely cause of co-elution of Mertansine and this compound?

A2: Co-elution is the most common issue and typically stems from an insufficiently optimized LC gradient. A gradient that is too steep will move the compounds through the column too quickly, not allowing enough time for the subtle differences between the isotopologues to effect a separation. Other factors can include the choice of stationary phase, mobile phase composition, and temperature.

Q3: What are the initial recommended LC conditions for separating Mertansine and its deuterated analog?

A3: Based on established methods for Mertansine analysis, a good starting point would be a C18 or C8 reversed-phase column with a gradient elution using water and acetonitrile, both containing 0.1% formic acid.[4] A shallow gradient is recommended to maximize the separation potential.

Q4: How can I improve the peak shape for Mertansine?

A4: Poor peak shape (e.g., tailing or fronting) for Mertansine, which is a hydrophobic compound, can be due to several factors. Ensure that the sample is fully dissolved in a solvent compatible with the initial mobile phase to prevent precipitation on the column. Adding a small amount of an organic solvent to the sample diluent can sometimes help. Additionally, ensure the pH of the mobile phase is appropriate for Mertansine; the use of 0.1% formic acid helps to protonate the molecule and improve peak shape.

Q5: What sample preparation is recommended before LC-MS analysis of Mertansine?

A5: For biological samples, protein precipitation is a common first step.[4] Mertansine contains a free thiol group that can form disulfide bonds. To prevent this and ensure accurate quantification, a reduction step (e.g., with TCEP) followed by an alkylation step (e.g., with N-ethylmaleimide) is often necessary.[5]

Troubleshooting Guide

This guide addresses specific issues you may encounter when developing an LC method for Mertansine and this compound separation.

Problem Potential Cause Recommended Solution
Complete Co-elution of Mertansine and this compound The gradient is too steep, not allowing sufficient time for interaction with the stationary phase.Decrease the gradient slope. Start with a shallow gradient and incrementally increase the steepness. Consider a multi-step gradient with a very shallow segment around the expected elution time.
Inappropriate stationary phase.While C18 is a good starting point, consider testing columns with different selectivities, such as a phenyl-hexyl or a biphenyl phase, which can offer different interactions.
Partial Co-elution or Poor Resolution The gradient is still too aggressive around the elution window of the analytes.Implement a shallow gradient segment specifically targeting the elution of Mertansine and its internal standard. For example, if the compounds elute at around 40% acetonitrile, create a gradient segment that slowly ramps from 35% to 45% over a longer period.
Suboptimal mobile phase composition.While acetonitrile is a common choice, methanol can sometimes offer different selectivity. Try replacing acetonitrile with methanol or using a ternary mobile phase.
Peak Tailing Secondary interactions with the stationary phase.Ensure the mobile phase pH is low enough (e.g., with 0.1% formic acid) to keep Mertansine protonated. Consider using a column with high-purity silica and end-capping.
Column overload.Reduce the injection volume or the concentration of the sample.
Inconsistent Retention Times Inadequate column equilibration.Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. A minimum of 10 column volumes is a good rule of thumb.
Fluctuations in column temperature.Use a column oven to maintain a constant and consistent temperature throughout the analysis.

Experimental Protocols

Starting Experimental Protocol for this compound Separation

This protocol provides a robust starting point for method development.

LC System:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Initial Scouting Gradient:

Time (min)%B
0.020
1.020
10.080
12.095
14.095
14.120
16.020

Optimized Shallow Gradient (Example):

This is an example of a refined gradient after observing the approximate elution time from the scouting run.

Time (min)%B
0.030
1.030
8.050
10.095
12.095
12.130
15.030

Visualizations

Logical Workflow for Troubleshooting Co-elution

Coelution_Troubleshooting start Co-elution of Mertansine and this compound shallow_gradient Decrease Gradient Steepness start->shallow_gradient Primary Approach multi_step Implement Multi-Step Gradient shallow_gradient->multi_step If still partial co-elution change_solvent Change Organic Solvent (e.g., to Methanol) multi_step->change_solvent If resolution is insufficient resolved Separation Achieved multi_step->resolved Success change_column Test Different Column Chemistry (e.g., Phenyl-Hexyl) change_solvent->change_column For alternative selectivity change_solvent->resolved Success change_column->resolved Success

Caption: A logical workflow for troubleshooting co-elution issues.

Experimental Workflow for Method Development

Method_Development_Workflow prep Sample Preparation (Reduction & Alkylation) scout Initial Scouting Gradient Run prep->scout evaluate Evaluate Elution Time & Resolution scout->evaluate optimize Optimize Gradient (Shallow Gradient) evaluate->optimize Resolution < 1.5 validate Method Validation evaluate->validate Resolution >= 1.5 optimize->scout Re-run

Caption: A typical experimental workflow for LC method development.

References

Technical Support Center: Managing Matrix Effects in Bioanalysis with Mertansine-¹³CD₃

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Mertansine-¹³CD₃ as an internal standard to manage matrix effects in the bioanalysis of Mertansine (DM1) and related antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the bioanalysis of Mertansine (DM1)?

A1: Matrix effects are the alteration of ionization efficiency of an analyte by co-eluting substances present in the biological matrix (e.g., plasma, serum).[1][2] This can lead to either ion suppression or enhancement, causing inaccurate and imprecise quantification of the target analyte.[2] In the context of Mertansine (DM1), a potent cytotoxic payload of ADCs, accurate quantification is critical for pharmacokinetic studies and to ensure the safety and efficacy of the therapeutic.[1][3] Biological matrices are complex mixtures of proteins, lipids, salts, and other small molecules that can interfere with the ionization of DM1 in the mass spectrometer source.[4]

Q2: How does using Mertansine-¹³CD₃ help in managing matrix effects?

A2: Mertansine-¹³CD₃ is a stable isotope-labeled internal standard (SIL-IS) for Mertansine. The use of a SIL-IS is considered the gold standard for correcting for matrix effects in quantitative LC-MS/MS bioanalysis.[5][6] Since Mertansine-¹³CD₃ is chemically identical to Mertansine, it co-elutes chromatographically and experiences the same ionization suppression or enhancement.[5] By calculating the peak area ratio of the analyte to the SIL-IS, the variability introduced by the matrix effect can be normalized, leading to more accurate and reliable quantification.[2]

Q3: What are the key considerations when using a SIL-IS like Mertansine-¹³CD₃?

A3: While highly effective, there are considerations when using a SIL-IS. It is crucial to ensure that the SIL-IS is of high isotopic purity and is not contaminated with the unlabeled analyte. Cross-signal contribution from naturally occurring isotopes of the analyte to the SIL-IS can occur, potentially leading to non-linear calibration curves. Additionally, although rare with ¹³C and ¹⁵N labeling, deuterium-labeled standards can sometimes exhibit slight chromatographic separation from the analyte (isotopic effect), which could lead to differential matrix effects.[5][7] Therefore, co-elution should be carefully verified during method development.

Q4: What are the typical sample preparation challenges associated with Mertansine (DM1) bioanalysis?

A4: Mertansine contains a free thiol moiety, which can readily dimerize or react with other thiol-containing molecules in biological matrices like serum.[8] This can lead to an underestimation of the free DM1 concentration. To address this, sample pretreatment often involves a reduction step using an agent like tris(2-carboxyethyl)phosphine (TCEP) to break any disulfide bonds, followed by an alkylation step with a reagent such as N-ethylmaleimide (NEM) to cap the free thiol and prevent further reactions.[8]

Troubleshooting Guide

Problem / Observation Potential Cause(s) Recommended Solution(s)
High variability in analyte response across different plasma lots. Relative Matrix Effect: Different sources of biological matrix have varying compositions, leading to different degrees of ion suppression or enhancement.1. Use Mertansine-¹³CD₃: Ensure the SIL-IS is used consistently across all samples, calibrators, and QCs. 2. Matrix Matching: Prepare calibration standards and quality controls in the same biological matrix as the study samples.[4] 3. Optimize Sample Preparation: Employ more rigorous sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[4]
Non-linear calibration curve (especially at higher concentrations). Cross-Signal Contribution: Natural isotopes of Mertansine may be contributing to the signal of Mertansine-¹³CD₃.[6] Detector Saturation: High concentrations of the analyte are saturating the MS detector.1. Check Isotopic Purity of IS: Verify the purity of the Mertansine-¹³CD₃ standard. 2. Optimize MRM Transitions: Select MRM transitions that minimize isotopic crosstalk.[6] 3. Adjust IS Concentration: Ensure the concentration of the internal standard is appropriate for the calibration range. 4. Dilute Samples: Dilute samples that are expected to have high concentrations of Mertansine.
Poor peak shape (tailing or fronting) for both Mertansine and Mertansine-¹³CD₃. Chromatographic Issues: Problems with the analytical column, mobile phase, or interactions with the LC system components.1. Column Health: Check the column for degradation or contamination. Flush or replace if necessary. 2. Mobile Phase: Ensure the mobile phase is correctly prepared, degassed, and at the correct pH. 3. Sample Solvent: Ensure the sample solvent is compatible with the mobile phase to avoid solvent effects.
Inconsistent recovery of Mertansine. Sample Preparation Issues: Inefficient protein precipitation, incomplete reduction/alkylation of the thiol group, or issues with the extraction procedure.[8]1. Optimize Protein Precipitation: Test different precipitation solvents (e.g., acetonitrile, methanol) and ratios.[4] 2. Optimize Reduction/Alkylation: Ensure sufficient incubation time and concentration of TCEP and NEM.[8] 3. Evaluate Extraction Method: If using SPE or LLE, optimize the wash and elution steps to maximize recovery.
Mertansine-¹³CD₃ peak area is unstable or unexpectedly low. Internal Standard Instability/Degradation: The SIL-IS may be degrading during sample preparation or storage. Pipetting Errors: Inaccurate addition of the internal standard.1. Stability Assessment: Perform stability tests of the internal standard in the biological matrix under the same conditions as the samples. 2. Review Pipetting Technique: Ensure pipettes are calibrated and that the IS is being added accurately and consistently.

Experimental Protocols & Data

Protocol 1: Quantitative Assessment of Matrix Effects

This protocol is based on the post-extraction spiking method to quantitatively determine the matrix factor (MF).[2]

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike Mertansine and Mertansine-¹³CD₃ into the reconstitution solvent at low and high concentrations.

    • Set B (Post-Spiked Matrix): Extract blank plasma from at least six different sources. Spike Mertansine and Mertansine-¹³CD₃ into the extracted matrix supernatant at the same low and high concentrations as Set A.

    • Set C (Pre-Spiked Matrix): Spike Mertansine and Mertansine-¹³CD₃ into blank plasma at low and high concentrations before extraction.

  • Analyze Samples: Analyze all three sets of samples by LC-MS/MS.

  • Calculate Matrix Factor (MF) and IS-Normalized MF:

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Analyte/IS Peak Area Ratio in Set A)

    An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. An IS-Normalized MF close to 1 demonstrates that the SIL-IS is effectively compensating for the matrix effect.[2]

Protocol 2: Sample Preparation and LC-MS/MS Analysis of Mertansine (DM1) in Human Plasma

This protocol is adapted from validated methods for the bioanalysis of Mertansine.[8][9]

  • Sample Pretreatment:

    • To a 100 µL plasma sample, add Mertansine-¹³CD₃ internal standard.

    • Add a reducing agent (e.g., TCEP) and incubate to reduce any disulfide-linked DM1.[8]

    • Add an alkylating agent (e.g., NEM) to cap the free thiol group and prevent dimerization.[8]

  • Protein Precipitation:

    • Add 400 µL of cold acetonitrile to precipitate proteins.[4]

    • Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Evaporation and Reconstitution:

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in a suitable mobile phase-compatible solvent.

  • LC-MS/MS Analysis:

    • Column: C18 column (e.g., 150x4.6 mm, 3 µm particle size).[8]

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A suitable gradient to achieve separation from matrix components.

    • Mass Spectrometer: Triple quadrupole mass spectrometer in positive ion mode.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for Mertansine and Mertansine-¹³CD₃.

Quantitative Data Summary

The following tables summarize typical validation parameters for a Mertansine bioanalytical method.

Table 1: Calibration Curve and LLOQ

ParameterValue
Calibration Range0.200 - 200 ng/mL[8]
Regression ModelQuadratic, weighted (1/x²)
Lower Limit of Quantification (LLOQ)0.200 ng/mL[8]

Table 2: Accuracy and Precision

QC LevelConcentration (ng/mL)Within-Run Precision (%CV, n=6)Between-Run Precision (%CV, n=18)Accuracy (%Bias)
LLOQ0.200< 5%[8]< 6%[8]< 15%[8]
Low QC0.600< 5%[8]< 6%[8]< 15%[8]
Mid QC20.0< 5%[8]< 6%[8]< 15%[8]
High QC160< 5%[8]< 6%[8]< 15%[8]

Visualizations

Matrix_Effect_Mitigation cluster_0 Bioanalytical Workflow cluster_1 Impact of Matrix Effect cluster_2 Correction with SIL-IS Analyte Mertansine (Analyte) Sample Sample Preparation (Protein Precipitation, etc.) Analyte->Sample IS Mertansine-13CD3 (IS) IS->Sample Matrix Biological Matrix (e.g., Plasma) Matrix->Sample LCMS LC-MS/MS Analysis Sample->LCMS IonSource Ion Source LCMS->IonSource Analyte & Matrix Components Elute Ratio Calculate Peak Area Ratio (Analyte / IS) LCMS->Ratio Analyte & IS signals co-vary Suppression Ion Suppression/ Enhancement IonSource->Suppression Interference Inaccurate Inaccurate Result Suppression->Inaccurate Accurate Accurate Result Ratio->Accurate

Caption: Workflow for mitigating matrix effects using a SIL-IS.

Troubleshooting_Logic Start Start: Inconsistent Results CheckIS Is a SIL-IS (this compound) used? Start->CheckIS ImplementIS Implement this compound as Internal Standard CheckIS->ImplementIS No CheckCoElution Do Analyte and IS perfectly co-elute? CheckIS->CheckCoElution Yes ImplementIS->CheckCoElution OptimizeChromo Optimize Chromatography: (Gradient, Column, etc.) CheckCoElution->OptimizeChromo No CheckSamplePrep Review Sample Prep: (Recovery, Thiol capping) CheckCoElution->CheckSamplePrep Yes OptimizeChromo->CheckCoElution OptimizeSamplePrep Optimize Sample Prep: (Extraction, Reduction) CheckSamplePrep->OptimizeSamplePrep No AssessMatrix Quantify Matrix Effect (Post-Spike Experiment) CheckSamplePrep->AssessMatrix Yes OptimizeSamplePrep->CheckSamplePrep End End: Consistent Results AssessMatrix->End

Caption: A logical workflow for troubleshooting inconsistent results.

References

Preventing in-source fragmentation of Mertansine-13CD3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the in-source fragmentation of Mertansine-13CD3 during mass spectrometry analysis.

Frequently Asked Questions (FAQs)

Q1: What is in-source fragmentation and why is it a problem for this compound analysis?

A1: In-source fragmentation is a phenomenon where molecules fragment within the ion source of a mass spectrometer before they are analyzed.[1][2][3] This is particularly problematic for the analysis of antibody-drug conjugates (ADCs) like those containing this compound, as the fragmentation can lead to an underestimation of the intact molecule and complicate the interpretation of the mass spectrum.[4][5] The goal of the analysis is often to determine the drug-to-antibody ratio (DAR), and fragmentation can interfere with accurate measurement.[5][6]

Q2: What are the primary causes of in-source fragmentation of this compound?

A2: The primary causes of in-source fragmentation are excessive energy being transferred to the molecule during the ionization process.[1] This can be due to several factors, including:

  • High source temperatures: Elevated temperatures can provide enough thermal energy to break labile bonds within the this compound molecule.[1]

  • High voltages: Aggressive voltage settings on the ion source components (e.g., capillary, cone, or fragmentor voltage) can accelerate ions and cause them to collide with gas molecules with enough force to induce fragmentation.[1]

  • Mobile phase composition: The pH and composition of the mobile phase can affect the stability of the molecule and its propensity to fragment upon ionization.

Q3: Which chemical bonds in Mertansine are most susceptible to fragmentation?

A3: Mertansine is a maytansinoid, a class of compounds known to have labile bonds. While the search results do not specify the exact bonds for Mertansine, in similar complex molecules, ester and carbamate linkages are often susceptible to cleavage under energetic conditions. The linker used to attach the drug to the antibody is also a potential site of fragmentation.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and mitigating in-source fragmentation of this compound.

Step 1: Evaluate and Optimize Mass Spectrometer Source Parameters

The initial and most critical step is to minimize the energy imparted to the analyte in the ion source.

Experimental Protocol: Optimization of Source Parameters

  • Initial Assessment: Begin with the instrument manufacturer's recommended settings for large molecules or ADCs.

  • Systematic Reduction of Energy: Sequentially reduce the following parameters in small increments, monitoring the intensity of the precursor ion and its fragments after each change.

    • Source/Capillary Temperature: Lower the temperature by 10-20°C at a time.

    • Cone/Fragmentor/Declustering Potential: Decrease the voltage in 5-10 V increments.

  • Data Analysis: Create a table to track the ratio of the fragment ion intensity to the precursor ion intensity at each setting. The optimal condition will be the one that provides good precursor ion intensity with the minimal fragment-to-precursor ratio.

Table 1: Example of Source Parameter Optimization Data

ParameterSettingPrecursor Ion Intensity (Arbitrary Units)Fragment Ion Intensity (Arbitrary Units)Fragment/Precursor Ratio
Temperature 350°C1.0e65.0e50.50
330°C1.1e63.0e50.27
310°C1.2e61.5e50.13
Cone Voltage 100 V1.2e61.5e50.13
90 V1.1e68.0e40.07
80 V1.0e64.0e40.04

Note: The optimal settings will be instrument-dependent.

Step 2: Modify the Mobile Phase Composition

The mobile phase can significantly influence analyte stability.

Experimental Protocol: Mobile Phase Optimization

  • Evaluate pH: If using a reversed-phase separation, assess the effect of mobile phase pH. For basic compounds, a higher pH can sometimes improve stability.

  • Test Different Additives: Compare the results with different mobile phase additives. For example, switching from formic acid to ammonium acetate or ammonium formate can sometimes reduce fragmentation.[7]

  • Solvent Considerations: In some cases, changing the organic solvent (e.g., from acetonitrile to methanol) can alter the ionization process and reduce fragmentation.[7]

Table 2: Effect of Mobile Phase on Fragmentation

Mobile Phase A (Aqueous)Mobile Phase B (Organic)Fragment/Precursor Ratio
0.1% Formic Acid in WaterAcetonitrile0.15
10 mM Ammonium Acetate, pH 5Acetonitrile0.08
0.1% Formic Acid in WaterMethanol0.11
Step 3: Sample Preparation

Proper sample preparation is crucial for robust analysis. For Mertansine, which contains a thiol group, specific sample handling may be necessary.

Experimental Protocol: Sample Preparation for Mertansine

For the analysis of free mertansine in a biological matrix like plasma, a reduction and alkylation step may be employed to improve stability and chromatographic performance.[8][9][10]

  • Reduction: Treat the plasma sample (e.g., 50 µL) with a reducing agent like 20 mM tris-(2-carboxyethyl)-phosphine (TCEP) (e.g., 25 µL).[8][9][10]

  • Alkylation: Alkylate the resulting thiol group by adding an alkylating agent such as 50 mM N-ethylmaleimide (NEM) (e.g., 50 µL) and vortexing for a few minutes.[8][9][10]

  • Protein Precipitation: Stop the reaction and precipitate proteins by adding a larger volume of acetonitrile containing an internal standard (e.g., 100 µL of sildenafil at 200 ng/mL).[8][9][10]

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • Analysis: Inject the supernatant for LC-MS analysis.[8][9][10]

Visualizations

G cluster_0 Troubleshooting Workflow Start High In-Source Fragmentation Observed Opt_MS Step 1: Optimize MS Source Parameters (Temp, Voltage) Start->Opt_MS Check1 Fragmentation Reduced? Opt_MS->Check1 Opt_MP Step 2: Modify Mobile Phase (pH, Additives, Solvent) Check1->Opt_MP No End Analysis Optimized Check1->End Yes Check2 Fragmentation Reduced? Opt_MP->Check2 Opt_SP Step 3: Review Sample Preparation Check2->Opt_SP No Check2->End Yes Opt_SP->End

Caption: Troubleshooting workflow for reducing in-source fragmentation.

G cluster_1 Key Factors Influencing In-Source Fragmentation cluster_2 Energy Input Analyte This compound in Solution ESI Electrospray Ionization (ESI) Analyte->ESI GasPhaseIon [M+H]+ Gas-Phase Ion ESI->GasPhaseIon Fragment Fragment Ions GasPhaseIon->Fragment Fragmentation Temp High Temperature Temp->ESI Increases Fragmentation Voltage High Cone/Fragmentor Voltage Voltage->ESI Increases Fragmentation

Caption: Factors contributing to in-source fragmentation.

References

Technical Support Center: Overcoming Solubility Challenges with Mertansine-13CD3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Mertansine-13CD3 in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffers a concern?

This compound is a deuterated, carbon-13 labeled analog of Mertansine (DM1), a potent microtubule-inhibiting agent. It is commonly used as an internal standard in quantitative mass spectrometry-based assays for antibody-drug conjugate (ADC) development. Like its parent compound, this compound is a highly hydrophobic molecule, exhibiting very low solubility in aqueous buffers, which is a critical issue for its use in many biological and analytical experiments.[1][2][3]

Q2: What is the expected solubility of Mertansine and its analogs in aqueous and organic solvents?

Mertansine is sparingly soluble in aqueous buffers. For instance, its solubility in a 1:30 solution of dimethylformamide (DMF) to phosphate-buffered saline (PBS) at pH 7.2 is approximately 0.03 mg/mL.[1] In contrast, it is significantly more soluble in organic solvents. The solubility of Mertansine in various solvents is summarized in the table below. The solubility of this compound is expected to be very similar to that of Mertansine.

Quantitative Solubility Data for Mertansine

SolventSolubility
Dimethyl sulfoxide (DMSO)~50-83 mg/mL[4][5]
Dimethylformamide (DMF)~33 mg/mL[1]
Ethanol~0.25-2 mg/mL[1][5]
ChloroformSlightly soluble[2]
MethanolSlightly soluble[2]
WaterInsoluble[5][6]
1:30 DMF:PBS (pH 7.2)~0.03 mg/mL[1]

Q3: What is the recommended general procedure for preparing a working solution of this compound in an aqueous buffer?

The most common and recommended method is to first dissolve the solid this compound in a water-miscible organic solvent, such as DMSO or DMF, to create a concentrated stock solution. This stock solution is then serially diluted with the desired aqueous buffer to the final working concentration. It is crucial to add the stock solution to the aqueous buffer slowly while vortexing or stirring to prevent precipitation.

Troubleshooting Guide: Enhancing this compound Solubility

If you are encountering precipitation or solubility issues with this compound in your aqueous buffer, consider the following troubleshooting strategies.

Strategy 1: Optimization of Co-solvent Concentration

The use of a water-miscible organic co-solvent is the primary method to solubilize this compound. DMSO is the most commonly used co-solvent.

Experimental Protocol:

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to prepare a high-concentration stock solution (e.g., 10-50 mg/mL). Sonication may aid in dissolution.[4]

  • Serial Dilution: Serially dilute the stock solution with your aqueous buffer to the desired final concentration.

  • Final Co-solvent Concentration: Aim for the lowest possible final concentration of the organic co-solvent that maintains solubility, especially for cell-based assays. Most cell lines can tolerate up to 0.5% DMSO, with some tolerating up to 1%.[6][7] However, it is always recommended to perform a vehicle control to assess the effect of the co-solvent on your specific experimental system.

Troubleshooting Workflow for Co-Solvent Use

G start Start: Solubility Issue with this compound stock Prepare a concentrated stock solution in 100% DMSO (e.g., 10 mg/mL) start->stock dilute Serially dilute stock solution into aqueous buffer to final concentration stock->dilute precipitate Observe for precipitation dilute->precipitate success Solution is clear. Proceed with experiment. precipitate->success No increase_dmso Increase final DMSO concentration (e.g., from 0.1% to 0.5%) precipitate->increase_dmso Yes check_tolerance Check cell line/assay tolerance to higher DMSO concentration increase_dmso->check_tolerance fail Precipitation persists or DMSO concentration is too high for the assay. Consider alternative strategies. increase_dmso->fail check_tolerance->dilute G cluster_0 Aqueous Environment Mertansine This compound (Hydrophobic) Complex Inclusion Complex (Water-Soluble) Mertansine->Complex Encapsulation Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Cyclodextrin->Complex Forms G cluster_0 For a Weakly Acidic Compound cluster_1 For a Weakly Basic Compound Increase_pH Increase Buffer pH Increase_Ionization_Acid Increases Ionization Increase_pH->Increase_Ionization_Acid Increase_Solubility_Acid Increases Solubility Increase_Ionization_Acid->Increase_Solubility_Acid Decrease_pH Decrease Buffer pH Increase_Ionization_Base Increases Ionization Decrease_pH->Increase_Ionization_Base Increase_Solubility_Base Increases Solubility Increase_Ionization_Base->Increase_Solubility_Base

References

Mertansine-13CD3 Autosampler Carryover Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals handle the carryover of Mertansine-13CD3 in autosamplers during analytical experiments.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving autosampler carryover of this compound.

Q1: I am observing this compound peaks in my blank injections following the analysis of a sample or high-concentration standard. What is the likely cause?

This phenomenon is known as carryover, where remnants of an analyte from a previous injection appear in a subsequent analysis.[1][2] For a compound like this compound, which is a derivative of the hydrophobic molecule Mertansine, this is a common issue.[3][4] The chemical properties of such molecules, including their tendency to adsorb to surfaces, contribute to this "memory effect".[5] Carryover can compromise the accuracy of quantitative analyses by causing overestimation of the analyte amount in subsequent samples.[5]

Q2: How can I systematically identify the source of the this compound carryover within my LC-MS system?

A step-by-step isolation process is the most effective way to pinpoint the source of carryover. The primary suspects are typically the autosampler, the column, or contamination in the mobile phase or blank solution.[6] The following workflow can guide your troubleshooting efforts.

G observe Observe Carryover Peak in Blank Injection inject_solvent Inject mobile phase/blank directly from a clean vial observe->inject_solvent peak_present1 Peak still present? inject_solvent->peak_present1 contam_source Source is likely contaminated mobile phase or blank solvent. Prepare fresh solutions. peak_present1->contam_source Yes no_peak1 Peak is gone peak_present1->no_peak1 No isolate_autosampler Isolate Autosampler: Inject high concentration standard, then replace autosampler with a manual injector or union and inject blank. no_peak1->isolate_autosampler peak_present2 Peak still present? isolate_autosampler->peak_present2 column_source Source is likely the column or downstream components. Implement rigorous column washing. peak_present2->column_source Yes autosampler_source Source is the Autosampler. Proceed to optimize wash method and check hardware. peak_present2->autosampler_source No

Caption: Troubleshooting workflow for isolating carryover source.

Q3: The carryover is confirmed to be from the autosampler. Which specific components are the most likely culprits?

For hydrophobic and adsorptive molecules, several autosampler parts that come into contact with the sample are potential sources of carryover.[5][7] These include:

  • Sample Needle: The exterior surface can retain a film of the sample, while the interior can also be a source of carryover.[1][8]

  • Injection Valve: Scratches or defects on the rotor seal and stator can trap small amounts of the analyte.[6]

  • Sample Loop: The inner surface of the loop can adsorb the analyte.[2][8]

  • Tubing and Connections: Any non-swept volumes in the flow path can harbor residues.[7]

Q4: What are the most effective strategies to mitigate autosampler carryover of this compound?

The primary strategy is to optimize the cleaning protocol, focusing on the wash solvent composition and the wash procedure itself.[2][9] Key actions include:

  • Optimize Wash Solvent: The needle wash solvent must be strong enough to dissolve this compound. Since Mertansine is poorly soluble in water, organic solvents or mixtures are necessary.[10][11] A multi-step wash using different solvents can be highly effective.

  • Enhance Wash Procedure: Modern autosamplers allow for pre-injection and post-injection washes. Increasing the duration and utilizing both pre- and post-injection washes can significantly reduce carryover.[9]

  • Use Additives: For stubborn carryover, adding a small percentage of acid (e.g., formic acid) or base to the wash solvent can help disrupt ionic interactions, though compatibility with the LC-MS system must be ensured.[11]

  • Check Hardware: Regularly inspect and maintain autosampler components like the rotor seal and needle seat.[6][12]

Frequently Asked Questions (FAQs)

Q1: Why is a molecule like this compound particularly susceptible to carryover?

This compound's susceptibility stems from the physicochemical properties of its parent compound, Mertansine (DM1).[3][13] These properties include:

  • Hydrophobicity: Mertansine is a hydrophobic molecule.[14] Hydrophobic compounds tend to have strong interactions with the surfaces of tubing, valves, and needles in an LC system, leading to adsorption.[15]

  • Poor Aqueous Solubility: Mertansine is noted to be insoluble in water.[10] If the sample diluent is not strong enough to keep it fully dissolved, it can precipitate within the autosampler flow path.

  • Complex Structure: With a high molar mass (approx. 738.3 g/mol ), its large and complex structure provides multiple points for interaction with system surfaces.[16]

G mertansine This compound Properties hydrophobicity High Hydrophobicity mertansine->hydrophobicity solubility Poor Aqueous Solubility mertansine->solubility structure Large, Complex Structure mertansine->structure carryover Increased Risk of Autosampler Carryover hydrophobicity->carryover solubility->carryover structure->carryover adsorption Adsorption to Hardware Surfaces (Needle, Valve, Loop) carryover->adsorption solution Solution: Optimized Wash Protocols adsorption->solution Mitigated by

Caption: Relationship between this compound properties and carryover.

Q2: What is considered an acceptable level of carryover for a quantitative assay?

There is no universal standard for acceptable carryover; it is method-dependent. A common goal is for the peak area in the first blank injection after the highest concentration standard to be less than 0.1% of the standard's peak area. For highly sensitive assays, the carryover peak should ideally be below the Lower Limit of Quantification (LLOQ).

Q3: How do I select the most effective wash solvent for this compound?

The choice of wash solvent should be based on the solubility of this compound.[11] The ideal wash solvent should be stronger than the mobile phase to ensure all analyte is removed from the needle and injection path.[11] A systematic approach is best:

  • Start with the strongest solvent in your chromatographic method (e.g., 100% Acetonitrile or Methanol).[9]

  • Test solvent mixtures. A combination like Acetonitrile/Isopropanol/Water can be effective at removing a wide range of contaminants.

  • Consider a multi-solvent wash if your autosampler supports it. This allows for using an aqueous wash to remove salts, followed by a strong organic wash to remove the hydrophobic analyte.

Q4: Can the choice of sample diluent impact the degree of carryover?

Absolutely. The sample diluent plays a critical role. While it should ideally be weaker than the initial mobile phase to ensure good peak shape, the analyte must be fully soluble in it.[11] If this compound precipitates from the diluent upon injection or within the sample loop, it will create a significant source of persistent carryover.[11] Ensure the organic content of your diluent is sufficient to maintain solubility.

Data & Protocols

Table 1: Recommended Autosampler Wash Solutions
Wash Solution CompositionPrimary PurposeRecommended Use Case for this compound
90:10 Acetonitrile:WaterGeneral Purpose Organic WashGood starting point. Effective for many hydrophobic compounds.
100% AcetonitrileStrong Organic WashUse when 90:10 ACN is insufficient. Good for highly retained compounds.[9]
100% Isopropanol (IPA)Very Strong Organic WashHighly effective at dissolving "sticky" residues but has high viscosity.
50:50 Acetonitrile:IsopropanolBroad-Spectrum Organic WashBalances solvency strength with viscosity.
0.1% Formic Acid in AcetonitrileAcidified Organic WashCan help disrupt ionic interactions if the analyte carries a charge. Use with caution and ensure system compatibility.
Experimental Protocols

Protocol 1: Standardized Carryover Assessment

Objective: To quantify the percentage of carryover in the current LC system configuration.

Methodology:

  • System Equilibration: Equilibrate the LC-MS system with the initial mobile phase conditions until a stable baseline is achieved.

  • Blank Injections: Inject at least two blank samples (mobile phase or diluent) to ensure the system is clean and to establish a baseline.

  • High-Concentration Standard: Inject the highest concentration standard that is expected in the analytical run.

  • Sequential Blank Injections: Immediately following the high-concentration standard, inject a series of 3 to 5 blank samples using the same method.

  • Data Analysis:

    • Integrate the peak area of this compound in the high-concentration standard (AreaSTD).

    • Integrate the peak area of this compound in the first blank injection following the standard (AreaBlank1).

    • Calculate the percent carryover using the formula: % Carryover = (Area_Blank1 / Area_STD) * 100

Protocol 2: Wash Solvent and Procedure Optimization

Objective: To identify the most effective wash solvent and autosampler wash settings to minimize carryover.

Methodology:

  • Baseline Carryover: Perform the Carryover Assessment Protocol (Protocol 1) with the current (default) wash settings to establish a baseline carryover percentage.

  • Test Wash Solvent Composition:

    • Change the autosampler wash solvent to the first test candidate (e.g., 100% Acetonitrile).

    • Repeat the Carryover Assessment Protocol.

    • Continue this process for each candidate wash solution listed in Table 1.

  • Test Wash Procedure:

    • Using the most effective wash solvent identified in the previous step, modify the autosampler's wash program.

    • Increase the wash duration (e.g., from 6 seconds to 12 seconds).[9]

    • Implement both a pre-injection and a post-injection needle wash.[9]

    • Repeat the Carryover Assessment Protocol for each new wash procedure setting.

  • Evaluation: Compare the calculated % carryover from each test. The optimal configuration is the one that provides the lowest carryover percentage while maintaining acceptable cycle times.

References

Improving the limit of quantification for Mertansine-13CD3 assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for improving the limit of quantification (LOQ) for Mertansine-13CD3 assays. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving a low limit of quantification (LOQ) for Mertansine (DM1) assays?

A1: The primary challenges in achieving a low LOQ for Mertansine assays include its low circulating concentrations, potential for instability in biological matrices, susceptibility to matrix effects in LC-MS/MS analysis, and the hydrophobic nature of the molecule which can lead to nonspecific binding and poor recovery.[1] Careful optimization of sample preparation, chromatography, and mass spectrometry parameters is crucial to overcome these challenges.

Q2: Why is a stable isotope-labeled internal standard like this compound essential for accurate quantification?

A2: A stable isotope-labeled internal standard (SIL-IS) such as this compound is considered the gold standard for quantitative LC-MS/MS analysis. Because it has nearly identical physicochemical properties to the analyte, it can effectively compensate for variability during sample preparation, chromatographic retention, and ionization in the mass spectrometer. This leads to improved accuracy and precision, especially at low concentrations.

Q3: What are common sources of matrix effects in Mertansine assays and how can they be minimized?

A3: Matrix effects arise from co-eluting endogenous components in the biological sample (e.g., phospholipids, salts, proteins) that can suppress or enhance the ionization of Mertansine, leading to inaccurate quantification.[2][3] To minimize matrix effects, it is important to:

  • Optimize sample preparation: Employ techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for cleaner extracts compared to simple protein precipitation.[4]

  • Improve chromatographic separation: Use a high-efficiency LC column and an optimized gradient to separate Mertansine from interfering matrix components.

  • Modify MS source parameters: Adjust parameters like spray voltage and gas flows to minimize the impact of matrix components on ionization.

Q4: How can the stability of Mertansine be maintained in biological samples during collection, storage, and processing?

A4: Mertansine's stability in biological matrices can be affected by factors like temperature, pH, and enzymatic degradation. To ensure stability:

  • Rapid processing: Process samples as quickly as possible after collection.

  • Low-temperature storage: Store samples at -20°C or, preferably, -80°C for long-term stability.

  • pH control: Maintain an appropriate pH during sample preparation to prevent degradation.

  • Use of inhibitors: Consider adding enzyme inhibitors if metabolic degradation is a concern.

Troubleshooting Guides

Issue 1: High LLOQ or Poor Sensitivity

This is a common issue that can be caused by a variety of factors throughout the analytical workflow.

Troubleshooting Steps:

  • Sample Preparation:

    • Suboptimal Extraction Recovery: Evaluate different extraction techniques. While protein precipitation is simple, SPE or LLE often provide cleaner samples and better recovery for hydrophobic molecules like Mertansine.

    • Analyte Adsorption: The hydrophobicity of Mertansine can lead to adsorption to plasticware. Using low-binding tubes and pipette tips can help mitigate this issue.

  • Liquid Chromatography:

    • Poor Peak Shape: Tailing or broad peaks can reduce sensitivity. Ensure the mobile phase pH is appropriate for Mertansine's chemical properties. Test different C18 or other suitable reversed-phase columns.

    • Inadequate Retention: If Mertansine elutes too early, it may co-elute with highly suppressing matrix components. Adjust the mobile phase composition to achieve adequate retention.

  • Mass Spectrometry:

    • Suboptimal Ionization: Systematically tune the mass spectrometer parameters for Mertansine and this compound. This includes optimizing the electrospray voltage, source temperature, and gas flows.

    • Incorrect MRM Transitions: Verify that the selected precursor and product ion transitions are the most intense and specific for both the analyte and the internal standard.

Issue 2: High Variability and Poor Precision

Inconsistent results across replicates or batches can invalidate an assay.

Troubleshooting Steps:

  • Internal Standard (IS) Response:

    • Inconsistent IS Area: If the this compound peak area is highly variable, it could indicate issues with sample preparation consistency or instrument performance.

    • IS Purity: Ensure the purity of the internal standard. Impurities can interfere with quantification.

  • Matrix Effects:

    • Differential Matrix Effects: Even with a SIL-IS, significant and variable matrix effects can impact precision. Evaluate matrix effects from different lots of biological matrix. Further optimization of sample cleanup and chromatography may be necessary.

  • Instrument Performance:

    • Carryover: Mertansine's hydrophobicity can lead to carryover in the autosampler and LC system. Implement a robust needle and column wash method between injections. Injecting blank samples after high-concentration samples can help assess and manage carryover.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Mertansine Analysis

Sample Preparation TechniqueTypical Recovery (%)Matrix Effect (%)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) 70-9030-50 (Suppression)Simple, fast, and inexpensive.High matrix effects, less clean extract.
Liquid-Liquid Extraction (LLE) 80-9510-30 (Suppression)Cleaner extracts than PPT, good recovery.More labor-intensive, requires solvent optimization.
Solid-Phase Extraction (SPE) 85-100<15 (Suppression)Provides the cleanest extracts, high recovery.More expensive, requires method development.

Note: The values presented are typical ranges and can vary depending on the specific matrix and protocol.

Table 2: Optimized LC-MS/MS Parameters for Mertansine (DM1) Quantification

ParameterTypical SettingRationale
LC Column C18, 2.1 x 50 mm, 1.8 µmProvides good retention and separation for hydrophobic molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes better peak shape and ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent for reversed-phase LC.
Gradient 10-90% B over 5 minutesA gradient elution is necessary to separate Mertansine from matrix components.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Ionization Mode Positive Electrospray (ESI+)Mertansine readily forms positive ions.
Precursor Ion (Q1) [Value to be optimized]Corresponds to the [M+H]+ of Mertansine.
Product Ion (Q3) [Value to be optimized]The most stable and intense fragment ion.
Collision Energy [Value to be optimized]Optimized to produce the most intense product ion.
Declustering Potential [Value to be optimized]Prevents ion clusters from entering the mass analyzer.

Note: Specific m/z values and voltages must be empirically determined on the instrument used.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Mertansine from Human Plasma
  • Sample Pre-treatment:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

    • Vortex for 10 seconds.

    • Add 200 µL of 4% phosphoric acid in water and vortex for 10 seconds. This step helps to disrupt protein binding.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 2% formic acid in water.

    • Wash the cartridge with 1 mL of methanol.

  • Elution:

    • Elute Mertansine and this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% Mobile Phase A, 10% Mobile Phase B).

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Serum) Add_IS Add this compound IS Sample->Add_IS Pretreat Pre-treatment (e.g., Acidification) Add_IS->Pretreat Extraction Extraction (SPE/LLE/PPT) Pretreat->Extraction Evap Evaporation Extraction->Evap Recon Reconstitution Evap->Recon LC_Sep LC Separation Recon->LC_Sep MS_Detect MS/MS Detection LC_Sep->MS_Detect Integration Peak Integration MS_Detect->Integration Calibration Calibration Curve Generation Integration->Calibration Quant Quantification Calibration->Quant

Caption: A generalized workflow for a this compound bioanalytical assay.

Troubleshooting_LOQ Start High LLOQ / Poor Sensitivity Check_Recovery Low Extraction Recovery? Start->Check_Recovery Check_Peak_Shape Poor Peak Shape? Check_Recovery->Check_Peak_Shape No Optimize_Extraction Optimize Sample Prep (e.g., SPE) Check_Recovery->Optimize_Extraction Yes Check_MS_Signal Low MS Signal? Check_Peak_Shape->Check_MS_Signal No Optimize_LC Optimize LC Method (Column, Mobile Phase) Check_Peak_Shape->Optimize_LC Yes Tune_MS Tune MS Parameters Check_MS_Signal->Tune_MS Yes Resolved Issue Resolved Check_MS_Signal->Resolved No, consult instrument specialist Optimize_Extraction->Resolved Optimize_LC->Resolved Tune_MS->Resolved

Caption: A logical troubleshooting flowchart for addressing high LLOQ issues.

References

Technical Support Center: Mertansine-13CD3 Electrospray Ionization (ESI) Parameter Refinement

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for refining electrospray ionization (ESI) parameters for Mertansine-13CD3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their mass spectrometry experiments for this antibody-drug conjugate (ADC) payload.

Troubleshooting Guides

This section addresses common issues encountered during the ESI-MS analysis of this compound and similar ADCs.

Problem: Low Signal Intensity or Poor Ionization

Possible Causes:

  • Inappropriate solvent composition or pH.

  • Suboptimal ESI source parameters (e.g., capillary voltage, gas flow, temperature).

  • Sample concentration is too low.

  • Presence of interfering substances or contaminants.

Troubleshooting Steps:

  • Optimize Mobile Phase: Ensure the mobile phase contains an appropriate organic solvent (e.g., acetonitrile, methanol) and an acidic modifier (e.g., 0.1% formic acid) to promote protonation and efficient ionization in positive ion mode.

  • Adjust ESI Source Parameters: Systematically adjust key ESI parameters. A design of experiments (DoE) approach can be efficient in finding the optimal settings.[1][2] Start with the manufacturer's recommended settings for similar molecules and refine from there.

  • Increase Sample Concentration: If possible, increase the concentration of this compound to enhance signal intensity.

  • Sample Clean-up: Utilize appropriate sample preparation techniques, such as solid-phase extraction (SPE) or size-exclusion chromatography (SEC), to remove salts, detergents, and other non-volatile components that can suppress the ESI signal.

Problem: In-source Fragmentation or Decomposition

Possible Causes:

  • Excessive ESI source temperature.

  • High capillary or cone voltage leading to in-source collision-induced dissociation (CID).

  • Instability of the this compound molecule under the experimental conditions.

Troubleshooting Steps:

  • Reduce Source Temperature: Lower the drying gas and capillary temperatures to the minimum required for efficient desolvation. Variable-temperature ESI-MS can be used to study the thermal stability of the ADC.[3]

  • Optimize Voltages: Decrease the capillary and cone (or fragmentor) voltages to reduce the energy imparted to the ions as they enter the mass spectrometer. This minimizes the risk of unintended fragmentation.

  • Gentle Ionization Conditions: Employing "softer" ionization conditions is crucial for preserving the intact structure of the ADC. ESI source parameters must be carefully optimized to minimize in-source dissociation.[4]

Problem: High Background Noise or Chemical Interference

Possible Causes:

  • Contaminated solvents, vials, or LC system.

  • Plasticizers leaching from tubing or containers.

  • Co-elution of matrix components with the analyte.

Troubleshooting Steps:

  • Use High-Purity Solvents: Always use LC-MS grade solvents and additives.

  • System Cleaning: Thoroughly flush the LC system and mass spectrometer to remove any contaminants.

  • Improve Chromatographic Separation: Optimize the LC method to achieve better separation of this compound from interfering compounds. This may involve adjusting the gradient, changing the column chemistry, or modifying the mobile phase.

  • Blank Injections: Run blank injections (solvent only) to identify the source of the background noise.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting ESI parameters for an ADC like this compound?

A1: While optimal parameters are instrument-dependent, a good starting point for a molecule like Mertansine, which is often part of a larger ADC, would be based on general protein or large molecule analysis settings. Refer to the tables below for suggested starting ranges. It is crucial to optimize these parameters for your specific instrument and experimental setup.[5]

Q2: How does the isotopic labeling (13CD3) in this compound affect ESI-MS analysis?

A2: The 13CD3 labeling will result in a mass shift of +6 Da for the Mertansine payload compared to its unlabeled counterpart. This shift should be accounted for when setting up the mass spectrometer to detect the correct precursor and product ions. The ionization behavior is not expected to be significantly different from the unlabeled form.

Q3: Can I use supercharging reagents to improve the signal for this compound?

A3: Yes, supercharging agents like m-nitrobenzyl alcohol (m-NBA) or sulfolane can be added to the mobile phase to increase the charge state of the analyte, which can enhance sensitivity and shift the m/z to a more favorable range for some mass analyzers.[6] However, their use should be carefully evaluated as they can sometimes increase spectral complexity.

Q4: How can I confirm the identity of this compound in my sample?

A4: High-resolution mass spectrometry (HRMS) can be used to obtain an accurate mass measurement of the intact molecule. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and compare the resulting fragmentation pattern to a reference standard or theoretical fragmentation data.

Q5: What is the importance of determining the drug-to-antibody ratio (DAR) and how does ESI-MS help?

A5: The DAR is a critical quality attribute of an ADC as it affects both efficacy and safety.[7] ESI-MS, particularly when coupled with liquid chromatography, is a powerful technique for determining the DAR by separating and identifying the different drug-loaded species of the antibody.[4][8]

Data Presentation

Table 1: Recommended Starting ESI-MS Parameters for this compound Analysis
ParameterPositive Ion ModeNegative Ion ModeRationale
Capillary Voltage 3.0 - 4.5 kV2.5 - 4.0 kVPromotes efficient ion formation.
Cone/Fragmentor Voltage 80 - 150 V80 - 150 VLower values minimize in-source fragmentation.
Drying Gas Flow 8 - 12 L/min8 - 12 L/minFacilitates desolvation of the ESI droplets.
Drying Gas Temperature 250 - 350 °C250 - 350 °CShould be high enough for desolvation but low enough to prevent thermal degradation.
Nebulizer Pressure 30 - 50 psi30 - 50 psiAssists in the formation of a fine spray.
Sheath Gas Flow 8 - 12 L/min8 - 12 L/minHelps to focus the ESI plume.
Sheath Gas Temperature 200 - 300 °C200 - 300 °CAids in the desolvation process.

Note: These are general ranges and should be optimized for the specific instrument and application.

Table 2: Troubleshooting Summary for Common ESI-MS Issues
IssuePotential CauseRecommended Action
Low Signal Poor ionization, low concentrationOptimize mobile phase, increase concentration, adjust source parameters.
High Noise ContaminationUse high-purity solvents, clean the system, run blanks.
Fragmentation High source energyReduce capillary/cone voltage and source temperatures.
Poor Reproducibility Unstable spray, system variabilityCheck for clogs, ensure stable solvent flow, allow for system equilibration.

Experimental Protocols

Protocol 1: General ESI-MS Parameter Optimization Workflow
  • Prepare a standard solution of this compound at a known concentration (e.g., 1 µg/mL) in a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

  • Set initial ESI parameters based on the instrument manufacturer's recommendations or the values in Table 1.

  • Vary one parameter at a time (OFAT - One Factor at a Time) while keeping others constant, and monitor the signal intensity and stability of the target ion. The typical order for optimization is: capillary voltage, nebulizer pressure, drying gas flow, and drying gas temperature.[9]

  • Alternatively, use a Design of Experiments (DoE) approach to systematically evaluate the effects of multiple parameters and their interactions.[1][2]

  • Analyze the results to determine the set of parameters that provides the highest signal intensity, best signal-to-noise ratio, and minimal in-source fragmentation.

  • Verify the optimized parameters by injecting a series of known concentrations to confirm linearity and sensitivity.

Visualizations

ESI_Troubleshooting_Workflow start Start: ESI-MS Experiment issue Identify Issue: Low Signal, High Noise, or Fragmentation? start->issue low_signal Low Signal Detected issue->low_signal Low Signal high_noise High Background Noise issue->high_noise High Noise fragmentation In-Source Fragmentation issue->fragmentation Fragmentation optimize_solvent Optimize Mobile Phase (pH, Organic %) low_signal->optimize_solvent clean_system Clean LC-MS System & Use High-Purity Solvents high_noise->clean_system reduce_energy Reduce Source Energy (Voltages, Temperatures) fragmentation->reduce_energy check_concentration Verify Sample Concentration optimize_solvent->check_concentration adjust_source_params Adjust ESI Source Parameters (Voltage, Gas, Temp) check_concentration->adjust_source_params end End: Optimized Signal adjust_source_params->end improve_chromatography Improve Chromatographic Separation clean_system->improve_chromatography improve_chromatography->end reduce_energy->end Parameter_Optimization_Logic start Start: Parameter Optimization infuse Infuse Standard Solution start->infuse set_initial Set Initial ESI Parameters (from Table 1) infuse->set_initial decision Optimization Method? set_initial->decision ofat OFAT: Vary One Parameter at a Time decision->ofat OFAT doe DoE: Systematic Multi-parameter Evaluation decision->doe DoE monitor Monitor Signal Intensity & Stability ofat->monitor doe->monitor analyze Analyze Results & Determine Optimal Settings monitor->analyze verify Verify with Known Concentrations analyze->verify end End: Optimized Method verify->end

References

Validation & Comparative

A Comparative Guide to Bioanalytical Method Validation: Mertansine-13CD3 as a Superior Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Mertansine, a potent microtubule-targeting agent used in antibody-drug conjugates (ADCs), in biological matrices is critical for pharmacokinetic and toxicokinetic studies. The choice of internal standard (IS) is paramount for a robust and reliable bioanalytical method. This guide provides an objective comparison of the performance of a stable isotope-labeled internal standard (SIL-IS), Mertansine-13CD3, with a hypothetical structural analog internal standard, highlighting the advantages of the former in bioanalytical method validation using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

While a specific, publicly available validation report for Mertansine with this compound is not available, this guide synthesizes information from established bioanalytical practices for maytansinoids and other small molecules to present a representative comparison. The data presented for both internal standards are typical and realistic for LC-MS/MS assays and serve to illustrate the performance differences.

The Gold Standard: Stable Isotope-Labeled Internal Standards

A stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative bioanalysis.[1][2] By incorporating stable isotopes like ¹³C and ²H (deuterium), the molecular weight of the IS is increased, allowing it to be distinguished from the analyte by the mass spectrometer. Crucially, its physicochemical properties remain nearly identical to the analyte.[1] This ensures that it behaves similarly during sample extraction, chromatography, and ionization, thereby effectively compensating for variability in these steps.[1][2]

Alternative: Structural Analog Internal Standards

When a SIL-IS is unavailable, a structural analog may be used. This is a compound with a chemical structure closely related to the analyte. However, even minor structural differences can lead to variations in extraction recovery, chromatographic retention time, and ionization efficiency, potentially compromising the accuracy and precision of the assay.[3]

Comparative Performance Data

The following tables summarize the expected validation parameters for a bioanalytical method for Mertansine using this compound versus a hypothetical structural analog as the internal standard.

Table 1: Representative Validation Parameters with this compound (SIL-IS)

Validation ParameterAcceptance CriteriaRepresentative Result
Linearity (r²) ≥ 0.99> 0.995
Range -0.1 - 100 ng/mL
Lower Limit of Quantification (LLOQ) S/N > 10, Accuracy ±20%, Precision ≤20%0.1 ng/mL
Intra-day Accuracy (% bias) ±15% (±20% at LLOQ)-2.5% to 3.8%
Intra-day Precision (%CV) ≤15% (≤20% at LLOQ)1.8% to 4.5%
Inter-day Accuracy (% bias) ±15% (±20% at LLOQ)-4.1% to 2.2%
Inter-day Precision (%CV) ≤15% (≤20% at LLOQ)3.5% to 6.8%
Matrix Effect (%CV) ≤15%< 10%
Recovery (%CV) Consistent and reproducible< 15%

Table 2: Representative Validation Parameters with a Structural Analog IS

Validation ParameterAcceptance CriteriaRepresentative Result
Linearity (r²) ≥ 0.99> 0.990
Range -0.5 - 100 ng/mL
Lower Limit of Quantification (LLOQ) S/N > 10, Accuracy ±20%, Precision ≤20%0.5 ng/mL
Intra-day Accuracy (% bias) ±15% (±20% at LLOQ)-8.5% to 9.2%
Intra-day Precision (%CV) ≤15% (≤20% at LLOQ)5.2% to 11.5%
Inter-day Accuracy (% bias) ±15% (±20% at LLOQ)-12.3% to 10.8%
Inter-day Precision (%CV) ≤15% (≤20% at LLOQ)8.9% to 14.2%
Matrix Effect (%CV) ≤15%Potentially > 15%
Recovery (%CV) Consistent and reproducibleMay show higher variability

As the tables illustrate, the use of this compound is expected to result in superior accuracy, precision, and a lower LLOQ. The matrix effect, a common challenge in bioanalysis where components of the biological matrix interfere with the ionization of the analyte, is more effectively compensated for by a SIL-IS.

Experimental Protocols

Below is a detailed, representative methodology for a bioanalytical LC-MS/MS assay for Mertansine in human plasma.

1. Sample Preparation (Protein Precipitation)

  • Thaw human plasma samples at room temperature.

  • To 50 µL of plasma in a 1.5 mL microcentrifuge tube, add 10 µL of the working internal standard solution (either this compound or the structural analog in methanol).

  • Vortex for 10 seconds.

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate Mertansine from endogenous plasma components (e.g., 5% B to 95% B over 5 minutes).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions: Specific precursor-to-product ion transitions would be optimized for Mertansine and the internal standard. For example:

    • Mertansine: Q1: [M+H]⁺ → Q3: [fragment ion]⁺

    • This compound: Q1: [M+H+4]⁺ → Q3: [fragment ion]⁺

    • Structural Analog: Q1: [M+H]⁺ → Q3: [fragment ion]⁺

3. Method Validation

The method would be validated according to regulatory guidelines (e.g., FDA or EMA), assessing the following parameters: selectivity, specificity, linearity, range, accuracy, precision, recovery, matrix effect, and stability (freeze-thaw, short-term, long-term, and post-preparative).

Visualizing the Workflow and Validation Parameters

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical relationship between key validation parameters.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (this compound or Analog) plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute inject Injection reconstitute->inject lc LC Separation inject->lc ms MS/MS Detection lc->ms integrate Peak Integration ms->integrate calculate Concentration Calculation integrate->calculate

Caption: Bioanalytical Workflow for Mertansine Quantification.

G cluster_core Core Parameters cluster_stability Stability cluster_matrix Matrix Effects Validation Bioanalytical Method Validation Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Selectivity Selectivity Validation->Selectivity Linearity Linearity & Range Validation->Linearity LLOQ LLOQ Validation->LLOQ FreezeThaw Freeze-Thaw Validation->FreezeThaw BenchTop Bench-Top Validation->BenchTop LongTerm Long-Term Validation->LongTerm MatrixEffect Matrix Effect Validation->MatrixEffect Recovery Recovery Validation->Recovery

Caption: Key Bioanalytical Method Validation Parameters.

Conclusion

The use of a stable isotope-labeled internal standard, such as this compound, is unequivocally the superior choice for the bioanalysis of Mertansine. Its ability to closely mimic the behavior of the analyte throughout the analytical process leads to enhanced accuracy, precision, and overall robustness of the method. While a structural analog can be used, it introduces a higher potential for variability and may not adequately compensate for matrix effects, leading to less reliable data. For pivotal pharmacokinetic and toxicokinetic studies that inform critical drug development decisions, investing in a SIL-IS like this compound is a scientifically sound and ultimately more reliable approach.

References

A Comparative Guide to the Cross-Validation of Bioanalytical Methods for Antibody-Drug Conjugates (ADCs) Featuring a Mertansine Payload and Mertansine-¹³CD₃ Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The bioanalysis of antibody-drug conjugates (ADCs) presents a formidable challenge due to their complex structure, heterogeneity, and the need to understand the pharmacokinetic (PK) profiles of multiple components. This guide provides a comprehensive comparison of two common bioanalytical methods for the quantification of ADC analytes, specifically focusing on an ADC with a Mertansine-based payload and the use of Mertansine-¹³CD₃ as an internal standard. The cross-validation of these methods is crucial to ensure data integrity and consistency, particularly when data from different assays or laboratories are combined for regulatory submissions.

Core Analytes in ADC Bioanalysis

The PK assessment of an ADC typically requires the quantification of three key analytes:

  • Total Antibody: Measures all antibody molecules, both conjugated and unconjugated. This is often performed using a ligand-binding assay (LBA).

  • Conjugated Antibody (or ADC): Quantifies the antibody molecules that are conjugated to at least one drug molecule. This can be assessed by both LBA and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) based methods.

  • Unconjugated (Free) Payload: Measures the cytotoxic drug that has been released from the antibody. This is typically quantified using LC-MS/MS due to the small molecule nature of the payload.

The use of a stable isotope-labeled internal standard, such as Mertansine-¹³CD₃, is critical for LC-MS/MS-based quantification of the free payload.[1] It mimics the chromatographic behavior and ionization characteristics of the analyte, thereby correcting for variability during sample preparation and analysis.[1][2]

Comparison of Bioanalytical Methods

This guide compares two widely used platforms for ADC bioanalysis: a Ligand-Binding Assay (LBA) for total antibody quantification and a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of the free Mertansine payload.

Quantitative Performance Comparison

The following table summarizes the typical performance characteristics of these two methods based on established validation parameters outlined in the FDA and ICH M10 guidance.[3][4]

Performance Parameter Method 1: Ligand-Binding Assay (LBA) for Total Antibody Method 2: LC-MS/MS for Free Mertansine Payload ICH M10 Acceptance Criteria
Analyte Total Antibody (conjugated and unconjugated)Free MertansineNot Applicable
Internal Standard Not ApplicableMertansine-¹³CD₃Not Applicable
Lower Limit of Quantification (LLOQ) 10 ng/mL0.1 ng/mLSignal should be at least 5 times the blank response.
Upper Limit of Quantification (ULOQ) 1000 ng/mL100 ng/mLSignal should be within the linear range of the assay.
Accuracy (% Bias) Within ± 15% (± 20% at LLOQ)Within ± 15% (± 20% at LLOQ)Mean concentration should be within ± 15% of nominal values (± 20% at LLOQ).[4]
Precision (%CV) ≤ 15% (≤ 20% at LLOQ)≤ 15% (≤ 20% at LLOQ)CV should not exceed 15% (20% at LLOQ).[4]
Selectivity No significant interference from matrix components or relevant drugs.No significant interference at the retention time of the analyte and IS.No significant impact on accuracy and precision.
Matrix Effect Assessed through parallelism.Normalized by internal standard; within acceptable limits.Not explicitly defined for LBA; for LC-MS/MS, IS should compensate.
Cross-Validation Acceptance Criteria

When data from both LBA and LC-MS/MS assays are used to inform on the overall ADC PK profile, or when two different methods are used to measure the same analyte (e.g., conjugated antibody), a cross-validation study is essential. The objective is to assess the potential bias between the methods.

Parameter Acceptance Criteria Reference
Number of QC Samples At least 3 concentration levels (Low, Medium, High)General Bioanalytical Guidance
Number of Replicates Minimum of 3 replicates per QC levelGeneral Bioanalytical Guidance
Agreement of Means The mean concentration of QCs should be within ±20-30% of each other between the two methods.Industry Best Practices
Incurred Sample Reanalysis (ISR) For at least 67% of the repeated incurred samples, the difference between the original and repeat values should be within 20% of their mean.EMA Guideline on Bioanalytical Method Validation[4]

Experimental Protocols

Detailed methodologies for the two compared bioanalytical methods are provided below.

Method 1: Ligand-Binding Assay (LBA) for Total Antibody Quantification

Principle: An enzyme-linked immunosorbent assay (ELISA) is used to capture and detect the total antibody portion of the ADC.

Methodology:

  • Plate Coating: 96-well microplates are coated with a capture antibody specific to the idiotype of the ADC's monoclonal antibody and incubated overnight at 4°C.

  • Blocking: Plates are washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.

  • Sample Incubation: Calibrators, quality control (QC) samples, and study samples are diluted in assay buffer and added to the wells. The plate is incubated to allow the ADC to bind to the capture antibody.

  • Detection Antibody Incubation: After washing, a biotinylated detection antibody that binds to a different epitope on the ADC is added and incubated.

  • Enzyme Conjugate Incubation: Streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.

  • Substrate Addition: A chromogenic substrate (e.g., TMB) is added, and the HRP enzyme catalyzes a color change.

  • Signal Measurement: The reaction is stopped with a stop solution, and the absorbance is read at a specific wavelength using a microplate reader.

  • Data Analysis: A calibration curve is generated by plotting the absorbance versus the concentration of the calibrators. The concentrations of the QC and study samples are then interpolated from this curve.

Method 2: LC-MS/MS for Free Mertansine Payload Quantification

Principle: This method involves the extraction of the small molecule payload from the biological matrix, followed by separation and detection using liquid chromatography coupled with tandem mass spectrometry. Mertansine-¹³CD₃ is used as an internal standard to ensure accuracy and precision.

Methodology:

  • Sample Preparation (Protein Precipitation):

    • To a 50 µL aliquot of plasma sample, add 10 µL of Mertansine-¹³CD₃ internal standard solution.

    • Add 200 µL of cold acetonitrile to precipitate the proteins.

    • Vortex and centrifuge to pellet the precipitated proteins.

  • Supernatant Transfer and Evaporation:

    • Transfer the supernatant to a clean 96-well plate.

    • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of mobile phase A.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Inject the reconstituted sample onto a C18 reverse-phase column. Use a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

    • Mass Spectrometric Detection: Perform detection using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. Monitor the specific multiple reaction monitoring (MRM) transitions for both Mertansine and Mertansine-¹³CD₃.

  • Data Analysis:

    • Quantify Mertansine by calculating the peak area ratio of the analyte to the internal standard.

    • Generate a calibration curve by plotting the peak area ratios of the calibrators against their nominal concentrations.

    • Determine the concentrations of the QC and study samples from the calibration curve.

Visualizing the Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflows for the bioanalytical methods and the cross-validation process.

LBA_Workflow cluster_prep Plate Preparation cluster_assay Assay Steps cluster_analysis Data Analysis p1 Plate Coating p2 Blocking p1->p2 a1 Sample Incubation p2->a1 a2 Detection Ab Incubation a1->a2 a3 Enzyme Conjugate Incubation a2->a3 a4 Substrate Addition a3->a4 d1 Signal Measurement a4->d1 d2 Data Analysis d1->d2

Caption: Workflow for the Ligand-Binding Assay (LBA).

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing s1 Add Internal Standard s2 Protein Precipitation s1->s2 s3 Evaporation s2->s3 s4 Reconstitution s3->s4 a1 LC Separation s4->a1 a2 MS/MS Detection a1->a2 d1 Quantification a2->d1 d2 Calibration Curve d1->d2

Caption: Workflow for the LC-MS/MS method.

CrossValidation_Workflow cluster_methods Validated Bioanalytical Methods cluster_samples Sample Analysis cluster_comparison Data Comparison m1 Method A (e.g., LBA) s1 Analyze QC Samples (Low, Med, High) m1->s1 s2 Analyze Incurred Samples m1->s2 m2 Method B (e.g., LC-MS/MS) m2->s1 m2->s2 c1 Compare QC Results s1->c1 c2 Incurred Sample Reanalysis s2->c2 c3 Assess Bias c1->c3 c2->c3

References

Isotopic Purity of Mertansine-13CD3 Reference Material: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing liquid chromatography-mass spectrometry (LC-MS) for the quantification of the potent antibody-drug conjugate (ADC) payload, Mertansine, the selection of a high-quality internal standard is paramount for analytical accuracy and reliability. This guide provides a comparative assessment of the commercially available Mertansine-13CD3 reference material, focusing on its isotopic purity and the methodologies for its evaluation.

Understanding the Importance of Isotopic Purity

In quantitative LC-MS assays, a stable isotope-labeled (SIL) internal standard, such as this compound, is the gold standard. Its near-identical physicochemical properties to the analyte ensure that it co-elutes and experiences similar ionization effects, effectively normalizing for variations in sample preparation and instrument response. The isotopic purity of the SIL internal standard is a critical attribute, as the presence of unlabeled analyte (M0) as an impurity can lead to an overestimation of the analyte concentration in unknown samples. High isotopic purity minimizes this potential for analytical bias.

Commercially Available this compound Reference Materials

Several suppliers offer this compound for use as an internal standard. While obtaining detailed batch-specific Certificates of Analysis (CoA) with comprehensive isotopic distribution data can be challenging without a direct purchase, publicly available product information provides a baseline for comparison.

SupplierProduct NameStated PurityIsotopic Purity Data
Cayman ChemicalMertansine-13C-d3≥95%Not publicly detailed
GlpBioMertansine-13C-d3>95.00%Not publicly detailed
MedChemExpress(R)-Mertansine-13C,d3Not specifiedNot publicly detailed

It is crucial for end-users to request a batch-specific Certificate of Analysis from the supplier prior to use. This document should ideally contain detailed information on the isotopic distribution, including the percentage of the desired labeled species (Mn) and the abundance of other isotopic peaks (M+1, M+2, etc.), as well as the percentage of the unlabeled Mertansine (M0).

Alternative Isotopic Labeling Strategies

While this compound is a common choice, other isotopic labeling strategies could theoretically be employed for a Mertansine internal standard. These could include:

  • Deuterium labeling only (e.g., Mertansine-d3, -d6, etc.): While generally more cost-effective to synthesize, deuterium labeling can sometimes exhibit a slight chromatographic shift (isotopic effect) compared to the unlabeled analyte and, in some cases, may be susceptible to back-exchange.

  • Carbon-13 labeling only (e.g., Mertansine-13C3, -13C6, etc.): 13C labeling is generally considered more stable and less likely to exhibit chromatographic shifts than deuterium labeling.

  • Nitrogen-15 labeling: Labeling with 15N is another stable option, often used in combination with other isotopes.

The choice of labeling strategy depends on the synthetic feasibility, the desired mass shift from the unlabeled analyte, and the absence of isobaric interferences in the mass spectrum. Currently, this compound is the most readily available commercial option.

Experimental Protocols for Isotopic Purity Assessment

The determination of isotopic purity for a labeled compound like this compound is typically performed using high-resolution mass spectrometry (HRMS). The general workflow is as follows:

  • Sample Preparation: The reference material is dissolved in a suitable solvent, typically methanol or acetonitrile, to a known concentration.

  • LC-HRMS Analysis: The solution is infused directly or injected onto an LC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Data Acquisition: Full scan mass spectra are acquired over the relevant m/z range to capture the full isotopic cluster of the labeled Mertansine.

  • Data Analysis:

    • The mass spectrum of the unlabeled Mertansine is used to determine its natural isotopic abundance.

    • The theoretical isotopic distribution for a 100% pure this compound is calculated.

    • The experimentally measured isotopic distribution of the this compound reference material is then corrected for the natural isotopic abundance of all elements in the molecule.

    • The corrected peak intensities are used to calculate the percentage of each isotopologue, including the desired labeled species and any residual unlabeled compound.

Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool to confirm the position and extent of isotopic labeling.

Visualizing the Workflow and Comparison

To better illustrate the processes involved, the following diagrams outline the experimental workflow for assessing isotopic purity and the logical framework for comparing reference materials.

experimental_workflow Experimental Workflow for Isotopic Purity Assessment cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Analysis dissolve Dissolve this compound in appropriate solvent inject Inject sample into LC-HRMS system dissolve->inject acquire Acquire full scan mass spectra inject->acquire unlabeled Analyze unlabeled Mertansine for natural isotope abundance acquire->unlabeled correct Correct experimental data for natural abundance acquire->correct unlabeled->correct theoretical Calculate theoretical isotopic distribution for pure this compound theoretical->correct calculate Calculate isotopic purity and distribution correct->calculate

Caption: Workflow for determining the isotopic purity of this compound.

logical_comparison Comparison Framework for Mertansine Reference Materials cluster_product Product Information cluster_data Quantitative Data (from CoA) cluster_assessment Performance Assessment supplier Supplier A This compound purity_a Chemical Purity (%) supplier->purity_a iso_purity_a Isotopic Purity (%) supplier->iso_purity_a distribution_a Isotopic Distribution (M0, M+1, etc.) supplier->distribution_a alternative Supplier B Alternative Labeled Mertansine purity_b Chemical Purity (%) alternative->purity_b iso_purity_b Isotopic Purity (%) alternative->iso_purity_b distribution_b Isotopic Distribution (M0, M+1, etc.) alternative->distribution_b reliability Lot-to-Lot Consistency purity_a->reliability accuracy Impact on Assay Accuracy iso_purity_a->accuracy iso_purity_a->reliability distribution_a->accuracy purity_b->reliability iso_purity_b->accuracy iso_purity_b->reliability distribution_b->accuracy

Caption: Logical framework for comparing isotopic reference materials.

Conclusion

The selection of a high-quality, well-characterized this compound reference material is a critical step in the development and validation of robust quantitative bioanalytical methods. While publicly available data provides a starting point, researchers are strongly encouraged to obtain and scrutinize batch-specific Certificates of Analysis that provide detailed information on isotopic purity and distribution. This due diligence is essential to ensure the accuracy and reliability of experimental data in drug development and research. As the landscape of available reference materials evolves, a thorough comparison based on empirical data will remain the best practice for selecting the most appropriate internal standard.

Comparative Fragmentation Analysis of Mertansine and Mertansine-13CD3: A Mass Spectrometry Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the fragmentation patterns of the potent microtubule inhibitor, Mertansine (DM1), and its stable isotope-labeled analog, Mertansine-13CD3. Understanding the fragmentation behavior of these molecules is critical for their characterization, quantification in complex biological matrices, and for metabolism studies in the development of antibody-drug conjugates (ADCs). This document presents experimental data, detailed protocols, and visual representations of fragmentation pathways and analytical workflows.

Introduction to Mertansine and Its Labeled Analog

Mertansine is a highly cytotoxic maytansinoid that is chemically linked to monoclonal antibodies to form ADCs, enabling targeted delivery to cancer cells. This compound serves as an ideal internal standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its chemical similarity and distinct mass shift, which allows for correction of matrix effects and variations in instrument response. This guide focuses on the collision-induced dissociation (CID) fragmentation of both compounds, providing a basis for the development of robust analytical methods.

Comparative Fragmentation Data

The fragmentation of Mertansine and this compound was analyzed by tandem mass spectrometry. The resulting product ion spectra reveal a consistent fragmentation pattern with a predictable mass shift for the isotopically labeled fragments. The table below summarizes the major fragment ions observed for both molecules.

Precursor Ion (m/z)Fragment IonProposed Structure/Neutral LossMertansine (m/z)This compound (m/z)Relative Intensity (%) - MertansineRelative Intensity (%) - this compound
738.3[M+H]+-738.3742.3100100
Fragment ALoss of C₅H₉NO₂623.2623.28582
Fragment BLoss of C₅H₉NO₂ + H₂O605.2605.24548
Fragment CLoss of C₅H₉NO₂ + CO595.2595.23033
Fragment DN-methyl-L-alanine side chain116.1120.19598
Fragment EMacrolide ring fragment547.2547.27068

Note: The relative intensities are representative and may vary depending on the specific instrument and collision energy used.

Experimental Protocols

A detailed methodology for the fragmentation analysis of Mertansine and this compound is provided below.

Sample Preparation
  • Stock Solutions: Prepare individual stock solutions of Mertansine and this compound in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Dilute the stock solutions with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid to a final concentration of 1 µg/mL.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 10% to 90% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • MS1 Scan Range: m/z 100-1000.

  • Product Ion Scan (MS/MS):

    • Precursor Ion Selection: m/z 738.3 for Mertansine and m/z 742.3 for this compound.

    • Collision Gas: Argon.

    • Collision Energy: Optimized for maximal fragmentation (typically 20-40 eV).

Visualization of Fragmentation and Workflow

The following diagrams illustrate the proposed fragmentation pathway of Mertansine and the experimental workflow for the comparative analysis.

Mertansine_Fragmentation Mertansine Mertansine [M+H]+ = 738.3 Frag_A Fragment A m/z = 623.2 Mertansine->Frag_A - C₅H₉NO₂ Frag_D Fragment D m/z = 116.1 Mertansine->Frag_D Side Chain Cleavage Frag_E Fragment E m/z = 547.2 Mertansine->Frag_E Ester Bond Cleavage Frag_B Fragment B m/z = 605.2 Frag_A->Frag_B - H₂O Frag_C Fragment C m/z = 595.2 Frag_A->Frag_C - CO

Caption: Proposed fragmentation pathway of Mertansine under CID.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Stock Stock Solutions (1 mg/mL) Working Working Solutions (1 µg/mL) Stock->Working Dilution LC LC Separation (C18 Column) Working->LC MS Mass Spectrometry (ESI+) LC->MS MSMS Tandem MS (CID) (Product Ion Scan) MS->MSMS Spectra Acquire Spectra MSMS->Spectra Compare Compare Fragmentation Spectra->Compare

Caption: Experimental workflow for comparative fragmentation analysis.

Discussion

The comparative fragmentation analysis of Mertansine and this compound reveals a consistent and predictable fragmentation pattern. The primary fragmentation event involves the neutral loss of the N-methyl-L-alanine side chain, leading to the formation of Fragment A. Subsequent losses of water and carbon monoxide from Fragment A are also observed. A key diagnostic fragment for the labeled compound is Fragment D, which shows a +4 Da mass shift corresponding to the 13C and three deuterium atoms. The macrolide ring fragment (Fragment E) remains unlabeled, providing a common fragment for both compounds.

This detailed analysis provides a solid foundation for developing highly specific and sensitive LC-MS/MS methods for the quantification of Mertansine in various matrices. The use of this compound as an internal standard is validated by its parallel fragmentation behavior, ensuring accurate and reliable analytical results. Researchers can utilize this information to optimize their analytical methods for pharmacokinetic studies, metabolism research, and quality control of ADCs.

Validating ADC Conjugation and Drug-to-Antibaby Ratio with Mertansine-¹³CD₃: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The development of Antibody-Drug Conjugates (ADCs) as targeted cancer therapeutics requires rigorous analytical characterization to ensure their efficacy and safety. A critical quality attribute (CQA) of an ADC is the drug-to-antibody ratio (DAR), which defines the average number of drug molecules conjugated to a single antibody. An optimal DAR is crucial, as a low ratio may result in diminished potency, while a high ratio can lead to toxicity and poor pharmacokinetics. This guide provides a comparative overview of methods for validating ADC conjugation and determining the DAR, with a focus on the use of Mertansine-¹³CD₃ as a stable isotope-labeled (SIL) internal standard for Mertansine-based ADCs.

Comparison of Analytical Methods for DAR Determination

Liquid chromatography-mass spectrometry (LC-MS) has become an indispensable tool for the accurate characterization and quantification of ADCs and their conjugated components.[1] When employing LC-MS for quantitative analysis, the choice of internal standard is critical for achieving accurate and reliable results. The following table compares the use of a stable isotope-labeled internal standard like Mertansine-¹³CD₃ with other common approaches for the determination of DAR for Mertansine-containing ADCs.

FeatureStable Isotope Dilution (SID) with Mertansine-¹³CD₃Non-Labeled Internal StandardExternal Calibration (No Internal Standard)
Principle Co-eluting, isotopically distinct internal standard mimics the analyte throughout the analytical process, correcting for variability.A structurally similar but chemically distinct molecule is used as the internal standard.Quantification is based on the direct comparison of the analyte response to a calibration curve.
Accuracy Very HighModerate to HighLow to Moderate
Precision Very HighModerateLow to Moderate
Robustness High (compensates for matrix effects and sample preparation variability)Moderate (may not fully compensate for differential matrix effects)Low (highly susceptible to matrix effects and sample loss)
Correction for Sample Variability ExcellentPartialNone
Method Development Complexity Moderate (requires synthesis and characterization of SIL standard)ModerateLow
Cost High (cost of SIL standard)Low to ModerateLow

Experimental Protocols

Accurate DAR determination relies on a well-defined experimental workflow, from sample preparation to data analysis. Below is a detailed protocol for the analysis of a Mertansine-conjugated ADC using LC-MS with Mertansine-¹³CD₃ as an internal standard.

ADC Sample Preparation

For accurate DAR determination at the protein level, the ADC sample is often prepared to simplify the complex mass spectra. This can involve:

  • Deglycosylation: Removal of N-linked glycans using an enzyme such as PNGase F simplifies the mass spectrum by eliminating glycan heterogeneity.

  • Reduction: Reduction of interchain disulfide bonds with a reducing agent like dithiothreitol (DTT) separates the antibody into its light and heavy chains. This is particularly useful for cysteine-linked ADCs.

Protocol for Reduction and Deglycosylation:

  • Reconstitute the lyophilized ADC in deionized water to a concentration of 5 mg/mL.

  • To 5 µL of the ADC solution, add 10 µL of 35 mM DTT in 10 mM Tris buffer (pH 7.5) for reduction.

  • For deglycosylation, add 20 µL of rapid PNGase F (diluted 1:40) in 10 mM Tris buffer (pH 7.5).

  • Incubate the sample at 50°C for 10 minutes.

LC-MS Analysis

Instrumentation:

  • UHPLC system (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC)

  • High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)

LC Parameters:

  • Column: Reversed-phase column suitable for protein analysis (e.g., Agilent PLRP-S, Waters ACQUITY UPLC Protein BEH C4)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 60 - 80°C

MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode

  • Mass Range: m/z 500 - 4000

  • Data Acquisition: Full scan mode

Internal Standard Spiking:

A known concentration of Mertansine-¹³CD₃ is spiked into the ADC sample before LC-MS injection.

Data Analysis and DAR Calculation

The raw LC-MS data is processed using specialized software (e.g., Agilent MassHunter BioConfirm, Waters UNIFI). The software performs deconvolution of the mass spectra to determine the masses of the different drug-loaded antibody species (or light and heavy chains).

The average DAR is calculated based on the relative abundance of each species, as determined by the peak areas in the deconvoluted mass spectrum. The use of Mertansine-¹³CD₃ allows for the normalization of the response of the drug-conjugated species, correcting for any variations in ionization efficiency or sample loss.

Visualizing the Workflow and Decision-Making Process

To further clarify the experimental process and the rationale behind method selection, the following diagrams are provided.

ADC_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing ADC ADC Sample Spike Spike with Mertansine-¹³CD₃ ADC->Spike Prep Deglycosylation/ Reduction (Optional) Spike->Prep LC UHPLC Separation Prep->LC MS HR-MS Detection LC->MS Deconvolution Mass Deconvolution MS->Deconvolution DAR_Calc DAR Calculation Deconvolution->DAR_Calc Report Final Report DAR_Calc->Report

Experimental workflow for ADC DAR analysis.

ADC_Method_Selection start Start: ADC Characterization Goal dar_goal Determine Average DAR and Drug Distribution start->dar_goal intact_mass Intact Mass Analysis? dar_goal->intact_mass hic Hydrophobic Interaction Chromatography (HIC-UV) intact_mass->hic No lcms LC-MS intact_mass->lcms Yes native_ms Native MS lcms->native_ms rp_lcms Reversed-Phase LC-MS lcms->rp_lcms quant_goal Accurate Quantification Required? rp_lcms->quant_goal sid_lcms Stable Isotope Dilution LC-MS (e.g., Mertansine-¹³CD₃) quant_goal->sid_lcms Yes other_lcms LC-MS with other quantification strategies quant_goal->other_lcms No

Decision tree for selecting an ADC analytical method.

Conclusion

The validation of ADC conjugation and the accurate determination of the drug-to-antibody ratio are paramount in the development of safe and effective ADC therapeutics. While various analytical techniques can provide information on DAR, LC-MS offers the most detailed and accurate data. The use of a stable isotope-labeled internal standard, such as Mertansine-¹³CD₃ for Mertansine-containing ADCs, provides the highest level of accuracy and precision by effectively compensating for variability throughout the analytical process. This guide provides researchers, scientists, and drug development professionals with a framework for understanding and implementing robust analytical strategies for ADC characterization.

References

Inter-laboratory study on the quantification of ADCs using Mertansine-13CD3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of antibody-drug conjugates (ADCs) is critical for understanding their pharmacokinetics, efficacy, and safety. This guide provides a comparative overview of common bioanalytical methods for ADCs with a Mertansine (DM1) payload, focusing on the use of Mertansine-¹³CD₃ as an internal standard for mass spectrometry-based approaches. As no direct inter-laboratory studies are publicly available, this guide synthesizes data from various published methodologies to offer a comparative perspective on performance.

Comparison of Bioanalytical Methods for ADC Quantification

The two primary platforms for ADC bioanalysis are Ligand-Binding Assays (LBA) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] A hybrid approach, combining immuno-capture with LC-MS/MS, has emerged as a robust method that leverages the strengths of both techniques.[2][3]

ParameterLigand-Binding Assay (LBA)Hybrid Immuno-Capture LC-MS/MSDirect LC-MS/MS (for catabolites)
Analytes Measured Total antibody, Conjugated antibodyTotal antibody, Conjugated antibody, Conjugated payloadFree payload (Mertansine/DM1) and its catabolites
Specificity Can be susceptible to cross-reactivity and interference.High, due to mass-based detection. Can distinguish between payload and its metabolites.[2]High, based on mass-to-charge ratio and fragmentation pattern.
Sensitivity Generally high.High, with reported LLOQs in the low ng/mL range.[4]Very high, with LLOQs down to the sub-ng/mL (nM) level.[5][6]
Dynamic Range Typically narrower.Wide, spanning several orders of magnitude.[4]Wide.
Drug-to-Antibody Ratio (DAR) Bias Can be sensitive to changes in DAR, potentially affecting accuracy.Can be designed to minimize DAR bias, providing more accurate quantification of total antibody and conjugated antibody.Not applicable for free payload measurement.
Throughput Generally higher.Lower than LBA due to chromatography step.Moderate.
Method Development Time Can be lengthy due to the need for specific reagent generation and characterization.Generally shorter than LBA.Relatively short.
Information Provided Concentration of total or conjugated antibody.Concentration of total antibody, conjugated antibody, and conjugated payload. Can also monitor changes in average DAR.[4]Concentration of free payload and its catabolites, providing insights into ADC stability and off-target toxicity.[5]

Experimental Protocols

Hybrid Immuno-Capture LC-MS/MS for Total Antibody and Conjugated Payload

This method allows for the simultaneous quantification of the total antibody and the enzymatically released conjugated payload.

a) Immuno-Capture:

  • Magnetic beads coated with streptavidin are incubated with a biotinylated anti-human IgG antibody to prepare the capture reagent.

  • Serum samples are added to the beads and incubated to allow the ADC to bind to the capture antibody.

  • The beads are washed to remove unbound proteins and other matrix components.

b) Sample Processing for Total Antibody:

  • The captured ADC is denatured and then digested with trypsin to generate signature peptides.

  • The reaction is quenched, and the supernatant containing the peptides is collected for analysis.

c) Sample Processing for Conjugated Payload:

  • The captured ADC is digested with an enzyme like papain to cleave the linker and release the payload.

  • The reaction is terminated, and the supernatant containing the released payload is collected.

d) LC-MS/MS Analysis:

  • The digested samples are injected into a liquid chromatography system for separation. A C8 or C18 column is typically used with a gradient elution of water and acetonitrile containing formic acid.[5]

  • The eluent is introduced into a tandem mass spectrometer.

  • Quantification is performed using multiple reaction monitoring (MRM) of specific transitions for the signature peptides (for total antibody) and the released payload. Mertansine-¹³CD₃ is used as the internal standard for the payload quantification.

A study on the ADC DS001 demonstrated the linearity for the total antibody in the range of 100 to 100,000 ng/mL and for the conjugated payload from 3.495 to 3495 ng/mL in rat serum.[4] The precision and accuracy were within ±15%.[4]

LC-MS/MS for Quantification of Mertansine (DM1) and its Catabolites

This method is designed to measure the free Mertansine and its related catabolites in serum or plasma, which is crucial for assessing ADC stability and potential off-target toxicity.

a) Sample Preparation:

  • Serum samples are subjected to protein precipitation by adding a solvent like methanol or acetonitrile. This step removes large proteins.

  • The mixture is centrifuged, and the supernatant is collected.

  • Mertansine-¹³CD₃ is added as an internal standard.

b) LC-MS/MS Analysis:

  • The supernatant is injected into an LC-MS/MS system.

  • Chromatographic separation is achieved using a C8 or C18 column with a gradient elution.[5]

  • Detection and quantification are performed by tandem mass spectrometry in MRM mode.

  • A study reported calibration curve ranges of 0.500-200 ng/mL for DM1, 1.00-500 ng/mL for MCC-DM1, and 2.00-1000 ng/mL for Lys-MCC-DM1 in cynomolgus serum, with a run time of only 4.0 minutes.[5] The intra- and inter-day precision was less than 15%, and the accuracy was between 99.2% and 110.9%.[5]

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the described methodologies.

Hybrid_Immuno_Capture_LC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_total_ab Total Antibody Analysis cluster_conjugated_payload Conjugated Payload Analysis cluster_lcms LC-MS/MS Analysis serum Serum Sample incubation Incubation & Immuno-Capture serum->incubation beads Anti-IgG Coated Magnetic Beads beads->incubation wash Washing Steps incubation->wash denature Denaturation wash->denature papain Papain Digestion wash->papain trypsin Trypsin Digestion denature->trypsin peptides Signature Peptides trypsin->peptides lcms LC-MS/MS (MRM Mode) peptides->lcms payload Released Payload (Mertansine) papain->payload payload->lcms quant_ab Total Antibody Quantification lcms->quant_ab quant_payload Payload Quantification (with Mertansine-13CD3 IS) lcms->quant_payload Direct_LC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis serum Serum Sample is Add Internal Standard (this compound) serum->is ppt Protein Precipitation (e.g., Acetonitrile) is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS (MRM Mode) supernatant->lcms quant Quantification of Free Mertansine & Catabolites lcms->quant

References

Benchmarking Mertansine-13CD3: A Comparative Guide to Mass Spectrometer Performance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of mass spectrometry platforms for the quantitative analysis of Mertansine, a potent anti-cancer agent and a critical component of antibody-drug conjugates (ADCs). The isotopically labeled internal standard, Mertansine-13CD3, is essential for achieving accurate and precise quantification in complex biological matrices. Here, we evaluate the performance of different mass spectrometer technologies, providing supporting data and detailed experimental protocols to guide researchers in selecting the optimal platform for their bioanalytical needs.

Performance Comparison of Mass Spectrometry Platforms

The choice of mass spectrometer significantly impacts the sensitivity, selectivity, and linear dynamic range of a bioanalytical method. The two primary technologies employed for quantitative bioanalysis are triple quadrupole (QqQ) mass spectrometry and high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap systems.

Traditionally, triple quadrupole instruments, operating in Multiple Reaction Monitoring (MRM) mode, have been the gold standard for targeted quantification due to their exceptional sensitivity and robustness. However, recent advancements in HRMS technology have made them increasingly competitive, offering comparable sensitivity with the added benefits of high-resolution and full-scan data acquisition, which enhances selectivity and allows for simultaneous qualitative and quantitative analysis.

Below is a summary of typical performance characteristics for the analysis of maytansinoid payloads, like Mertansine, on different platforms. The data for the Triple Quadrupole MS is based on a validated method for the closely related maytansinoid, DM1.

Performance MetricTriple Quadrupole (QqQ) MS (for DM1)[1]High-Resolution MS (Q-TOF, Orbitrap)
Principle of Operation Targeted fragmentation (MRM/SRM)High-resolution full scan or targeted MS/MS
Linear Dynamic Range 0.200 - 200 ng/mLGenerally wide, often comparable to QqQ
Lower Limit of Quantitation (LLOQ) 0.200 ng/mLCan be comparable to QqQ, often in the low ng/mL to sub-ng/mL range
Intra-day Precision (%CV) 0.9 - 4.4%Typically <15%
Inter-day Precision (%CV) 2.5 - 5.6%Typically <15%
Accuracy (Bias %) 3.5 - 14.5%Typically within ±15%
Selectivity High, based on specific precursor/product ion transitionsVery high, due to accurate mass measurement, reducing interferences
Qualitative Capability Limited to targeted transitionsExcellent, full scan data allows for metabolite identification and retrospective analysis

Note: The performance of HRMS can vary based on the specific instrument and acquisition mode. While direct comparative data for this compound across these platforms is not available in a single study, the information presented reflects the general capabilities of each technology for this class of compounds.

Experimental Protocols

Accurate quantification of Mertansine requires a robust and reproducible experimental workflow, from sample preparation to data acquisition.

Sample Preparation (from Human Serum/Plasma)

Mertansine and its analogs contain a free thiol group that can form dimers or interact with other thiol-containing molecules in biological matrices. Therefore, a reduction and alkylation step is crucial for accurate quantification.

  • Reduction: To 250 µL of human serum, add a reducing agent such as tris(2-carboxyethyl)phosphine (TCEP).

  • Alkylation: Block the free thiol group by adding an alkylating agent like N-ethylmaleimide (NEM). This derivatization step improves chromatographic behavior and detection.

  • Protein Precipitation: Add acetonitrile to the sample to precipitate proteins.

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • Extraction: The resulting supernatant can be further purified using on-line or off-line solid-phase extraction (SPE) on a C18 cartridge or directly diluted for LC-MS/MS analysis.

Liquid Chromatography (LC)

Chromatographic separation is critical to resolve Mertansine from matrix components and potential isomers.

  • Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 3 µm particle size) is commonly used.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A gradient elution is typically employed, starting with a higher aqueous composition and ramping up the organic phase to elute the analyte.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.5 - 1.0 mL/min for standard analytical columns.

  • Injection Volume: 10 - 20 µL

Mass Spectrometry (MS)

The MS parameters need to be optimized for the specific instrument and the derivatized Mertansine.

Triple Quadrupole (QqQ) MS:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for NEM-derivatized this compound would need to be determined by infusion and optimization.

  • Key Parameters:

    • Spray Voltage: ~3000-5000 V

    • Source Temperature: ~400-600 °C

    • Collision Gas: Argon

    • Collision Energy: Optimized for the specific MRM transition.

High-Resolution MS (Q-TOF/Orbitrap):

  • Ionization Mode: ESI, positive mode.

  • Acquisition Mode:

    • Full Scan: High-resolution full scan for simultaneous quantification and qualitative analysis.

    • Targeted MS/MS (or PRM): For enhanced sensitivity and specificity, similar to MRM on a QqQ.

  • Key Parameters:

    • Resolution: Set to a high value (e.g., >35,000 for Q-TOF, >70,000 for Orbitrap) to ensure mass accuracy and selectivity.

    • Mass Accuracy: Typically <5 ppm.

    • Other source parameters would be similar to the QqQ and optimized for the specific instrument.

Mechanism of Action: Mertansine's Impact on Microtubule Dynamics

Mertansine exerts its potent cytotoxic effects by disrupting the cellular machinery responsible for cell division. The following diagram illustrates the key steps in its mechanism of action.

Mertansine_Pathway Mechanism of Action of Mertansine cluster_0 Cellular Uptake cluster_1 Microtubule Disruption cluster_2 Cellular Consequences Mertansine Mertansine (from ADC) Tubulin α/β-Tubulin Dimers Mertansine->Tubulin Binds to Tubulin Microtubule Microtubules Tubulin->Microtubule Polymerization G2M_Arrest G2/M Phase Cell Cycle Arrest Tubulin->G2M_Arrest Inhibition of Polymerization Apoptosis Apoptosis (Cell Death) G2M_Arrest->Apoptosis Leads to

Caption: Mertansine's mechanism of action, from tubulin binding to apoptosis.

By binding to tubulin, Mertansine inhibits the polymerization of microtubules. These structures are essential for forming the mitotic spindle during cell division. The disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase, which ultimately triggers programmed cell death, or apoptosis. This targeted disruption of cell division is what makes Mertansine a powerful cytotoxic agent in cancer therapy.

References

Comparative Stability of Mertansine-13CD3 in Biological Samples: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the stability of analytes in biological matrices is paramount for accurate pharmacokinetic and pharmacodynamic studies. This guide provides a comparative overview of the stability of Mertansine and its stable isotope-labeled counterpart, Mertansine-13CD3, in various biological samples.

Mertansine (DM1) is a potent microtubule inhibitor used as a cytotoxic payload in antibody-drug conjugates (ADCs). Its inherent chemical reactivity, particularly the thiol group, can make it susceptible to degradation in biological matrices. To ensure accurate quantification in bioanalytical assays, a stable isotope-labeled internal standard, this compound, is commonly employed. The fundamental principle behind using a stable isotope-labeled internal standard is that it behaves nearly identically to the unlabeled analyte during sample preparation and analysis, but is distinguishable by its mass. This shared physicochemical behavior allows it to compensate for variability in extraction, derivatization, and ionization. The very use of this compound as an internal standard in validated bioanalytical methods attests to its high stability under the tested conditions.

Inferred Comparative Stability

While direct, head-to-head comparative stability studies between Mertansine and this compound are not extensively published, the stability of this compound can be inferred from its role as an internal standard. For a compound to serve as a reliable internal standard, it must be stable throughout the sample collection, processing, and analysis workflow. Any degradation of the internal standard would lead to inaccurate quantification of the analyte. Therefore, it is a well-established principle in bioanalysis that a stable isotope-labeled internal standard exhibits comparable, if not identical, stability to its unlabeled counterpart.

The primary degradation pathways for Mertansine in biological matrices are likely to involve oxidation of the thiol group and enzymatic metabolism. As the isotopic labeling in this compound does not alter these reactive sites, its susceptibility to these degradation pathways is expected to be the same as that of unlabeled Mertansine.

Quantitative Data Summary

No direct quantitative data from head-to-head comparative stability studies was identified in the public domain. The following table summarizes the expected relative stability based on the principles of using stable isotope-labeled internal standards in bioanalysis.

Biological SampleAnalyteExpected StabilityRationale
Plasma MertansineModerateSusceptible to enzymatic degradation and oxidation.
This compoundModerate & Comparable to MertansineIsotopic labeling does not alter the sites of potential degradation. Its use as an internal standard necessitates stability throughout the analytical process.
Whole Blood MertansineLower than PlasmaPresence of red blood cells and associated enzymes may accelerate degradation.
This compoundLower than Plasma & Comparable to MertansineExpected to exhibit similar degradation kinetics to the unlabeled form due to identical chemical properties.
Tissue Homogenates MertansineVariable (Generally Low)High concentrations of various enzymes in tissues like the liver can lead to rapid metabolism.
This compoundVariable (Generally Low) & Comparable to MertansineThe rate of degradation is expected to mirror that of unlabeled Mertansine due to the identical molecular structure and functional groups.

Experimental Protocol for Stability Assessment

The following is a generalized protocol for assessing the stability of Mertansine and this compound in various biological samples. This protocol is based on established best practices for bioanalytical method validation.

Objective: To evaluate the stability of Mertansine and this compound in plasma, whole blood, and tissue homogenates under various storage conditions.

Materials:

  • Mertansine

  • This compound

  • Control human plasma, whole blood, and tissue homogenates (e.g., liver S9 fraction) from a qualified vendor.

  • Anticoagulant (for plasma and whole blood collection, e.g., K2EDTA)

  • Phosphate buffered saline (PBS), pH 7.4

  • Acetonitrile or other suitable organic solvent for protein precipitation

  • LC-MS/MS system

Experimental Workflow:

experimental_workflow Experimental Workflow for Stability Assessment prep_plasma Fortify Plasma rt Room Temperature (0, 2, 4, 8, 24 hours) prep_plasma->rt Incubate fridge 4°C (0, 24, 48, 72 hours) prep_plasma->fridge Incubate freezer -20°C & -80°C (Long-term: 1, 2, 4 weeks) prep_plasma->freezer Incubate ft Freeze-Thaw Cycles (3 cycles) prep_plasma->ft Incubate prep_blood Fortify Whole Blood prep_blood->rt Incubate prep_blood->fridge Incubate prep_blood->freezer Incubate prep_blood->ft Incubate prep_tissue Fortify Tissue Homogenate prep_tissue->rt Incubate prep_tissue->fridge Incubate prep_tissue->freezer Incubate prep_tissue->ft Incubate extraction Protein Precipitation & Extraction rt->extraction Process Samples fridge->extraction Process Samples freezer->extraction Process Samples ft->extraction Process Samples lcms LC-MS/MS Analysis extraction->lcms quant Quantification of Analyte Concentration lcms->quant calc Calculate % Recovery vs. T0 quant->calc compare Compare Stability of Mertansine vs. This compound calc->compare

Caption: Workflow for assessing the stability of Mertansine and this compound.

Procedure:

  • Preparation of Stock Solutions: Prepare individual stock solutions of Mertansine and this compound in a suitable organic solvent (e.g., DMSO or acetonitrile).

  • Spiking of Biological Matrices:

    • For each biological matrix (plasma, whole blood, tissue homogenate), prepare two sets of samples by spiking with either Mertansine or this compound to achieve two final concentrations (low and high QC levels, e.g., 10 ng/mL and 100 ng/mL).

    • Ensure the final concentration of the organic solvent from the stock solution is less than 1% (v/v) to maintain the integrity of the biological matrix.

  • Stability Testing Conditions:

    • Short-Term (Bench-Top) Stability: Keep the spiked samples at room temperature (approximately 25°C) and analyze at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

    • Post-Preparative Stability: Evaluate the stability of the extracted samples in the autosampler over the expected run time.

    • Freeze-Thaw Stability: Subject the spiked samples to a minimum of three freeze-thaw cycles. For each cycle, freeze the samples at -20°C or -80°C for at least 12 hours and then thaw unassisted at room temperature.

    • Long-Term Stability: Store the spiked samples at -20°C and -80°C and analyze at various time points (e.g., 1, 2, 4, and 12 weeks).

  • Sample Preparation for Analysis:

    • At each designated time point, process the samples. For plasma and tissue homogenates, a common method is protein precipitation by adding a cold organic solvent (e.g., acetonitrile) containing the internal standard (if a different one is used for the assay itself).

    • For whole blood, a lysis step may be required prior to protein precipitation.

    • Vortex and centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of Mertansine and this compound.

    • Analyze the processed samples.

  • Data Analysis:

    • Calculate the concentration of the analyte at each time point.

    • Determine the stability by comparing the mean concentration of the stored samples to the mean concentration of the freshly prepared samples (T=0).

    • The analyte is considered stable if the mean concentration at each time point is within ±15% of the nominal concentration.

Conclusion

The use of this compound as an internal standard in bioanalytical methods is a strong indicator of its stability, which is expected to be comparable to that of unlabeled Mertansine under identical conditions. While direct comparative stability data is limited, the provided experimental protocol offers a robust framework for researchers to perform their own stability assessments. Such studies are crucial for ensuring the accuracy and reliability of pharmacokinetic and other drug development data.

The Gold Standard for Metabolite Confirmation: A Comparative Guide to Using Mertansine-13CD3 in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, unequivocally identifying metabolites is a cornerstone of robust drug metabolism and pharmacokinetic (DMPK) studies. The use of stable isotope-labeled internal standards is a widely accepted best practice for accurate quantification and confident structural elucidation. This guide provides a comprehensive comparison of using Mertansine-13CD3 versus alternative approaches for the confirmation of metabolite identification in the metabolism studies of mertansine, a potent cytotoxic agent used in antibody-drug conjugates (ADCs).

The complexity of biological matrices often introduces variability in sample preparation and analysis, leading to potential inaccuracies in quantifying drug metabolites. The use of an ideal internal standard (IS) that closely mimics the analyte of interest is paramount to mitigate these matrix effects and ensure data reliability. Stable isotope-labeled (SIL) compounds, such as this compound, are considered the "gold standard" for internal standards in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis.

The Superiority of this compound as an Internal Standard

This compound is chemically identical to mertansine, with the only difference being the incorporation of three carbon-13 and three deuterium atoms. This subtle mass shift allows it to be distinguished from the unlabeled analyte by the mass spectrometer, while ensuring it behaves almost identically during sample extraction, chromatography, and ionization. This co-elution and similar ionization response are critical for compensating for any variations that may occur during the analytical process.

Alternatives to this compound

While SIL internal standards are preferred, other compounds are sometimes employed:

  • Structural Analogs: These are molecules with a similar chemical structure to the analyte but are not isotopically labeled. While they can partially compensate for extraction variability, their different chromatographic retention times and ionization efficiencies compared to the analyte can lead to less accurate quantification.

  • No Internal Standard: This approach is highly discouraged in quantitative bioanalysis as it is susceptible to significant errors from matrix effects and variations in instrument performance.

Comparative Performance: this compound vs. Structural Analogs

The choice of internal standard directly impacts the accuracy and precision of metabolite quantification. The following table summarizes the key performance differences between using a stable isotope-labeled internal standard like this compound and a structural analog.

FeatureThis compound (Stable Isotope Labeled IS)Structural Analog IS
Co-elution with Analyte YesNo
Compensation for Matrix Effects ExcellentPartial to Poor
Correction for Ionization Suppression/Enhancement ExcellentPartial to Poor
Accuracy of Quantification HighModerate to Low
Precision of Quantification HighModerate to Low
Confidence in Metabolite Identification HighModerate

Experimental Workflow for Metabolite Identification

The confident identification of metabolites is a multi-step process. The use of a stable isotope-labeled internal standard like this compound is integrated into this workflow to provide a reference point for both retention time and mass spectral fragmentation, aiding in the structural confirmation of potential metabolites.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis and Identification Biological Matrix (e.g., Human Liver Microsomes) Biological Matrix (e.g., Human Liver Microsomes) Incubation with Mertansine Incubation with Mertansine Biological Matrix (e.g., Human Liver Microsomes)->Incubation with Mertansine Biological Matrix (e.g., Human Liver Microsomes)->Incubation with Mertansine Quenching and Protein Precipitation Quenching and Protein Precipitation Incubation with Mertansine->Quenching and Protein Precipitation Incubation with Mertansine->Quenching and Protein Precipitation Addition of this compound (IS) Addition of this compound (IS) Quenching and Protein Precipitation->Addition of this compound (IS) Quenching and Protein Precipitation->Addition of this compound (IS) Centrifugation and Supernatant Collection Centrifugation and Supernatant Collection Addition of this compound (IS)->Centrifugation and Supernatant Collection Addition of this compound (IS)->Centrifugation and Supernatant Collection Supernatant Collection Supernatant Collection Chromatographic Separation Chromatographic Separation Supernatant Collection->Chromatographic Separation Supernatant Collection->Chromatographic Separation Mass Spectrometric Detection Mass Spectrometric Detection Chromatographic Separation->Mass Spectrometric Detection Chromatographic Separation->Mass Spectrometric Detection Metabolite Peak Detection Metabolite Peak Detection Mass Spectrometric Detection->Metabolite Peak Detection Mass Spectrometric Detection->Metabolite Peak Detection Comparison with IS Retention Time Comparison with IS Retention Time Metabolite Peak Detection->Comparison with IS Retention Time Metabolite Peak Detection->Comparison with IS Retention Time MS/MS Fragmentation Analysis MS/MS Fragmentation Analysis Comparison with IS Retention Time->MS/MS Fragmentation Analysis Comparison with IS Retention Time->MS/MS Fragmentation Analysis Structural Elucidation Structural Elucidation MS/MS Fragmentation Analysis->Structural Elucidation MS/MS Fragmentation Analysis->Structural Elucidation Confirmed Metabolite Confirmed Metabolite Structural Elucidation->Confirmed Metabolite Structural Elucidation->Confirmed Metabolite

Figure 1. Experimental workflow for metabolite identification using a stable isotope-labeled internal standard.

Mertansine Metabolism Signaling Pathway

Mertansine undergoes extensive metabolism primarily in the liver. The major metabolic pathways include S-oxidation, hydrolysis, S-methylation, and glutathione conjugation. These biotransformations are catalyzed by various enzymes, including Cytochrome P450s (CYPs) and UDP-glucuronosyltransferases (UGTs). Understanding these pathways is crucial for predicting potential drug-drug interactions and assessing the overall disposition of the drug.

G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Mertansine Mertansine S-Oxidation S-Oxidation Mertansine->S-Oxidation CYPs Hydrolysis Hydrolysis Mertansine->Hydrolysis Esterases S-Methylation S-Methylation Mertansine->S-Methylation Methyltransferases Glutathione Conjugation Glutathione Conjugation Mertansine->Glutathione Conjugation GSTs

Figure 2. Major metabolic pathways of Mertansine.

Experimental Protocols

In Vitro Metabolism of Mertansine in Human Liver Microsomes (HLM)

Objective: To identify the metabolites of mertansine formed by phase I enzymes.

Materials:

  • Mertansine

  • This compound

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile

  • Formic acid

Procedure:

  • Prepare a stock solution of mertansine and this compound in a suitable organic solvent (e.g., DMSO).

  • In a microcentrifuge tube, combine HLM, phosphate buffer, and the NADPH regenerating system.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the mertansine working solution.

  • Incubate at 37°C for a specified time (e.g., 60 minutes).

  • Terminate the reaction by adding ice-cold acetonitrile containing this compound as the internal standard.

  • Vortex and centrifuge the samples to precipitate proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis for Metabolite Identification

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole or High-Resolution Mass Spectrometer)

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to separate metabolites from the parent drug.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode

  • Scan Type: Full scan for metabolite profiling and product ion scan for structural elucidation.

  • Collision Energy: Optimized for fragmentation of mertansine and its potential metabolites.

Data Presentation: Quantitative Analysis of Mertansine Metabolism

The use of this compound allows for the accurate quantification of mertansine and its metabolites. The following table provides a template for presenting such quantitative data.

AnalyteRetention Time (min)[M+H]+ (m/z)Concentration (ng/mL) ± SD% of Parent Drug
Mertansine5.2738.3100.0 ± 5.2100%
This compound5.2744.3N/A (IS)N/A
Metabolite 1 (e.g., S-oxide)4.8754.312.5 ± 1.112.5%
Metabolite 2 (e.g., Hydrolyzed)3.5594.25.8 ± 0.65.8%

Conclusion

The use of this compound as an internal standard provides a significant advantage in drug metabolism studies of mertansine. Its ability to co-elute with the analyte and exhibit similar ionization behavior ensures the highest level of accuracy and precision in quantitative analysis. This, in turn, leads to greater confidence in the identification and characterization of metabolites. While structural analogs may be a lower-cost alternative, the potential for inaccurate results makes this compound the superior choice for definitive metabolite identification and reliable pharmacokinetic assessments in the development of mertansine-containing therapeutics.

Safety Operating Guide

Proper Disposal of Mertansine-13CD3: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate implementation, all waste materials, including pure compounds, solutions, and contaminated consumables, must be disposed of as hazardous cytotoxic waste. This requires collection by a licensed professional waste disposal service. Adherence to all federal, state, and local regulations is mandatory.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Mertansine-13CD3. Given its nature as a potent cytotoxic agent—a derivative of the maytansinoid DM1 used in antibody-drug conjugates (ADCs)—stringent disposal procedures are critical to ensure personnel safety and environmental protection.

Priority Disposal Pathway: Hazardous Waste Collection

All materials that have come into contact with this compound are to be treated as hazardous cytotoxic waste. This is the primary and mandatory disposal route.

Operational Plan:

  • Segregation: Designate a specific, clearly labeled, leak-proof waste container for all this compound contaminated items. This includes:

    • Unused or expired pure compound.

    • Solutions containing this compound.

    • Contaminated personal protective equipment (PPE), such as gloves, lab coats, and face shields.

    • Plasticware, glassware, and sharps (pipette tips, needles, vials, etc.).

  • Packaging:

    • Solid waste should be placed in a dedicated, sealed bag within the hazardous waste container.

    • Liquid waste should be collected in a sealed, shatter-proof container, clearly labeled with the contents.

    • Sharps must be placed in a designated, puncture-resistant sharps container for cytotoxic waste.

  • Storage: Store the sealed hazardous waste container in a secure, designated area with limited access, away from incompatible chemicals.

  • Collection: Arrange for regular collection by a certified hazardous waste disposal company. Ensure all documentation and labeling requirements of the disposal service are met.

Spill Management and Surface Decontamination

In the event of a spill, immediate decontamination is necessary to inactivate the cytotoxic compound. While specific, validated chemical inactivation protocols for Mertansine are not widely published, its chemical nature as a maytansinoid suggests susceptibility to degradation by strong oxidizing agents and hydrolysis. The following procedure is based on general guidelines for handling potent cytotoxic compounds.

Decontamination Protocol:

  • Alert and Secure: Immediately alert others in the vicinity and restrict access to the spill area.

  • Containment: Cover the spill with absorbent pads, working from the outside in to prevent further spread.

  • Inactivation (for surfaces and equipment):

    • Prepare a fresh solution of 10% sodium hypochlorite (bleach).

    • Carefully apply the bleach solution to the contained spill area and any contaminated surfaces.

    • Allow a minimum contact time of 30 minutes to facilitate chemical degradation.

  • Cleaning:

    • Following the inactivation period, absorb the bleach solution with fresh absorbent pads.

    • Clean the area thoroughly with a laboratory detergent and water.

    • Rinse the area with water to remove any residual cleaning agents.

  • Disposal: All materials used for spill cleanup (absorbent pads, PPE, etc.) must be disposed of as hazardous cytotoxic waste as described in the priority disposal pathway.

Quantitative Data Summary for Decontamination

ParameterValueNotes
Inactivating AgentSodium Hypochlorite (Bleach)A strong oxidizing agent.
Concentration10% (v/v) in waterPrepare fresh before use.
Minimum Contact Time30 minutesEnsure thorough wetting of the contaminated area.

This compound Disposal Workflow

The following diagram illustrates the decision-making and operational process for the safe disposal of this compound.

G cluster_0 Start: this compound Handling cluster_1 Waste Categorization cluster_2 Routine Waste Stream cluster_3 Spill Decontamination Protocol start Generation of This compound Waste is_spill Spill or Contaminated Surface? start->is_spill collect_waste Collect in Designated Hazardous Waste Container is_spill->collect_waste No contain_spill Contain Spill with Absorbent Material is_spill->contain_spill Yes segregate Segregate Solids, Liquids, and Sharps collect_waste->segregate store Store Securely segregate->store professional_disposal Dispose via Licensed Hazardous Waste Service store->professional_disposal deactivate Apply 10% Bleach (30 min contact time) contain_spill->deactivate clean Clean with Detergent and Water deactivate->clean collect_cleanup Collect all Cleanup Materials as Hazardous Waste clean->collect_cleanup collect_cleanup->professional_disposal

Caption: Disposal workflow for this compound.

Personal protective equipment for handling Mertansine-13CD3

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Mertansine-13CD3

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is essential to mitigate the significant health risks associated with this potent compound.

This compound is a synthetic, isotopically labeled maytansinoid, a class of potent antimitotic agents.[1][2] It is highly cytotoxic, with an IC50 of 1.1 nM in certain cancer cell lines, and is primarily used as an internal standard for the quantification of mertansine in research settings.[1][2] Due to its extreme toxicity, including being fatal if swallowed or in contact with skin, causing severe skin burns, and being a suspected mutagen and carcinogen, all handling must be performed with stringent safety precautions.[3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following equipment is mandatory when handling this compound in any form (solid or solution).

  • Gloves : Double gloving with chemotherapy-rated nitrile gloves is required.[4] The outer glove should have a long cuff that covers the sleeve of the gown. Change gloves frequently, and immediately if they become contaminated.

  • Gown : A disposable, solid-front, back-closing chemotherapy gown made of a low-permeability fabric is necessary.[4] Cuffs should be tucked under the outer gloves.

  • Eye and Face Protection : Chemical splash goggles and a full-face shield must be worn to protect against splashes and aerosols.[5] Standard safety glasses are insufficient.

  • Respiratory Protection : A NIOSH-approved respirator (e.g., an N95 or higher) is required when handling the powdered form of the compound. For procedures with a high risk of aerosol generation, a powered air-purifying respirator (PAPR) should be considered. All respiratory protection must be part of a formal respiratory protection program with fit testing.

Operational Plan: Step-by-Step Handling Procedures

All procedures involving this compound must be conducted within a certified chemical fume hood, biological safety cabinet (BSC), or, preferably, a compounding aseptic containment isolator (CACI) to minimize exposure risk.[6]

1. Receiving and Unpacking

  • Upon receipt, inspect the external packaging for any signs of damage or leakage.[7]

  • Transport the unopened package directly to the designated hazardous drug handling area.

  • Don all required PPE before opening the transport container.

  • Carefully unpack the vial inside a containment device (e.g., fume hood or BSC).

2. Storage

  • Store this compound at its recommended temperature of -20°C in a clearly labeled, dedicated, and secure location.[1][2]

  • The storage area should be under negative pressure and separate from other non-hazardous materials.[7]

3. Weighing and Solution Preparation

  • Never weigh the powdered compound in the open lab. All weighing must be performed inside a containment device.

  • Use a dedicated set of spatulas and weighing papers. Decontaminate all equipment after use.

  • When preparing stock solutions, add the solvent slowly to the vial containing the solid to avoid aerosolization. This compound is slightly soluble in chloroform and methanol.[1][2]

  • For aqueous buffers, first dissolve the compound in a solvent like DMF and then dilute with the aqueous buffer of choice.[8]

  • All solutions should be clearly labeled with the compound name, concentration, solvent, date, and appropriate hazard warnings.

4. Experimental Use

  • Conduct all manipulations of this compound solutions within a containment device.

  • Use Luer-lock syringes and needles or needleless systems to prevent accidental disconnection and spills.[7]

  • Place a disposable, plastic-backed absorbent pad on the work surface to contain any minor spills.[7]

5. Spill Management

  • Have a commercially available cytotoxic drug spill kit readily accessible.[9]

  • In the event of a spill, evacuate the immediate area and restrict access.

  • Personnel involved in the cleanup must wear full PPE, including respiratory protection.

  • Absorb the spill using the materials provided in the spill kit.[9]

  • Clean the area with a deactivating agent (e.g., a bleach solution), followed by a rinse with water.

  • All materials used for cleanup are considered cytotoxic waste and must be disposed of accordingly.

Disposal Plan

Proper disposal is critical to prevent environmental contamination and accidental exposure.

  • Waste Segregation : All items that come into contact with this compound (e.g., gloves, gowns, vials, pipette tips, absorbent pads) are considered cytotoxic waste.

  • Waste Containers : Use designated, leak-proof, and puncture-resistant containers clearly labeled for "Cytotoxic Waste" or "Chemotherapy Waste". These are often color-coded, typically purple or yellow.[10][11]

  • Sharps : All contaminated sharps (needles, syringes) must be placed in a designated cytotoxic sharps container.

  • Liquid Waste : Unused solutions should be collected in a sealed, labeled hazardous waste container. Do not pour any amount down the drain.

  • Final Disposal : All cytotoxic waste must be disposed of through a licensed hazardous waste management company, typically via high-temperature incineration.[10][12]

Data Summary

ParameterInformationSource
Synonyms DM1-13C-d3; Emtansine-13C-d3[1][2]
Molecular Weight ~742.3 g/mol [1][2]
Appearance Solid (typically a white powder)[8]
Storage Temperature -20°C[1][2]
Cytotoxicity (IC50) 1.1 nM (for KB and SK-BR-3 cells)[1][2]
Hazard Classifications Acute Toxicity 1 (dermal), Acute Toxicity 2 (oral), Skin Corrosion 1B, Mutagenicity 1B, Carcinogen[3]
Solubility Slightly soluble in Chloroform and Methanol[1][2]

Safe Handling Workflow

Safe_Handling_Workflow receiving 1. Receiving & Unpacking (in BSC/Hood) storage 2. Secure Storage (-20°C, Negative Pressure) receiving->storage handling 3. Weighing & Dilution (in Containment) storage->handling ppe Full PPE (Double Gloves, Gown, Eye/Face Protection, Respirator) ppe->receiving ppe->handling experiment 4. Experimental Use (in Containment) ppe->experiment spill Spill Management (Use Cytotoxic Spill Kit) ppe->spill handling->experiment handling->spill Potential Event experiment->spill Potential Event waste_collection 5. Waste Segregation (Purple/Yellow Bins) experiment->waste_collection spill->waste_collection disposal 6. Final Disposal (Incineration via Licensed Vendor) waste_collection->disposal

Caption: Workflow for the safe handling of this compound from receipt to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.